2-Bromoethyl phenyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromoethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFBOQYLXLEJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197497 | |
| Record name | ((2-Bromoethyl)thio)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-01-8 | |
| Record name | [(2-Bromoethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((2-Bromoethyl)thio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((2-Bromoethyl)thio)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-bromoethyl)thio]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Topic: 2-Bromoethyl Phenyl Sulfide: Synthesis, Characterization, and Experimental Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethyl phenyl sulfide (CAS No: 4837-01-8) is a vital bifunctional molecule widely employed as a building block in organic synthesis and pharmaceutical development.[1] Its structure, incorporating a reactive bromo-ethyl group and a phenylthio moiety, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of a robust and scalable laboratory synthesis of this compound via nucleophilic substitution. We delve into the mechanistic underpinnings of the reaction, offer a detailed, self-validating experimental protocol, and outline a full suite of characterization techniques to ensure the identity and purity of the final product. This document is intended to serve as a practical and authoritative resource for researchers leveraging this versatile reagent in their work.
Introduction and Strategic Importance
This compound, with the molecular formula C₈H₉BrS, is a key intermediate in the synthesis of more complex molecular architectures.[2][3] The molecule's utility stems from the orthogonal reactivity of its two key functional components:
-
The Phenylthio Group: Can be oxidized to sulfoxide or sulfone, or participate in various metal-catalyzed cross-coupling reactions.
-
The Bromoethyl Group: The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack (SN2 reactions).[4] This allows for the facile introduction of amines, azides, alkoxides, and other nucleophiles.[4]
This dual reactivity makes it an invaluable precursor for generating libraries of compounds in drug discovery and for constructing complex heterocyclic systems.
Synthesis: A Mechanistic Approach
The most common and efficient synthesis of this compound involves the reaction of thiophenol with an excess of 1,2-dibromoethane under basic conditions.[4] This pathway is predicated on a classic bimolecular nucleophilic substitution (SN2) reaction.
The Underlying Chemistry: An SN2 Pathway
The reaction proceeds in two primary steps, as illustrated in the mechanism diagram below:
-
Deprotonation: Thiophenol is a weak acid. In the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic thiol proton is abstracted to form the sodium or potassium thiophenoxide salt.[4] This salt is a significantly more potent nucleophile than the neutral thiophenol.
-
Nucleophilic Attack: The generated thiophenoxide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. In a concerted step, the carbon-bromine bond is broken, displacing a bromide ion as the leaving group and forming the new carbon-sulfur bond.
Rationale for Experimental Choices
-
Excess 1,2-Dibromoethane: The use of 1,2-dibromoethane as both the reactant and, in some protocols, the solvent, is a critical strategic decision. By maintaining a large excess of the dihalide, the probability of the thiophenoxide anion encountering an unreacted 1,2-dibromoethane molecule is much higher than it encountering a molecule of the desired product. This statistical control significantly minimizes the formation of the common side-product, 1,2-bis(phenylthio)ethane.
-
Choice of Base: Sodium hydroxide is a strong, inexpensive, and effective base for deprotonating thiophenol. The reaction can also be performed with weaker bases like potassium carbonate, often requiring a polar aprotic solvent like DMF to ensure solubility and reactivity.[4]
-
Solvent System: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are often employed to prevent unwanted side reactions with water.[4] Using an excess of 1,2-dibromoethane can also serve as the solvent.
-
Reaction Temperature: The reaction is typically performed under reflux to ensure a sufficient reaction rate.[4] Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of completion and avoid excessive heating that could lead to decomposition or side-product formation.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound.
Materials and Equipment
-
Thiophenol
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Safety Precautions
-
Thiophenol: Possesses an extremely foul and persistent odor (stench) and is toxic. Always handle in a well-ventilated fume hood.[5]
-
1,2-Dibromoethane: A suspected carcinogen and toxic. Handle with appropriate gloves and in a fume hood.
-
Sodium Hydroxide: Caustic. Avoid skin and eye contact.
-
This compound: Causes skin and serious eye irritation.[6][7] Wear appropriate PPE, including safety goggles and gloves.[6]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium hydroxide (4.0 g, 0.10 mol) in 50 mL of ethanol.
-
Thiophenol Addition: While stirring, slowly add thiophenol (11.0 g, 0.10 mol) to the basic solution at room temperature. A white precipitate of sodium thiophenoxide may form.
-
Substrate Addition: Add a large excess of 1,2-dibromoethane (93.9 g, 0.50 mol) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a colorless to pale yellow or brown liquid, can be purified by either vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.[7]
Comprehensive Characterization
Affirming the structure and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrS | [2] |
| Molecular Weight | 217.13 g/mol | [4] |
| CAS Number | 4837-01-8 | |
| Appearance | Colorless to yellow/brown liquid | [7] |
| Purity (Typical) | >97.0% (GC) | [2] |
| Boiling Point | ~221 °C | [8] |
| Density | ~1.44 g/mL | [9] |
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for verifying the structure of this compound.
| Technique | Expected Results |
| ¹H NMR | δ 7.40-7.20 (m, 5H, Ar-H) : Complex multiplet for the five aromatic protons. δ 3.55 (t, 2H, -S-CH₂-CH₂-Br) : Triplet for the methylene protons adjacent to the bromine. δ 3.25 (t, 2H, -S-CH₂-CH₂-Br) : Triplet for the methylene protons adjacent to the sulfur. |
| ¹³C NMR | δ 135.5 (Ar C) , δ 130.0 (Ar CH) , δ 129.5 (Ar CH) , δ 127.0 (Ar CH) : Resonances for the aromatic carbons. δ 35.5 (-S-CH₂-) : Aliphatic carbon attached to sulfur. δ 31.0 (-CH₂-Br) : Aliphatic carbon attached to bromine. |
| IR (Infrared) | ~3060 cm⁻¹ : Aromatic C-H stretch. ~2930 cm⁻¹ : Aliphatic C-H stretch. ~1580, 1480 cm⁻¹ : Aromatic C=C ring stretches. ~690, 740 cm⁻¹ : C-H out-of-plane bending for monosubstituted benzene. ~600-700 cm⁻¹ : C-S stretch. ~550-650 cm⁻¹ : C-Br stretch. |
| Mass Spec. (MS) | Molecular Ion (M⁺) : A pair of peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments : m/z 137 ([M-Br]⁺), m/z 109 ([C₆H₅S]⁺). |
Note: NMR chemical shifts (δ) are reported in ppm and are approximate. They can vary slightly depending on the solvent used.
Conclusion
The synthesis of this compound is a foundational procedure in synthetic organic chemistry, providing access to a highly versatile chemical intermediate. The SN2 reaction between thiophenol and 1,2-dibromoethane is a reliable and scalable method. By understanding the underlying mechanism, carefully controlling reaction conditions to minimize side-product formation, and employing a comprehensive suite of modern analytical techniques for characterization, researchers can confidently produce and utilize this important building block for a wide array of applications, from materials science to the development of novel therapeutics.
References
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - this compound.
- Organic Syntheses. (n.d.). phenyl vinyl sulfide.
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- ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
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- NIST. (n.d.). Benzene, (2-bromoethyl)-.
- Google Patents. (n.d.). EP0302321A2 - Process for the preparation of thiophenols, and these thiophenols.
- NIST. (n.d.). Benzene, (2-bromoethyl)-.
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- ResearchGate. (2025, August 6). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-.
- Organic Syntheses. (n.d.). diphenyl sulfide.
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physicochemical properties of 2-Bromoethyl phenyl sulfide
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Bromoethyl Phenyl Sulfide
Introduction
This compound, with the CAS Number 4837-01-8, is a bifunctional organosulfur compound that serves as a crucial intermediate in organic synthesis and pharmaceutical research.[1][2] Its structure incorporates a reactive bromoethyl group and a stable phenylthio moiety, making it a versatile building block for the introduction of the 2-(phenylthio)ethyl unit into a wide range of molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, synthetic methodologies, chemical reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. The thioether functional group is a common scaffold in many FDA-approved drugs, highlighting the importance of intermediates like this compound in medicinal chemistry.[3]
Core Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and application in various chemical transformations. These properties are summarized in the table below. The compound's liquid state at room temperature and its insolubility in water are key considerations for reaction setup and solvent selection.[2][4] Its sensitivity to air and heat necessitates specific storage conditions to maintain its purity and integrity.[4]
| Property | Value | Reference(s) |
| CAS Number | 4837-01-8 | [1][2] |
| Molecular Formula | C₈H₉BrS | [4][5][6] |
| Molecular Weight | 217.12 g/mol | [4][7] |
| Appearance | Colorless to pale yellow or brown clear liquid | [4][5] |
| Boiling Point | 137 °C at 15 mmHg | |
| Density | 1.44 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.61 | [4] |
| Solubility | Insoluble in water | [2] |
| Purity | Typically >97.0% (determined by GC) | [4][7] |
| Storage Conditions | Refrigerate at 0-10°C, store under an inert gas | |
| Sensitivity | Air and heat sensitive | [4] |
Synthesis and Manufacturing
The laboratory-scale synthesis of this compound is most commonly achieved through nucleophilic substitution reactions. Understanding these pathways is crucial for ensuring high yield and purity.
Established Synthetic Routes
Two primary, well-documented methods for its preparation include:
-
Reaction of Thiophenol with 2-Bromoethanol: This is a prevalent method where thiophenol is deprotonated by a base, such as potassium carbonate, to form the more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.[1] The reaction is typically conducted under reflux in an anhydrous solvent like THF or DCM.[1]
-
Reaction of Sodium Benzenethiolate with 1,2-Dibromoethane: In this route, the pre-formed sodium salt of thiophenol acts as the nucleophile, attacking one of the carbon atoms in 1,2-dibromoethane.[1] Careful control of the stoichiometry is essential in this reaction to minimize the formation of the 1,2-bis(phenylthio)ethane byproduct.[1]
Advances in synthetic chemistry have also led to the development of milder and more efficient routes using transition metal catalysis, and greener approaches employing photocatalysis or alternative energy sources are being actively explored.[1]
Experimental Protocol: Synthesis from Thiophenol and 2-Bromoethanol
This protocol outlines a representative laboratory procedure for the synthesis of this compound.
Materials:
-
Thiophenol
-
2-Bromoethanol
-
Potassium Carbonate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a stirred solution of thiophenol (1.0 eq) in anhydrous THF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-bromoethanol (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of its carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The primary mode of reactivity is through nucleophilic substitution, typically following an Sₙ2 mechanism.[1] This allows for the covalent attachment of a wide variety of nucleophiles, leading to the formation of more complex molecules. Common nucleophiles include:
-
Amines (Primary and Secondary): Reaction with amines yields substituted aminoethyl phenyl sulfides, which are precursors to various nitrogen-containing heterocyclic compounds.[1]
-
Thiols: Reaction with other thiols or thiolates results in the formation of dithioethers.[1]
-
Alkoxides: Reaction with alkoxides produces the corresponding ether derivatives.[1]
-
Azides: The reaction with sodium azide in a polar aprotic solvent like DMF yields azidoethyl phenyl sulfide, a useful precursor for amines via reduction or for triazoles via cycloaddition.[1]
The choice of solvent and reaction conditions can be optimized to favor the Sₙ2 pathway and maximize the yield of the desired substitution product.
Caption: General Sₙ2 reaction mechanism at the C-Br center.
From a quantum chemical perspective, the reactivity can be understood by analyzing the molecule's frontier molecular orbitals. Density Functional Theory (DFT) calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the C-Br antibonding orbital, confirming this site as the most electrophilic center for nucleophilic attack.[1]
Applications in Research and Drug Development
As a versatile intermediate, this compound is a valuable tool for medicinal chemists and drug development professionals.
-
Pharmaceutical Intermediate: It is primarily classified as a pharmaceutical intermediate, used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for the strategic incorporation of a flexible thioether linkage into drug candidates.
-
Scaffold for Heterocycles: Its reactions with various nucleophiles are fundamental for building more complex molecular architectures, including heterocyclic ring systems that are prevalent in pharmaceuticals.[1]
-
Thioethers in Medicinal Chemistry: Sulfur-containing compounds, particularly thioethers, are present in a significant number of commercial drugs.[3] The thioether group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can participate in crucial binding interactions with biological targets.
-
Precursor to H₂S-Releasing Agents: While not extensively documented for this specific compound, sulfur-containing molecules are fundamental to the design of agents that can release hydrogen sulfide (H₂S) under physiological conditions.[1] H₂S is an important endogenous signaling molecule with vasorelaxant and cardioprotective effects, making H₂S-donating drugs an active area of research.[8]
Safety, Handling, and Toxicology
Proper handling of this compound is essential due to its hazardous nature. The compound is classified as a skin and eye irritant.
Hazard Identification
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][9] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[5][9] |
Safe Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[9]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[10]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation.[9]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands and any exposed skin thoroughly after handling.[5][9][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5][9] Store under an inert atmosphere (e.g., nitrogen or argon) as the compound is air sensitive.
-
Spill & Disposal: In case of a spill, soak up with an inert absorbent material and place in a suitable, closed container for disposal.[5] Dispose of contents/container in accordance with local, regional, and national regulations.[11]
Toxicology: The toxicological properties of this compound have not been thoroughly investigated.[10] Therefore, it should be handled with caution, assuming it may have other unknown hazards.
References
- TCI AMERICA. (n.d.). This compound 4837-01-8.
- Qin, C., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules, 22(2), 198.
- Cirino, G., et al. (2011). Hydrogen sulphide: novel opportunity for drug discovery. Medicinal Research Reviews, 31(1), 128-59.
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An In-depth Technical Guide to 2-Bromoethyl Phenyl Sulfide (CAS 4837-01-8)
A Note from the Senior Application Scientist:
In the landscape of modern synthetic chemistry, particularly within the demanding arena of drug discovery and development, the strategic selection of building blocks is paramount. It is not merely about the atoms that constitute a molecule, but about the latent reactivity and synthetic potential encoded within its structure. 2-Bromoethyl phenyl sulfide is a prime exemplar of such a molecule—a deceptively simple bifunctional reagent that offers a powerful toolkit for the discerning chemist.
This guide is crafted not as a rigid set of instructions, but as a transfer of institutional knowledge. We will delve into the core identity of this compound, explore the nuances of its synthesis with an emphasis on mechanistic understanding, and illuminate its utility as a versatile intermediate in the construction of complex, biologically relevant scaffolds. The protocols described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success. It is my hope that this document will serve as an invaluable resource, empowering researchers to leverage the full potential of this compound in their synthetic endeavors.
Section 1: Core Molecular Profile of this compound
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section outlines the essential chemical and physical characteristics of this compound.
Chemical Identity and Structure
-
Systematic Name: 1-((2-Bromoethyl)thio)benzene
-
Common Names: this compound, 2-(Phenylthio)ethyl bromide
-
CAS Number: 4837-01-8[1]
-
Molecular Formula: C₈H₉BrS[2]
-
Structure:
Caption: The Sₙ2 mechanism for the reaction of thiophenoxide with 2-bromoethanol.
The success of this reaction hinges on several factors:
-
The Nucleophile: Thiophenoxide (PhS⁻), generated by deprotonating thiophenol with a base, is an excellent nucleophile due to the high polarizability of the sulfur atom.
-
The Electrophile: The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing nature of the halogen.
-
The Leaving Group: The bromide ion (Br⁻) is a good leaving group, as it is the conjugate base of a strong acid (HBr).
Established Synthetic Routes
Method A: From Thiophenol and 2-Bromoethanol
This is a widely used and reliable method. [3] Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Reagents: Add thiophenol (11.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to the flask.
-
Reaction Initiation: Stir the suspension under a nitrogen atmosphere and add 2-bromoethanol (15.0 g, 0.12 mol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of THF.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.
Method B: From Sodium Thiophenoxide and 1,2-Dibromoethane
An alternative approach using a pre-formed or in-situ generated thiophenoxide salt. [3] Protocol:
-
Setup: In a flask as described above, dissolve sodium ethoxide (6.8 g, 0.1 mol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.
-
Nucleophile Formation: Add thiophenol (11.0 g, 0.1 mol) dropwise to the stirred solution.
-
Reaction: Add 1,2-dibromoethane (28.2 g, 0.15 mol, in excess to minimize disubstitution) to the sodium thiophenoxide solution.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Method A.
Section 3: The Synthetic Utility of this compound in Drug Development
The value of this compound in medicinal chemistry lies in its ability to introduce the versatile phenylthioethyl moiety into a molecule. This group can be a stable part of the final drug structure or an intermediate that is further transformed.
The Phenylthioethyl Moiety: A Versatile Building Block
The molecule possesses two key reactive sites:
-
The C-Br Bond: A primary alkyl bromide that is highly susceptible to nucleophilic substitution.
-
The Sulfide Linkage: Can be oxidized to a sulfoxide or a sulfone, which dramatically alters the electronic properties and can act as a leaving group in elimination reactions.
Key Reactions and Transformations
3.2.1. Nucleophilic Substitution at the Bromine Center
This is the most common application, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. [3]
Caption: General nucleophilic substitution reaction of this compound.
Protocol: Reaction with a Secondary Amine (e.g., Piperidine)
-
Setup: In a sealed tube, dissolve this compound (2.17 g, 10 mmol) in acetonitrile (20 mL).
-
Reagents: Add piperidine (1.70 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 12 hours.
-
Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the N-(2-(phenylthio)ethyl)piperidine product.
3.2.2. Oxidation of the Sulfide
Oxidation of the sulfide to a sulfoxide or sulfone is a powerful tool for modulating the properties of the molecule.
Protocol: Oxidation to the Sulfone
-
Setup: Dissolve this compound (2.17 g, 10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.
-
Oxidant: Cool the solution in an ice bath and add a 30% solution of hydrogen peroxide (3.4 g, 30 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into cold water (100 mL). The product, 2-bromoethyl phenyl sulfone, will often precipitate and can be collected by filtration.
-
Purification: The solid can be recrystallized from a suitable solvent like ethanol.
Case Study: Synthesis of Thieno[3,2-b]thiophene Scaffolds
Thieno[3,2-b]thiophenes are important heterocyclic scaffolds found in various organic electronic materials and have been explored as cores for bioactive molecules. [4][5]While a direct synthesis of a marketed drug is not readily found in the literature, this compound can be a precursor to key intermediates in the synthesis of these and related sulfur-containing heterocycles. For instance, the phenylthioethyl group can be used to build up a thiophene ring.
The following is a conceptual pathway illustrating this utility.
Caption: Conceptual pathway for the synthesis of a thieno[3,2-b]thiophene core.
This conceptual pathway highlights how the functionalities of this compound can be sequentially utilized to construct more complex heterocyclic systems, which are of great interest in drug development.
Section 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
Hazard Identification and Classification
| Hazard | Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Safe Laboratory Practices
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Stability and Storage
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Refrigeration is recommended for long-term storage. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Decomposition: Hazardous decomposition products upon combustion include carbon oxides, sulfur oxides, and hydrogen bromide gas.
Section 5: Concluding Remarks and Future Outlook
This compound is a testament to the principle that a molecule's value is defined by its reactivity and versatility. Its dual functionality—a reactive alkyl bromide for nucleophilic substitution and a modifiable sulfide for further synthetic transformations—makes it a powerful tool in the arsenal of the synthetic chemist. From the straightforward introduction of a phenylthioethyl group to its use in the construction of complex heterocyclic systems, this reagent provides a reliable and predictable platform for molecular construction. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of such well-understood and versatile building blocks will remain a cornerstone of innovation. Future research may focus on developing even more efficient, green, and catalytic methods for its synthesis and application, further expanding its utility in the synthesis of next-generation therapeutics.
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- Chemistry LibreTexts. (2024, September 30). 11.2: The Sₙ2 Reaction.
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Introduction: The Synthetic Utility of 2-Bromoethyl Phenyl Sulfide
An In-Depth Technical Guide to the Reactivity of the Bromoethyl Group in 2-Bromoethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This compound (PhS(CH₂)₂Br) is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a wide array of more complex structures, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the distinct and often complementary reactivity of its two key functional moieties: the phenyl sulfide and the bromoethyl group. The carbon-bromine bond is the primary site of reactivity, rendering the molecule susceptible to a variety of transformations.[2] The adjacent phenyl sulfide group, however, is not a mere spectator. Its electronic and steric properties, and most notably the ability of the sulfur atom's lone pairs to participate in reactions, profoundly influence the reactivity of the bromoethyl group.[2] This guide will dissect the nuances of this reactivity, providing a framework for predicting and controlling its chemical behavior.
Synthesis of this compound
A solid understanding of the preparation of this compound is foundational. The most common and reliable methods involve nucleophilic substitution reactions.
From Thiophenol and 1,2-Dibromoethane
A historically significant and straightforward synthesis involves the reaction of sodium thiophenoxide with an excess of 1,2-dibromoethane.[2] The thiophenoxide anion, a potent nucleophile, displaces one of the bromide ions in a standard Sₙ2 reaction.
Reaction:
PhSNa + BrCH₂CH₂Br → PhSCH₂CH₂Br + NaBr
The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the double substitution product, 1,2-bis(phenylthio)ethane.
From Thiophenol and 2-Bromoethanol
An alternative and often preferred method involves the reaction of thiophenol with 2-bromoethanol in the presence of a base.[2] The base, typically a carbonate or a hydroxide, deprotonates the thiophenol to generate the thiophenoxide nucleophile in situ.
Reaction:
PhSH + BrCH₂CH₂OH + Base → PhSCH₂CH₂Br + H₂O + Base·H⁺
This method can offer advantages in terms of reagent handling and reaction control.
Core Reactivity: Nucleophilic Substitution at the Bromoethyl Group
The primary mode of reactivity for the bromoethyl group in this compound is nucleophilic substitution, where the bromide ion acts as a good leaving group.[2] These reactions are typically bimolecular (Sₙ2), involving a backside attack by the nucleophile on the carbon atom bonded to the bromine.[3]
The Sₙ2 Pathway
In a typical Sₙ2 reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.[3]
Generalized Sₙ2 Reaction:
Nu⁻ + PhSCH₂CH₂Br → PhSCH₂CH₂Nu + Br⁻
This mechanism results in the inversion of stereochemistry if the carbon atom were chiral.[4] A wide variety of nucleophiles can be employed, leading to a diverse range of products.[2]
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
| Amine | R₂NH | PhSCH₂CH₂NR₂ |
| Alkoxide | RO⁻Na⁺ | PhSCH₂CH₂OR |
| Thiolate | RS⁻Na⁺ | PhSCH₂CH₂SR |
| Azide | NaN₃ | PhSCH₂CH₂N₃ |
| Cyanide | NaCN | PhSCH₂CH₂CN |
These reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceuticals and other functional molecules.[2]
Anchimeric Assistance: The Role of the Neighboring Sulfur Atom
A critical aspect that distinguishes the reactivity of this compound from simple alkyl bromides is the phenomenon of anchimeric assistance , also known as neighboring group participation (NGP).[5][6] The lone pair of electrons on the sulfur atom, positioned at the β-position to the leaving group, can act as an internal nucleophile.[7]
This participation leads to the formation of a cyclic sulfonium ion intermediate, which is then attacked by an external nucleophile.[5] This two-step process has significant consequences for both the reaction rate and the stereochemistry of the product.
Mechanism of Anchimeric Assistance:
The reaction proceeds through two consecutive Sₙ2 steps. The first is an intramolecular cyclization to form a thiiranium ion (a cyclic sulfonium ion). The second step is the attack of the external nucleophile on one of the carbons of the three-membered ring.
Caption: Anchimeric assistance by the sulfur atom.
Consequences of Anchimeric Assistance:
-
Rate Acceleration: The intramolecular reaction is often much faster than the corresponding intermolecular Sₙ2 reaction, leading to a significant rate enhancement.[8] This is because the internal nucleophile is "pre-positioned" for the attack.
-
Retention of Stereochemistry: Since the overall transformation involves two consecutive Sₙ2 reactions, each causing an inversion of configuration, the net result is a retention of the original stereochemistry at the carbon center.[9]
Competing Reaction: Elimination to Form Phenyl Vinyl Sulfide
Under the influence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form phenyl vinyl sulfide.[10][11] This reaction is a crucial pathway for the synthesis of this important vinyl monomer.
E2 Elimination Reaction:
Base⁻ + PhSCH₂CH₂Br → PhS-CH=CH₂ + Base-H + Br⁻
The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, and in a concerted fashion, the double bond is formed, and the bromide ion is expelled.
Experimental Protocol: Synthesis of Phenyl Vinyl Sulfide via Elimination
-
Reagents: this compound, a strong base (e.g., potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).[10]
-
Procedure: a. Dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Slowly add a solution or slurry of the base to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). e. Quench the reaction with water and extract the product with an organic solvent. f. Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting phenyl vinyl sulfide by distillation or chromatography.[10]
Caption: Workflow for the synthesis of phenyl vinyl sulfide.
Oxidation of the Sulfide Moiety
While the primary focus is on the bromoethyl group, it is important to recognize that the sulfur atom itself is susceptible to oxidation.[2] Common oxidizing agents can convert the sulfide to the corresponding sulfoxide and subsequently to the sulfone.
Oxidation Reactions:
-
Sulfide to Sulfoxide: PhSCH₂CH₂Br + [O] → PhS(O)CH₂CH₂Br
-
Sulfoxide to Sulfone: PhS(O)CH₂CH₂Br + [O] → PhS(O)₂CH₂CH₂Br
These oxidations can be achieved using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[12][13] It is crucial to consider the potential for these side reactions when planning syntheses involving oxidizing conditions.
Conclusion
The reactivity of the bromoethyl group in this compound is a rich and multifaceted area of organic chemistry. While it undergoes typical nucleophilic substitution and elimination reactions characteristic of alkyl halides, the presence of the neighboring phenyl sulfide group introduces the fascinating and powerful element of anchimeric assistance. This internal participation not only accelerates reactions but also controls their stereochemical outcome. A thorough understanding of the interplay between the Sₙ2, E2, and NGP pathways is essential for any researcher aiming to harness the full synthetic potential of this versatile building block. By carefully selecting reagents and reaction conditions, chemists can selectively steer the reactivity of this compound to achieve a desired synthetic transformation, making it an invaluable tool in the design and construction of complex molecules for a myriad of applications.
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electrophilic nature of 2-Bromoethyl phenyl sulfide
An In-depth Technical Guide to the Electrophilic Nature of 2-Bromoethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional reagent whose electrophilic character is central to its utility in modern organic synthesis. The interplay between a reactive carbon-bromine bond and the electronic influence of the adjacent phenylthio moiety confers a unique reactivity profile, making it a valuable precursor for a diverse range of molecular architectures. This guide provides an in-depth exploration of the electrophilic nature of this compound, elucidating the structural features that govern its reactivity, the mechanisms of its key reactions, and its applications as a synthetic intermediate, particularly in the construction of heterocyclic systems and in the context of drug development. By synthesizing mechanistic insights with practical, field-proven protocols, this document aims to serve as a comprehensive resource for researchers leveraging this important building block.
Structural and Electronic Foundations of Electrophilicity
The electrophilic reactivity of this compound is primarily centered on the carbon atom bonded to the bromine. This reactivity is a consequence of two key structural features:
-
The Polarized Carbon-Bromine Bond: Bromine is a highly electronegative atom, leading to a significant polarization of the C-Br bond. This polarization results in a partial positive charge (δ+) on the carbon atom, rendering it susceptible to attack by nucleophiles. The bromine atom also functions as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]
-
The Influence of the Phenylthio Group: The adjacent phenylthio (PhS-) group exerts a profound electronic influence on the molecule. The sulfur atom, with its lone pairs of electrons, can play a crucial role in the reaction mechanism through neighboring group participation (NGP).[1][2][3] This participation can significantly enhance the reaction rate and dictate the stereochemical outcome of a substitution reaction.
Reaction Mechanisms: A Dichotomy of Pathways
The electrophilic nature of this compound is most prominently displayed in its reactions with nucleophiles. These reactions can proceed through two primary mechanistic pathways: a direct bimolecular nucleophilic substitution (SN2) or a more complex pathway involving neighboring group participation.
Bimolecular Nucleophilic Substitution (SN2) Reactions
In a typical SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.[1][4] This pathway is common with a wide range of nucleophiles, including amines, thiols, and alkoxides.[1]
The general mechanism can be depicted as follows:
Caption: Generalized SN2 reaction of this compound.
The choice of solvent is critical for these reactions. Polar aprotic solvents like dimethylformamide (DMF) are often employed as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[1]
Neighboring Group Participation (NGP) by the Sulfur Atom
A more nuanced and often dominant mechanistic pathway involves the participation of the lone pair electrons on the sulfur atom.[2][3][5] This intramolecular nucleophilic attack displaces the bromide ion to form a cyclic thiiranium (or episulfonium) ion intermediate. This intermediate is highly electrophilic and is subsequently attacked by an external nucleophile.
The key consequences of NGP are:
-
Rate Acceleration: The intramolecular nature of the first step is kinetically more favorable than an intermolecular attack by an external nucleophile, often leading to a significant rate enhancement compared to analogous substrates lacking the participating group.[3][5]
-
Retention of Stereochemistry: The two consecutive SN2-like steps (intramolecular attack followed by intermolecular attack) result in an overall retention of configuration at the chiral center, if one were present.[2][5]
Caption: Neighboring group participation by the sulfur atom.
Synthetic Applications in Research and Development
The predictable electrophilic reactivity of this compound makes it a valuable building block in various synthetic endeavors.
Synthesis of Thieno[3,2-b]thiophenes
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest as organic semiconductors in electronic devices.[6][7] this compound can serve as a key precursor in the multi-step synthesis of these scaffolds. While direct cyclization from this compound is not the most common route, its derivatives are instrumental. A general synthetic strategy often involves the initial substitution of the bromide followed by cyclization reactions.[8][9]
Caption: General workflow for thieno[3,2-b]thiophene synthesis.
Role as a Pharmaceutical Intermediate
This compound is classified as a pharmaceutical intermediate, signifying its role as a starting material or key reactant in the synthesis of active pharmaceutical ingredients (APIs).[1][10] The phenylthioethyl moiety is a structural motif found in various biologically active molecules. The ability to introduce this group via nucleophilic substitution reactions makes this compound a valuable tool for medicinal chemists. Sulfur-containing compounds, in general, are prevalent in pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.[11]
Experimental Protocols
The following protocol is a representative example of a nucleophilic substitution reaction using this compound.
Synthesis of N-benzyl-2-(phenylthio)ethan-1-amine
Objective: To demonstrate a typical SN2 reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and acetonitrile.
-
Add potassium carbonate and benzylamine to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Self-Validation: The success of the protocol is validated by the isolation and characterization of the product, N-benzyl-2-(phenylthio)ethan-1-amine, through techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should confirm the expected structure and purity.
Quantitative Data Summary
| Nucleophile | Product Type | Typical Solvent | Yield Range | Reference |
| Amines (e.g., benzylamine) | Substituted Amines | Acetonitrile, DMF | Good to Excellent | [1] |
| Thiols (e.g., thiophenol) | Dithioethers | DMF, Ethanol | High | [1] |
| Alkoxides (e.g., sodium ethoxide) | Thioethers | Ethanol | Good | [1] |
| Sodium Azide | Azidoethyl Phenyl Sulfide | DMF | High | [1] |
Conclusion
The electrophilic nature of this compound is a cornerstone of its synthetic utility. The presence of a polarized carbon-bromine bond makes it an excellent substrate for SN2 reactions, while the neighboring sulfur atom can facilitate reactions through neighboring group participation, leading to enhanced reactivity and stereochemical control. These characteristics have established this compound as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic systems for materials science and scaffolds for drug development. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for researchers aiming to exploit its full potential in their synthetic endeavors.
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Guide to the Stability and Storage of 2-Bromoethyl Phenyl Sulfide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethyl phenyl sulfide (CAS No: 4837-01-8) is a pivotal bifunctional reagent in synthetic organic chemistry, valued for its capacity to introduce the phenethylthio moiety into molecular architectures.[1] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability profile of this compound, detailing the primary degradation pathways and elucidating the causality behind recommended storage and handling protocols. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the reagent's purity over time.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 4837-01-8 | [2] |
| Molecular Formula | C₈H₉BrS | [2] |
| Molecular Weight | 217.13 g/mol | [3] |
| Appearance | Colorless to brown/yellow clear liquid | [2][4] |
| Boiling Point | 140 - 141 °C @ 10 mmHg | [5] |
| Specific Gravity | 1.44 g/cm³ | [5] |
| Solubility | Insoluble in water | [1] |
Core Stability and Intrinsic Reactivity
While Safety Data Sheets (SDS) generally classify this compound as "stable under normal conditions," this statement warrants a nuanced, expert interpretation.[5] The molecule's structure contains two key reactive sites: the thioether linkage and the primary alkyl bromide.
-
Thioether (Sulfide) Group: The sulfur atom possesses lone pairs of electrons, making it susceptible to oxidation to form the corresponding sulfoxide and, subsequently, the sulfone.[6]
-
Carbon-Bromine (C-Br) Bond: The C-Br bond is polarized, rendering the carbon atom electrophilic. Bromide is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution (SN2) reactions.[3][7] The reactivity of the C-X bond increases down the halogen group, making bromoalkanes significantly more reactive than their chloro-analogs.[7][8]
This inherent reactivity is the basis of its synthetic utility but also the source of its instability if not stored and handled correctly.
Degradation Pathways: A Mechanistic Perspective
Understanding the mechanisms of degradation is crucial for designing effective stabilization strategies. Several environmental factors can compromise the integrity of this compound.
Hydrolysis
Moisture is a significant threat to the stability of this compound. The electrophilic carbon atom adjacent to the bromine is susceptible to attack by water, a weak nucleophile. This SN2 reaction results in the formation of 2-hydroxyethyl phenyl sulfide and hydrobromic acid (HBr).
Mechanism: H₂O + Ph-S-CH₂CH₂-Br → [Ph-S-CH₂CH₂-OH₂]⁺ + Br⁻ → Ph-S-CH₂CH₂-OH + HBr
The generation of HBr can further catalyze other acid-mediated degradation pathways. Research on the analogous compound, 2-chloroethyl phenyl sulfide, has demonstrated its hydrolysis to 2-hydroxyethyl phenyl sulfide, confirming this degradation route.[9] Given the greater reactivity of the C-Br bond, this process is expected to be even more facile for the title compound.[7][8]
Oxidation
The thioether moiety is readily oxidized by atmospheric oxygen, and more rapidly by strong oxidizing agents.[5][6] This process typically occurs in a stepwise manner, first forming the sulfoxide and then the sulfone.
Mechanism: Ph-S-CH₂CH₂-Br + [O] → Ph-S(O)-CH₂CH₂-Br (Sulfoxide) Ph-S(O)-CH₂CH₂-Br + [O] → Ph-S(O)₂-CH₂CH₂-Br (Sulfone)
The presence of these oxidized impurities can significantly alter the reactivity and outcome of subsequent synthetic steps. This underlies the strict incompatibility with strong oxidizing agents noted in safety literature.[5]
Thermal and Photochemical Decomposition
Elevated temperatures provide the activation energy necessary to initiate decomposition, which can lead to the release of toxic and corrosive gases, including sulfur oxides, hydrogen sulfide (H₂S), and hydrogen bromide (HBr).[5] While less documented for this specific molecule, alkyl bromides can also be sensitive to UV light, which can initiate free-radical chain reactions, leading to complex degradation product mixtures. This potential sensitivity justifies the recommendation to protect the compound from light.[10]
Influence of pH and Nucleophilic Contaminants
The presence of contaminants can accelerate degradation:
-
Basic Conditions: Strong bases can promote a competing E2 elimination reaction, yielding phenyl vinyl sulfide.
-
Nucleophilic Impurities: Any residual nucleophiles from synthesis (e.g., amines, thiolates) will readily react with the compound via an SN2 mechanism, consuming the material and generating impurities.[3][11]
Experimental Protocols for Storage and Handling
To mitigate the degradation pathways described above, a systematic and rigorous approach to storage and handling is mandatory.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes thermal degradation and slows the rate of hydrolysis and oxidation.[10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[10] |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Amber glass protects from light.[10] A tight seal with a chemically inert liner prevents moisture ingress and contamination. |
| State | Neat liquid | Avoids potential solvent-mediated degradation pathways. |
Workflow for Handling and Storage
The following diagram outlines the critical decision points and procedures from receipt to long-term storage to ensure maximum stability.
Caption: Decision workflow for handling and storing this compound.
Step-by-Step Handling Procedure
-
Preparation: Before opening, allow the refrigerated container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture on the cold surfaces.
-
Inert Atmosphere Operation: Conduct all transfers in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques. This is the most critical step to prevent exposure to air and moisture.[12]
-
Aliquotting: For long-term use, it is highly advisable to aliquot the bulk quantity into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to potential contaminants and temperature fluctuations.
-
Sealing and Storage: Securely seal the vials with PTFE-lined caps. For added protection against moisture ingress over time, wrap the cap-vial interface with Parafilm®. Immediately return the sealed vials to refrigerated (2-8°C), dark storage.[10]
Summary of Incompatibilities and Hazards
To ensure laboratory safety and experimental integrity, it is vital to be aware of the following incompatibilities and potential decomposition products.
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Upon combustion or severe thermal degradation, the compound may produce Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOₓ), Hydrogen bromide (HBr), and Hydrogen sulfide (H₂S).[5]
Conclusion
This compound is a powerful synthetic tool whose efficacy depends on its chemical purity. Its stability is challenged by inherent reactivity towards hydrolysis, oxidation, and nucleophilic attack. By implementing the mechanistically informed protocols detailed in this guide—specifically, storage at 2-8°C under an inert atmosphere and protection from light and moisture—researchers can effectively mitigate these degradation pathways. This ensures the reagent's integrity, leading to more reliable and reproducible scientific outcomes.
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An In-depth Technical Guide: 2-Bromoethyl Phenyl Sulfide as a Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromoethyl phenyl sulfide (CAS No: 4837-01-8) is a bifunctional organosulfur compound that has emerged as a cornerstone building block in modern organic synthesis. Its unique structure, featuring a reactive carbon-bromine bond and a strategically positioned phenyl sulfide moiety, offers a rich landscape of chemical transformations. This guide provides an in-depth exploration of its synthesis, core reactivity, and diverse applications, with a focus on the mechanistic principles that govern its utility. We will delve into its role in constructing complex heterocyclic systems, its application as a pharmaceutical intermediate, and provide detailed, field-proven protocols to empower researchers in leveraging this versatile reagent for their synthetic challenges.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is a liquid whose stability and reactivity are directly linked to its physical characteristics.[1][2]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 4837-01-8 | [3][4] |
| Molecular Formula | C₈H₉BrS | [3][4] |
| Molecular Weight | 217.12 g/mol | [1][2] |
| Appearance | Colorless to yellow or brown liquid | [1][3] |
| Purity | Typically >97.0% (by GC) | [1] |
| Refractive Index | ~1.61 | [2] |
| Solubility | Insoluble in water | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen), away from light | [6] |
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.[7]
-
Hazards: Causes skin irritation and serious eye irritation.[3][7] The signal word for this chemical is "Warning".[7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, hydrogen bromide (HBr), and hydrogen sulfide (H₂S).[7]
Synthesis of the Building Block
The preparation of this compound is well-documented, with several reliable methods established. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Primary Synthetic Routes
The most common syntheses rely on nucleophilic substitution reactions. One prevalent method involves the reaction between thiophenol and 2-bromoethanol in the presence of a base, which deprotonates the thiophenol to the more nucleophilic thiophenoxide anion for subsequent attack.[8] Another established route is the reaction of sodium benzenethiolate with 1,2-dibromoethane.[8]
A particularly robust and scalable synthesis starts from diphenyl disulfide, which is cleaved by bromine and then reacted with ethylene. This procedure is notable as it generates the target compound as a key intermediate.[9]
Caption: Synthesis via Thiophenol and 2-Bromoethanol.
Detailed Experimental Protocol: Synthesis from Diphenyl Disulfide and Ethylene
This one-pot procedure, adapted from Organic Syntheses, generates this compound (referred to as 1-phenylthio-2-bromoethane in the literature) as a stable intermediate.[9]
Causality Behind Choices:
-
Dichloromethane: Chosen as a solvent because it is relatively inert to bromine and dissolves the disulfide starting material.
-
Slow Bromine Addition: Bromine is added slowly to minimize the competing side reaction of aromatic bromination on the phenyl ring.[9]
-
Ethylene Purge: Ethylene is bubbled through the solution to react with the electrophilic bromine species attached to the sulfur, forming the desired 2-bromoethyl linkage.
-
Ventilation: The procedure must be conducted in a fume hood as the intermediate is a potent alkylating agent and bromine is volatile and corrosive.[9]
Step-by-Step Methodology:
-
Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirrer, a thermometer, and a gas inlet for ethylene.
-
Charging the Flask: The flask is charged with diphenyl disulfide (1.0 eq) and dichloromethane.
-
Reaction Initiation: The solution is stirred under a nitrogen atmosphere, and bromine (1.0 eq) is added dropwise via the addition funnel. The addition rate is controlled to maintain the reaction temperature.
-
Ethylene Addition: Once the bromine addition is complete, ethylene gas is bubbled through the reaction mixture. The reaction progress is monitored by the fading of the bromine color.
-
Workup: Upon completion, the reaction mixture is washed sequentially with water and a dilute sodium bicarbonate solution to remove any remaining acid. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude this compound can often be used directly in subsequent steps or purified further by vacuum distillation if necessary.
Core Reactivity and Mechanistic Landscape
The synthetic utility of this compound stems from its dual reactivity: the electrophilic carbon center bearing the bromide and the nucleophilic sulfur atom.
Nucleophilic Substitution (Sₙ2)
The primary mode of reactivity is the Sₙ2 displacement of the bromide, which is an excellent leaving group. This allows for the facile introduction of a wide array of nucleophiles.[8]
-
Common Nucleophiles: Amines (primary and secondary), alkoxides, thiols, and azide ions are effective nucleophiles, leading to the formation of new C-N, C-O, and C-S bonds.[8]
-
Synthetic Utility: These reactions are fundamental for building molecular complexity. For instance, reaction with primary amines can be a key step in the synthesis of nitrogen-containing heterocyclic compounds.[8]
Neighboring Group Participation (NGP) by Sulfur
A more nuanced and powerful aspect of this reagent's reactivity is the potential for the lone pairs on the sulfur atom to act as an internal nucleophile. This is known as neighboring group participation or anchimeric assistance.[8]
Mechanism:
-
The sulfur atom attacks the adjacent carbon, displacing the bromide ion intramolecularly.
-
This forms a strained, three-membered cyclic episulfonium ion intermediate.
-
An external nucleophile then attacks one of the carbons of the episulfonium ring, opening the ring and forming the final product.
Caption: Mechanism of Neighboring Group Participation (NGP).
Consequences of NGP:
-
Rate Enhancement: NGP often leads to a significant acceleration of the reaction rate compared to analogous systems without the participating group.
-
Stereochemical Control: The formation of the cyclic intermediate can lock the stereochemistry, leading to retention of configuration at the reaction center.
Applications in Synthesis
Construction of Heterocyclic Scaffolds
The Ph-S-CH₂-CH₂-Br framework is an ideal precursor for synthesizing sulfur-containing heterocycles. By reacting it with dinucleophilic species, complex ring systems can be constructed efficiently. For example, reaction with a compound containing both an amine and a thiol can lead to the formation of thiomorpholine derivatives, which are privileged scaffolds in medicinal chemistry.
Role as a Pharmaceutical Intermediate
This compound is classified as a pharmaceutical intermediate, valued for its ability to introduce the phenylthioethyl group into larger, more complex molecules.[5][8] The carbon-sulfur bond is a key structural feature in numerous biologically active compounds, including the amino acids cysteine and methionine and blockbuster drugs like penicillin.[8] While this specific building block may not be part of a final API, its derivatives are crucial for drug discovery and development. The sulfide can also be a handle for later-stage functionalization, such as oxidation to sulfoxides or sulfones to modulate a compound's polarity and metabolic stability.
Advanced Applications: In Situ Generation of Vinylsulfonium Salts
Current research highlights the use of this compound for the in situ generation of vinylsulfonium salts.[8] These highly reactive intermediates are powerful tools for synthesizing complex molecules, such as azetidines and bicyclic epoxides, which are otherwise difficult to access.[8] This demonstrates the ongoing evolution of this building block's role in addressing modern synthetic challenges.
Practical Methodologies and Characterization
Protocol: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of 2-azidoethyl phenyl sulfide, a versatile intermediate that can be further transformed, for example, via reduction to the corresponding amine or through click chemistry.
Causality Behind Choices:
-
Sodium Azide: A reliable and commercially available source of the azide nucleophile.
-
DMF (Dimethylformamide): A polar aprotic solvent is chosen to dissolve the ionic sodium azide and to accelerate Sₙ2 reactions by solvating the cation but not the nucleophilic anion.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium azide (1.2 eq) and anhydrous DMF.
-
Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azidoethyl phenyl sulfide, which can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Confirmation of the structure of this compound and its derivatives is typically achieved through standard spectroscopic methods.
| Spectroscopy | Expected Data for this compound |
| ¹H NMR | δ ~7.2-7.5 (m, 5H, Ar-H ), δ ~3.5 (t, 2H, -CH₂-Br), δ ~3.2 (t, 2H, -S-CH₂-) |
| ¹³C NMR | δ ~125-135 (Ar-C ), δ ~35 (-S-C H₂-), δ ~30 (-C H₂-Br) |
| IR (Infrared) | C-H (aromatic and aliphatic), C=C (aromatic), C-S stretch. Absence of O-H, N-H, C=O bands. |
| Mass Spec (MS) | Molecular ion peak (M⁺) showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.
Future Outlook
The utility of this compound in organic synthesis is well-established, yet its potential continues to expand. Emerging trends in catalysis and process chemistry are poised to enhance its application further. The development of photocatalytic methods for C-S bond formation and the adaptation of its reactions to continuous-flow technology represent exciting frontiers.[8] As the demand for complex and novel molecular architectures in drug discovery and materials science grows, this versatile building block will undoubtedly remain an indispensable tool in the synthetic chemist's arsenal.
References
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- phenyl vinyl sulfide - Organic Syntheses Procedure. (n.d.).
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- Spectral Information - PubChem - NIH. (2017, August 31).
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potential applications of 2-Bromoethyl phenyl sulfide in medicinal chemistry
An In-depth Technical Guide on the Applications of 2-Bromoethyl Phenyl Sulfide in Medicinal Chemistry
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, this compound has emerged as a versatile and highly valuable reagent. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, the strategic incorporation of the phenethylthio moiety into bioactive molecules, and the potential impact of this scaffold on pharmacokinetic and pharmacodynamic properties. This guide will combine theoretical principles with practical, field-proven insights, including detailed experimental protocols and data presentation, to empower chemists in their quest for innovative drug candidates.
Introduction: The Strategic Importance of Sulfur-Containing Scaffolds
Sulfur-containing functional groups are privileged motifs in a vast array of pharmacologically active compounds and natural products.[1] The thioether linkage, in particular, offers a unique combination of properties that make it an attractive feature in drug design.[2][3] Unlike the more labile disulfide bond, the thioether is resistant to reduction, which can enhance the in vivo stability of peptide-based therapeutics.[4] Furthermore, the sulfur atom's ability to engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, can significantly influence a molecule's binding affinity and selectivity for its biological target.
This compound (C8H9BrS, MW: 217.13 g/mol ) is a readily available and highly reactive building block that serves as a convenient entry point for introducing the phenethylthio moiety into a molecular scaffold.[5][6][7] Its utility stems from the presence of a reactive carbon-bromine bond, which is susceptible to nucleophilic substitution by a wide range of functional groups.[8] This allows for the facile construction of more complex molecular architectures, making it a valuable tool in the synthesis of diverse compound libraries for high-throughput screening.[9]
This guide will explore the multifaceted applications of this compound, from its fundamental reactivity to its strategic deployment in the design of novel therapeutics targeting a spectrum of diseases.
The Role of this compound as a Versatile Synthetic Intermediate
The primary utility of this compound in medicinal chemistry lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds.
Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity
The electrophilic carbon adjacent to the bromine atom is readily attacked by a variety of nucleophiles, including amines, thiols, and alkoxides, typically proceeding via an SN2 mechanism.[8] This reactivity is fundamental to the construction of diverse molecular scaffolds.
-
Reaction with Amines: The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of nitrogen-containing heterocycles, a class of compounds with broad pharmacological relevance.[8] This reaction can be a key step in the synthesis of analogues of various CNS-active agents, where the phenethyl scaffold is a known pharmacophore.[10]
-
Reaction with Thiols: The formation of dithioethers through reaction with other thiol-containing molecules can be a strategy for developing novel chemical entities.
-
Reaction with Alkoxides: The synthesis of ether linkages via reaction with alkoxides provides another avenue for expanding the chemical space around a core scaffold.
The following diagram illustrates the general workflow for nucleophilic substitution reactions using this compound.
Caption: General workflow for nucleophilic substitution reactions.
Synthesis of Heterocyclic Scaffolds
A significant application of this compound is in the construction of heterocyclic ring systems. These motifs are central to the structure of a vast number of approved drugs. For instance, the intramolecular cyclization of a molecule containing both a nucleophilic group and the phenethylthio moiety, introduced via this compound, can lead to the formation of benzothiophene derivatives, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[11]
The Phenethylthio Moiety in Drug Design: A Bioisosteric Approach
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug optimization.[2][4][12] The phenethylthio group can be considered a bioisostere of other common functionalities, such as the phenoxy or benzyl groups. This substitution can lead to favorable changes in a molecule's physicochemical properties, ultimately impacting its pharmacokinetic and pharmacodynamic profile.
Impact on Physicochemical Properties
The introduction of the thioether linkage can modulate a compound's lipophilicity (logP), a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The sulfur atom, being less electronegative than oxygen, can lead to a less polar molecule compared to its ether analogue. This can potentially enhance membrane permeability and oral bioavailability.
| Property | Phenylthioethyl | Phenoxyethyl | Benzyl |
| Calculated logP | ~3.1 | ~2.5 | ~2.3 |
| Polar Surface Area (Ų) | ~25.3 | ~34.5 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 0 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
Caption: Comparison of calculated physicochemical properties.
Modulation of Pharmacokinetic Properties
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. The thioether bond is generally more resistant to metabolic cleavage than an ester or amide bond. Furthermore, the introduction of the phenylthio group can block potential sites of metabolism on the ethyl linker, potentially leading to a more favorable pharmacokinetic profile.[13] However, it is important to note that the sulfur atom itself can be a site of metabolism, undergoing oxidation to the corresponding sulfoxide and sulfone, which can have different biological activities and clearance rates.
Influence on Pharmacodynamics
The phenethylthio moiety can influence a drug's interaction with its biological target. The phenyl ring can participate in π-π stacking or hydrophobic interactions within a binding pocket, while the flexible ethyl linker allows for optimal positioning of the phenyl group. The sulfur atom can also act as a hydrogen bond acceptor, further contributing to binding affinity.
Potential Therapeutic Applications
The versatility of this compound as a synthetic building block opens up possibilities for its application in the development of a wide range of therapeutic agents.
Anticancer Agents
Many anticancer agents feature heterocyclic scaffolds and aromatic moieties. The ability to construct complex molecules using this compound makes it a valuable tool in this area. For example, it could be employed in the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[14][15]
Antiviral Compounds
The development of novel antiviral agents is a continuous necessity. The synthesis of molecules that can interfere with viral replication or entry is a key strategy. The phenethylthio scaffold could be incorporated into molecules designed to inhibit viral enzymes or protein-protein interactions.[10][16][17][18][19]
Central Nervous System (CNS) Drugs
The phenethylamine scaffold is a common feature in many CNS-active drugs.[10] The ability to synthesize analogues with the phenethylthio moiety allows for the exploration of structure-activity relationships and the potential to fine-tune properties such as blood-brain barrier penetration.[20]
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, a detailed protocol for a representative nucleophilic substitution reaction is provided below.
Synthesis of N-(2-(phenylthio)ethyl)aniline
This protocol describes the reaction of this compound with aniline to form the corresponding N-substituted product.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate.
-
Add anhydrous DMF to the flask, followed by aniline.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of N-(2-(phenylthio)ethyl)aniline.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward reactivity, coupled with the desirable properties of the resulting phenethylthio moiety, makes it a valuable reagent for the synthesis of diverse and complex molecular architectures. The ability to fine-tune physicochemical and pharmacokinetic properties through the strategic incorporation of this scaffold holds significant promise for the development of next-generation therapeutics. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the creative application of reagents like this compound will undoubtedly play a crucial role in the discovery of innovative medicines to address unmet medical needs.
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- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation.
- Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry.
- Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237.
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- American Chemical Society. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series, 1422, 1-23.
- Bardiot, D., et al. (2021). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Journal of Medicinal Chemistry, 64(21), 16094-16111.
- National Institutes of Health. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 24(1), 1.
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- ResearchGate. (2014). Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. Medicinal Chemistry Research, 23(8), 3673-3683.
- MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6495.
- MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(19), 14897.
- Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28(1), 1-20.
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- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
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An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromoethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent Demanding Respect
2-Bromoethyl phenyl sulfide (CAS No. 4837-01-8) is a valuable bifunctional molecule in the arsenal of synthetic chemists. Its structure, featuring a reactive bromoethyl group and a phenylthio moiety, makes it a versatile intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules.[1] The presence of both a good leaving group (bromide) and a sulfur-containing aromatic ring allows for a range of chemical transformations, primarily centered around nucleophilic substitution reactions.[2] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, disposal, and common applications of this compound, grounded in established safety principles and practical laboratory experience.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound is classified as a hazardous substance, and a thorough risk assessment should be conducted before any experimental work is initiated.
GHS Classification and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[2][3]
While comprehensive toxicological data is not available, it is prudent to treat this compound with a high degree of caution due to its classification as an alkylating agent.[4] Alkylating agents are known to be reactive and can have significant health effects.[1] Furthermore, some sources indicate that it is a lachrymator, a substance that irritates the eyes and causes tearing.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for safe handling and for predicting its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrS | |
| Molecular Weight | 217.13 g/mol | |
| Appearance | Colorless to yellow or brown clear liquid | [5] |
| Boiling Point | 140 - 141 °C @ 10 mmHg | [2] |
| Specific Gravity | 1.44 g/cm³ | [2] |
| Solubility | Insoluble in water | [1] |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Minimizing exposure is paramount when working with hazardous chemicals. A multi-layered approach, combining engineering controls, administrative controls, and appropriate personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of vapors, which may be irritating or harmful.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. For handling this compound, the following are mandatory:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4]
-
Skin and Body Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene, that have been tested for their resistance to this specific chemical or similar alkylating agents.[6] It is recommended to double-glove, with one pair tucked under the lab coat cuff and the outer pair over the cuff.[7] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
Closed-toe Shoes: Sturdy, closed-toe shoes must be worn to protect the feet from spills.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.
Diagram 1: Hierarchy of Controls for Handling this compound
Caption: A visual representation of the hierarchy of controls, with the most effective measures at the top.
Section 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is critical to prevent accidents and environmental contamination.
Prudent Handling Practices
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: This is the primary rule of handling.[3]
-
Work in a Fume Hood: As previously stated, all work must be performed in a fume hood.
-
Use Appropriate Equipment: Use glassware and equipment that are in good condition and appropriate for the scale of the reaction.
-
Prevent Aerosol Generation: Be mindful of operations that can generate aerosols, such as rapid stirring or heating.[1]
-
Transporting: When transporting the chemical, use a secondary container to prevent spills in case the primary container breaks.
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a dry, cool, and well-ventilated area.[2]
-
Incompatible Materials: Store away from strong oxidizing agents.[2] Contact with strong bases should also be avoided, as this can promote hazardous reactions.
Disposal Procedures
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Collect in a designated, properly labeled, and sealed waste container.
Section 4: Reactivity and Synthetic Applications
Understanding the reactivity of this compound is key to both its safe handling and its effective use in synthesis. Its primary mode of reaction is nucleophilic substitution at the carbon atom bearing the bromine.
Nucleophilic Substitution Reactions
The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The bromide ion is a good leaving group, facilitating these reactions.
Diagram 2: General Nucleophilic Substitution Reaction
Caption: General scheme of a nucleophilic substitution reaction with this compound.
Common nucleophiles that react with this compound include:
-
Amines: Reaction with primary or secondary amines yields the corresponding 2-(phenylthio)ethanamine derivatives. These reactions are fundamental in the construction of nitrogen-containing heterocycles.
-
Thiols: Reaction with thiolates results in the formation of thioethers.
-
Alkoxides: Reaction with alkoxides produces the corresponding ethers.
Potential for Smiles Rearrangement
In certain contexts, particularly with intramolecular reactions involving nucleophilic attack on the phenyl ring, the possibility of a Smiles rearrangement should be considered.[3][8][9][10][11] This is an intramolecular nucleophilic aromatic substitution that can lead to skeletal rearrangement. While not a common reaction for this specific substrate under standard conditions, awareness of this potential pathway is important when designing complex syntheses.
Incompatible Materials and Hazardous Reactions
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[2]
-
Strong Bases: Can promote elimination reactions to form phenyl vinyl sulfide, which may be volatile and flammable.[12] The use of strong bases like organolithium reagents may also lead to other side reactions, such as the Truce-Smiles rearrangement.[3]
-
Hazardous Decomposition Products: Upon combustion, this compound can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen bromide, and hydrogen sulfide.[2]
Section 5: Experimental Protocol: Synthesis of 2-(Phenylthio)ethanol (An Illustrative Example)
To provide a practical context for the safe handling of a related reaction, the following is a detailed protocol for the synthesis of 2-(phenylthio)ethanol from thiophenol and 2-chloroethanol. This S-alkylation of a thiolate is a reliable and well-established method for the formation of thioethers and serves as a good model for reactions involving this compound.[13]
Materials and Equipment
| Reagent/Material | Quantity |
| Thiophenol | 13.77 g (12.5 mL, 0.125 mol) |
| 2-Chloroethanol | 10.06 g (8.4 mL, 0.125 mol) |
| Sodium | 2.88 g (0.125 mol) |
| Absolute Ethanol | 250 mL |
| Dichloromethane | ~100 mL |
| Saturated Sodium Chloride (brine) | 50 mL |
| Anhydrous Magnesium Sulfate | As needed |
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser and a dropping funnel. Add 250 mL of absolute ethanol to the flask. Carefully add 2.88 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of Sodium Thiophenoxide: Once the sodium ethoxide solution has cooled slightly, add 13.77 g of thiophenol dropwise from the dropping funnel over 15 minutes.
-
Reaction with 2-Chloroethanol: To the resulting solution of sodium thiophenoxide, add 10.06 g of 2-chloroethanol dropwise from the dropping funnel. After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A precipitate of sodium chloride will have formed.
-
Filter the mixture to remove the salt.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.
-
Take up the residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer twice with 50 mL of water and once with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
-
Purification (if necessary): The crude product can be purified by vacuum distillation.
Diagram 3: Experimental Workflow for the Synthesis of 2-(Phenylthio)ethanol
Sources
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- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Bromoethyl Phenyl Sulfide as a Versatile Alkylating Agent in Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-bromoethyl phenyl sulfide as an alkylating agent. It delves into the reagent's core reactivity, provides detailed, field-proven protocols for its application with various nucleophiles, and explains the scientific rationale behind experimental choices. Safety protocols, data presentation, and workflow visualizations are included to ensure reliable and reproducible results in the laboratory.
Introduction: The Strategic Value of this compound
This compound (CAS No: 4837-01-8) is a valuable bifunctional reagent in modern organic synthesis.[1][2] Its strategic importance lies in the presence of two key reactive sites: a highly reactive primary alkyl bromide and a stable phenyl sulfide moiety. The bromine atom serves as an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This makes the compound a potent agent for introducing the phenethylthio (-CH₂CH₂SPh) group onto a wide range of substrates.[3]
This moiety is a precursor for various functionalities and is frequently utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] The phenyl sulfide group itself can be a stable part of the final molecular architecture or can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone, expanding its synthetic utility.
Physicochemical & Spectroscopic Data
A summary of the key properties of this compound is presented below. Purity levels are typically greater than 97.0% as determined by GC.[4][5]
| Property | Value | Reference |
| CAS Number | 4837-01-8 | [2] |
| Molecular Formula | C₈H₉BrS | [2] |
| Molecular Weight | 217.13 g/mol | [2][3] |
| Appearance | Colorless to brown/pale yellow liquid | [4][5][6] |
| Specific Gravity | ~1.44 | [5] |
| Refractive Index | ~1.61 | [5] |
| Solubility | Insoluble in water | [1] |
Core Reactivity: The SN2 Pathway
The primary mode of action for this compound as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an electrophilic center. Nucleophiles attack this carbon, displacing the bromide ion, which is a stable leaving group.[3]
This mechanism is favored due to the primary nature of the alkyl halide, which minimizes steric hindrance for the incoming nucleophile. The result is the formation of a new carbon-nucleophile bond with the introduction of the 2-(phenylthio)ethyl group.
Caption: General SN2 mechanism for alkylation using this compound.
Safety & Handling: A Prerequisite for Success
As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.
-
Hazard Profile: This compound is classified as a skin and serious eye irritant.[6][7] It may also cause respiratory irritation.[8] Although its toxicological properties have not been thoroughly investigated, it should be handled with caution.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] The compound may be air and heat sensitive.[5]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[9] All waste must be disposed of in accordance with local, regional, and national regulations.[9]
Experimental Protocols: Application in Synthesis
The true utility of this compound is demonstrated by its reaction with a variety of nucleophiles. The following protocols are designed as self-validating systems, incorporating reaction monitoring and purification steps to ensure the desired outcome.
General Experimental Workflow
The logical flow for a typical alkylation reaction using this reagent is outlined below. This workflow provides a reproducible framework from setup to the isolation of the pure product.
Caption: A generalized workflow for alkylation reactions.
Protocol 1: S-Alkylation of Thiols
The reaction with thiols or their corresponding thiolates is a straightforward method to generate dithioethers. Thiols are excellent nucleophiles, especially under basic conditions where they are deprotonated to the more nucleophilic thiolate anion.[10][11]
-
Objective: To synthesize a 1,2-bis(phenylthio)ethane derivative via S-alkylation of thiophenol.
-
Causality: A base like potassium carbonate is used to deprotonate the thiophenol, significantly increasing its nucleophilicity for an efficient SN2 reaction.[3] Anhydrous conditions prevent side reactions with water.
Materials:
-
Thiophenol (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous K₂CO₃.
-
Reagents: Add anhydrous DMF, followed by thiophenol via syringe. Stir the suspension for 10 minutes at room temperature.
-
Alkylation: Add this compound dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: N-Alkylation of Amines
Primary and secondary amines are effective nucleophiles for attacking this compound, leading to the formation of secondary and tertiary amines, respectively. This reaction is fundamental for building nitrogen-containing molecules.[3]
-
Objective: To synthesize N-benzyl-2-(phenylthio)ethan-1-amine.
-
Causality: An excess of the starting amine or the addition of a non-nucleophilic base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.
Materials:
-
Benzylamine (2.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve benzylamine in anhydrous acetonitrile.
-
Alkylation: Add this compound to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours). An ammonium salt precipitate may form.
-
Monitoring: Check for the consumption of the limiting reagent (this compound) using TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic solution sequentially with 1 M NaOH and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: O-Alkylation of Phenols
The synthesis of aryl ethers can be achieved by reacting this compound with phenoxides. The phenoxide is generated in situ from a phenol using a suitable base.
-
Objective: To synthesize 1-(2-(phenylthio)ethoxy)benzene from phenol.
-
Causality: A strong base like sodium hydride (NaH) is necessary to deprotonate the weakly acidic phenol, generating the highly nucleophilic phenoxide anion required for the SN2 displacement.[11]
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask under argon, add NaH. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, then place under vacuum. Add anhydrous THF.
-
Phenoxide Formation: Cool the NaH suspension to 0°C (ice bath). Add a solution of phenol in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes (hydrogen gas will evolve).
-
Alkylation: Add this compound dropwise to the phenoxide solution at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Follow the reaction's progress via TLC.
-
Workup: Carefully quench the reaction by slowly adding water at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and brine.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material using flash column chromatography.
Summary of Reaction Conditions
The choice of base and solvent is critical for successful alkylation and depends on the nucleophilicity and acidity of the substrate.
| Nucleophile (Class) | Typical Base | Typical Solvent(s) | Temperature |
| Thiol (R-SH) | K₂CO₃, NaH, Et₃N | DMF, THF, MeCN | RT to 60°C |
| Amine (R-NH₂/R₂NH) | Excess Amine, K₂CO₃ | MeCN, THF, DCM | RT |
| Phenol (Ar-OH) | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, Acetone | 0°C to RT |
| Alcohol (R-OH) | NaH, KOtBu | THF, t-BuOH | 0°C to RT |
Conclusion
This compound is a robust and reliable alkylating agent for the formation of C-S, C-N, and C-O bonds. Its reactivity is predictable and primarily follows an SN2 pathway, allowing for the strategic introduction of the 2-(phenylthio)ethyl group into diverse molecular scaffolds. By understanding the core mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can effectively utilize this reagent to advance their synthetic chemistry objectives in pharmaceutical development and materials science.
References
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- Reactions of Thiols - Chemistry Steps. Chemistry Steps.
- phenyl vinyl sulfide - Organic Syntheses Procedure. Organic Syntheses.
- Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC. National Institutes of Health.
- 18.7: Thiols and Sulfides - Chemistry LibreTexts. Chemistry LibreTexts. (2024-09-30).
- 4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem. National Institutes of Health.
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Protocol for Nucleophilic Substitution with 2-Bromoethyl Phenyl Sulfide: Synthesis of Functionalized Thioether Scaffolds
An Application Guide for Researchers
Abstract
2-Bromoethyl phenyl sulfide is a versatile bifunctional reagent widely employed in organic synthesis as a building block for complex molecular architectures. Its utility stems from the presence of two key reactive sites: a carbon-bromine bond highly susceptible to nucleophilic substitution and a sulfide moiety that can undergo further transformations such as oxidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols for its execution with various nucleophiles, and discuss its application in the synthesis of pharmaceutical intermediates.
Mechanistic Insights: The S_N2 Pathway
The primary alkyl bromide structure of this compound dictates that its nucleophilic substitution reactions proceed predominantly through a bimolecular (S_N2) mechanism.[1][2] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom (α-carbon) at the same time as the bromide leaving group departs.[2][3]
Key Characteristics of the S_N2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2]
-
Stereochemistry: The nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center, if one were present.[3][4][5]
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive.[6]
The choice of nucleophile, solvent, and temperature are critical parameters that must be optimized to achieve high yields and minimize side reactions, such as elimination (E2), although this is less favored for primary halides.
Caption: General S_N2 mechanism for this compound.
Versatility in Synthesis: Scope of Nucleophiles
The electrophilic carbon adjacent to the bromine in this compound is susceptible to attack by a wide array of nucleophiles. This versatility allows for the introduction of diverse functional groups, making it a valuable intermediate.[1]
| Nucleophile Class | Example Nucleophile | Resulting Product Class | Typical Conditions & Notes |
| Amines | Primary/Secondary Amines (e.g., Isopropylamine) | Substituted Ethanamines | Base (e.g., K₂CO₃ or excess amine) in MeCN or DMF. Heating may be required.[1][7] |
| Azides | Sodium Azide (NaN₃) | Azidoethyl Phenyl Sulfides | Polar aprotic solvent (e.g., DMF). Azides are precursors to amines via reduction.[1] |
| Thiols | Thiolates (e.g., Potassium Thiolate) | Dithioethers | Base-mediated deprotonation of a thiol followed by substitution.[1][8] |
| Alkoxides | Sodium Ethoxide (NaOEt) | Phenyl Thioethyl Ethers | Anhydrous alcohol or THF as solvent. Alkoxide is a strong base; monitor for elimination. |
Detailed Experimental Protocol: Synthesis of N-Isopropyl-2-(phenylthio)ethan-1-amine
This protocol details the synthesis of a secondary amine, a common structural motif in pharmacologically active molecules. The procedure is adapted from established methodologies for the reaction of alkyl halides with amines.[7][9]
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (3.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica gel for chromatography
Reaction Setup and Execution
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.17 g, 10 mmol, 1.0 eq) and anhydrous acetonitrile (40 mL).
-
Addition of Base and Nucleophile: Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) to the solution. Follow this with the addition of isopropylamine (2.55 mL, 30 mmol, 3.0 eq). Causality Note: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Reaction Conditions: Fit the flask with a reflux condenser under a nitrogen or argon atmosphere. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts, washing the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and excess isopropylamine.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). Causality Note: The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-isopropyl-2-(phenylthio)ethan-1-amine.
Caption: Experimental workflow for amine substitution.
Application in Drug Discovery: Synthesis of BTK Inhibitor Intermediates
The products of these substitution reactions, such as 2-(phenylthio)ethanamine derivatives, are valuable intermediates in pharmaceutical development.[10][11] For instance, related scaffolds are integral to the structure of Fenebrutinib (GDC-0853), a potent and selective non-covalent Bruton's tyrosine kinase (BTK) inhibitor investigated for the treatment of autoimmune diseases.[12][13][14] The synthesis of such complex molecules often relies on the robust and predictable nature of fundamental reactions like the S_N2 substitution to build key fragments.[15][16]
Caption: Role in building complex pharmaceutical scaffolds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time; ensure temperature is at reflux. Confirm activity of reagents. |
| Poor nucleophile | Use a stronger or less hindered nucleophile. For weak nucleophiles, consider using NaI as a catalyst (Finkelstein reaction conditions). | |
| Side Product Formation | Elimination (E2) reaction | Use a less basic nucleophile if possible. Run the reaction at the lowest effective temperature. |
| Over-alkylation of amine | Use a larger excess of the amine nucleophile to favor mono-alkylation.[9] | |
| Difficult Purification | Product and starting material have similar polarity | Optimize the chromatography mobile phase. Consider derivatization or salt formation to alter polarity. |
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. The protocols and principles outlined in this guide demonstrate its utility in accessing a wide range of functionalized thioether compounds via the S_N2 mechanism. By understanding the causality behind experimental choices—from solvent selection to workup procedures—researchers can reliably leverage this reagent to construct key intermediates for applications spanning materials science to drug discovery.
References
- Al-Mourabit, A., Ermolenko, L., Tran, M. Q., & Nguyen, T. B. (2014). Three-Component Reaction between Alkynes, Elemental Sulfur, and Aliphatic Amines: A General, Straightforward, and Atom Economical Approach to Thioamides. Organic Letters, 16(1), 310–313.
- Crawford, J. J., et al. (2018). Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853). ResearchGate.
- PrepChem.com. (n.d.). Synthesis of N-[2-(Phenylthio)ethyl]-2-propanamine hydrochloride[1:1].
- El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (2024). Nucleophilic Substitution Reactions. King Saud University.
- Gourlay, B. S., et al. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. ACS Publications.
- Crawford, J. J., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Chemistry LibreTexts. (2020). The Discovery of Nucleophilic Substitution Reactions.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- La Salle University. (n.d.). Nucleophilic Substitution and Elimination SN2 mechanism.
- Chemical Education Xchange. (n.d.). Mechanism of Nucleophilic Substitution - SN2.
- Chemistry LibreTexts. (2020). Reactions of Amines.
- ResearchGate. (2018). Discovery of GDC-0853, a Potent, Selective, and Non-Covalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development.
- National Center for Biotechnology Information. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy.
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Application Notes and Protocols: The Strategic Use of 2-Bromoethyl Phenyl Sulfide in the Synthesis of Advanced Thioether Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract
Thioethers are a cornerstone functional group in medicinal chemistry and materials science, profoundly influencing the physicochemical and pharmacological properties of molecules.[1][2] This guide provides an in-depth exploration of 2-Bromoethyl phenyl sulfide as a versatile reagent for introducing the 2-(phenylthio)ethyl moiety, a key structural motif in various advanced intermediates. We will delve into the mechanistic underpinnings of the S-alkylation reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible syntheses. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of the Thioether Linkage
The thioether functional group (R-S-R') is a prevalent scaffold in a multitude of FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its presence can enhance metabolic stability, modulate lipophilicity, and provide a key interaction point for receptor binding. The 2-(phenylthio)ethyl group, in particular, offers a valuable building block, combining a flexible ethyl linker with an aromatic phenylthio moiety that can be further functionalized or can itself contribute to biological activity. This compound serves as an excellent electrophilic partner for the installation of this group onto a variety of nucleophilic substrates.
The Core Reaction: Nucleophilic Substitution with this compound
The primary application of this compound in thioether synthesis relies on a classic nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[3][4] In this process, a nucleophile, typically a thiolate anion (RS⁻), attacks the electrophilic carbon atom adjacent to the bromine atom in this compound. The bromine atom, being a good leaving group, is displaced, forming a new carbon-sulfur bond.[5]
Mechanistic Insight: An S(_N)2 Pathway
The reaction predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4] This has several important implications for experimental design:
-
Stereochemistry: If the nucleophile is chiral, the reaction will proceed with an inversion of configuration at the reacting center.
-
Steric Hindrance: The reaction rate is sensitive to steric bulk around the nucleophilic center. Less hindered nucleophiles will react more readily.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[3]
The diagram below illustrates the S(_N)2 mechanism for the reaction between a generic thiolate and this compound.
Caption: S(_N)2 mechanism of thioether synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to these steps, particularly regarding the inert atmosphere and anhydrous conditions, is critical for success.
General Considerations and Safety
-
Safety: this compound is an irritant to the skin and eyes.[6][7] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure eyewash stations and safety showers are accessible.[6]
-
Reagents and Solvents: Use anhydrous solvents to prevent side reactions. Reagents should be of high purity.
-
Inert Atmosphere: Reactions involving thiolates are susceptible to oxidation.[8] It is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide byproducts.
Protocol 1: Synthesis of a Generic Alkyl Phenylthioethyl Sulfide
This protocol details the reaction of a generic thiol (R-SH) with this compound.
Materials:
-
Thiol (R-SH) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, septa, needles, argon/nitrogen line
Workflow Diagram:
Caption: Step-by-step workflow for thioether synthesis.
Procedure:
-
Thiolate Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the thiol (1.0 eq) and anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Expert Insight: Cooling to 0°C controls the initial exothermic reaction of the thiol with NaH, preventing potential side reactions and ensuring controlled deprotonation.
-
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) should be observed.
-
Trustworthiness Check: The cessation of gas evolution indicates the complete formation of the thiolate anion.
-
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
S-Alkylation: Add this compound (1.05 eq) dropwise via syringe to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed.
-
Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the more valuable thiol. Heating accelerates the S(_N)2 reaction.
-
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.
Data and Characterization
The successful synthesis of the target thioether should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| TLC Analysis | A new spot with a different R(_f) value compared to the starting materials. Disappearance of the thiol spot. |
| ¹H NMR Spectroscopy | Appearance of characteristic multiplets for the -S-CH₂-CH₂-S- protons, typically in the range of 2.8-3.5 ppm. |
| ¹³C NMR Spectroscopy | Appearance of new signals corresponding to the ethyl bridge carbons. |
| Mass Spectrometry | Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product. |
| Yield | Typically in the range of 70-95%, depending on the substrate. |
Alternative Synthetic Routes: Ring-Opening of Epoxides
An important alternative for synthesizing related β-hydroxy thioethers involves the regioselective ring-opening of epoxides with a thiol or thiolate.[10][11][12] This method is particularly valuable as it introduces both a thioether and a hydroxyl group in a single step, providing a different set of functional handles for further molecular elaboration. The reaction is often catalyzed by a base or a Lewis acid.[12]
The reaction of thiophenol with an epoxide, for instance, yields a β-hydroxy sulfide, a structure with significant applications in the synthesis of bioactive compounds.[10][11]
Conclusion: A Self-Validating System for Thioether Synthesis
The use of this compound in S-alkylation reactions represents a robust and reliable method for the synthesis of complex thioethers. The protocol described is a self-validating system: the visual cue of hydrogen evolution confirms thiolate formation, and chromatographic monitoring provides a clear endpoint for the reaction. By understanding the underlying S(_N)2 mechanism, researchers can logically troubleshoot and adapt the reaction conditions for a wide array of nucleophilic substrates. This foundational knowledge is critical for professionals in drug development, where the strategic and efficient construction of C-S bonds is paramount to the discovery of new therapeutic agents.[2]
References
- ResearchGate. (n.d.). β-hydroxysulfides/selenides derivatives synthesis through ring opening of epoxides.
- Beilstein Journals. (n.d.). β-Hydroxy sulfides and their syntheses.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - this compound.
- Arkivoc. (2008). Regioselective ring opening of epoxides with thiols in water.
- Isonet. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (n.d.). Other drugs containing thioethers.
- National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides.
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Application Notes & Protocols: The Strategic Use of 2-Bromoethyl Phenyl Sulfide as a Precursor in Thiol-Ene Click Chemistry
Abstract
This guide provides a comprehensive overview of the application of 2-Bromoethyl phenyl sulfide in the field of click chemistry. While not a direct participant in click reactions, this compound serves as a readily available and stable precursor for the synthesis of phenyl vinyl sulfide. Phenyl vinyl sulfide is a highly valuable 'ene' component for the robust and efficient thiol-ene click reaction. We present the underlying chemical principles, detailed step-by-step protocols for both the synthesis of the vinyl sulfide intermediate and its subsequent photoinitiated thiol-ene coupling, and discuss the significance of this methodology for researchers in materials science and drug development.
Introduction: A Two-Step Strategy for Thiol-Ene Coupling
The thiol-ene reaction has been firmly established as a "click" reaction due to its high efficiency, rapid reaction rates, stereoselectivity, and tolerance of various functional groups.[1][2] This reaction facilitates the formation of a stable thioether linkage through the addition of a thiol (R-SH) across an alkene ('ene').[1] A key challenge in harnessing this chemistry is the accessibility of functionalized 'ene' substrates.
This compound emerges as a strategic starting material in this context. It is not the 'ene' itself, but rather a stable and commercially available precursor that can be efficiently converted into phenyl vinyl sulfide.[3] This conversion, an elimination reaction, provides researchers with an on-demand source of a valuable reactant for thiol-ene conjugations.
This document outlines a two-part experimental strategy:
-
Part I: The synthesis of the reactive 'ene' component, phenyl vinyl sulfide, from this compound via a base-catalyzed elimination.
-
Part II: The application of the synthesized phenyl vinyl sulfide in a model photoinitiated radical thiol-ene click reaction.
This approach provides a complete workflow, from a stable precursor to a final clicked product, empowering researchers to leverage the power of thiol-ene chemistry.
Part I: Synthesis of Phenyl Vinyl Sulfide via Dehydrobromination
The conversion of this compound to phenyl vinyl sulfide is a classic example of a base-induced elimination reaction. This process is critical for unmasking the reactive vinyl moiety required for the subsequent click reaction.
Principle & Mechanism
The reaction proceeds via a bimolecular elimination (E2) mechanism.[3] A strong, non-nucleophilic base abstracts a proton from the carbon atom alpha to the phenylthio group. Concurrently, the electron pair from the C-H bond shifts to form a C=C double bond, and the bromide ion is eliminated as the leaving group.[4] The use of a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective in promoting elimination over competing substitution reactions.[5]
Caption: Base-catalyzed elimination of HBr from this compound.
Experimental Protocol: Synthesis of Phenyl Vinyl Sulfide
This protocol is adapted from established literature procedures.[5]
Safety Precaution: this compound is a strong alkylating agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 217.12 | 50 | 10.86 g |
| Dichloromethane (DCM), dry | - | - | 100 mL |
| DBU | 152.24 | 100 | 15.1 mL |
| 1.0 M Ammonium hydroxide | - | - | 100 mL |
| Magnesium sulfate (anhydrous) | - | - | ~5 g |
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (10.86 g, 50 mmol) in 100 mL of dry dichloromethane.
-
Base Addition: Begin stirring the solution at room temperature. Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 mL, 100 mmol) dropwise over 20-30 minutes using a dropping funnel. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add 100 mL of 1.0 M ammonium hydroxide solution to quench the reaction and wash the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing & Drying: Combine all organic fractions, wash with water (1 x 100 mL), and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation (bp 80–84°C at 11–12 mmHg) to yield pure phenyl vinyl sulfide as a clear, slightly yellowish liquid.[5]
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS. The expected ¹H NMR spectrum will show characteristic vinyl proton signals.[5]
Part II: Photoinitiated Thiol-Ene Click Reaction
With pure phenyl vinyl sulfide in hand, the thiol-ene click reaction can be performed. This radical-mediated process offers excellent spatial and temporal control through the use of a photoinitiator and a UV light source.[6]
Principle & Mechanism
The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism.[1][7]
-
Initiation: Upon exposure to UV light, a photoinitiator (e.g., a Type I initiator like DMPA) undergoes cleavage to generate free radicals.[6][8] These radicals abstract a hydrogen atom from the thiol, producing a reactive thiyl radical.
-
Propagation: The thiyl radical adds across the double bond of the phenyl vinyl sulfide in an anti-Markovnikov fashion. This addition creates a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain.[1]
-
Termination: The reaction terminates when two radicals combine.
Caption: Radical mechanism for the photoinitiated thiol-ene click reaction.
Experimental Protocol: Model Thiol-Ene Reaction
This protocol describes a model reaction between phenyl vinyl sulfide and an aliphatic thiol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| Phenyl vinyl sulfide | 136.21 | 1 | 136 mg |
| 1-Dodecanethiol | 202.40 | 1.1 | 223 mg (0.26 mL) |
| DMPA (Photoinitiator) | 256.30 | 0.02 | 5 mg (2 mol%) |
| Tetrahydrofuran (THF), inhibitor-free | - | - | 5 mL |
Procedure:
-
Solution Preparation: In a quartz reaction tube or a UV-transparent vial equipped with a magnetic stir bar, dissolve phenyl vinyl sulfide (136 mg, 1 mmol) and 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (5 mg, 0.02 mmol) in 5 mL of inhibitor-free THF.
-
Degassing: Seal the tube with a septum and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit radical reactions.
-
Thiol Addition: Using a syringe, add 1-dodecanethiol (0.26 mL, 1.1 mmol) to the reaction mixture. A slight excess of the thiol ensures complete consumption of the 'ene'.
-
Photoinitiation: Place the reaction vessel under a UV lamp (e.g., 365 nm). Ensure the setup is properly shielded. Irradiate the solution with stirring at room temperature.
-
Reaction Monitoring: The reaction is typically very fast, often completing within minutes.[9] Monitor the disappearance of the vinyl proton signals of phenyl vinyl sulfide using ¹H NMR.
-
Workup & Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to remove the excess thiol and photoinitiator byproducts.
-
Characterization: The final thioether product can be characterized by NMR and mass spectrometry to confirm the successful click addition.
Broader Applications and Significance
The ability to efficiently generate phenyl vinyl sulfide and utilize it in thiol-ene click chemistry opens doors to numerous applications:
-
Polymer Synthesis: Thiol-ene polymerization is used to create highly uniform polymer networks and functional polymers.[10][11] The phenyl sulfide moiety can impart unique properties, such as high refractive index or thermal stability, reminiscent of polymers like polyphenylene sulfide (PPS).[12][13]
-
Surface Patterning and Modification: The spatial and temporal control afforded by photoinitiation allows for precise surface patterning, which is valuable in microfabrication and biomaterials.[14]
-
Bioconjugation: The mild conditions of the thiol-ene reaction are compatible with biological molecules, enabling the conjugation of peptides, proteins, and other biomolecules.[9][15]
-
Dendrimer Synthesis: The high efficiency and orthogonality of the reaction are well-suited for the iterative synthesis of complex dendritic structures.[1]
By providing a reliable pathway from a stable bromo-precursor to a versatile 'ene' building block, this methodology significantly expands the synthetic toolbox for researchers across multiple scientific disciplines.
References
- Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. (n.d.).
- Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing. (n.d.). Royal Society of Chemistry. [Link]
- Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). MDPI. [Link]
- Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). MDPI. [Link]
- Phenyl vinyl sulfide. (n.d.). Organic Syntheses. [Link]
- Thiol-ene reaction. (n.d.). Wikipedia. [Link]
- Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. (n.d.).
- Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (n.d.).
- The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl
- Copolymerization Characteristics and Spectra of Phenyl Vinyl Sulfide and Sulfone. (n.d.). Journal of the American Chemical Society. [Link]
- Polyphenylene sulfide. (n.d.). Wikipedia. [Link]
- Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. (n.d.). PubMed Central. [Link]
- Describe/explain the mechanism for elimination of HBr from bromoalkanes. (2011). YouTube. [Link]
- Vinyl sulfide synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of poly(vinyl sulfide)s by thiol‐yne polymerizations. (n.d.).
- Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes. (2020). University of Bristol. [Link]
- Phenyl vinyl sulfone and sulfoxide. (n.d.). Organic Syntheses. [Link]
- Thiol-ene modification of vinyl-functional POSS-based networks. (n.d.).
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experimental procedure for reacting 2-Bromoethyl phenyl sulfide with thiols
Application Note & Protocol
Topic: Strategic Synthesis of 2-(Phenylthio)ethyl Thioethers via Nucleophilic Substitution with Thiols
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thioether Linkage
The thioether functional group is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to modulate the pharmacokinetic profiles of bioactive molecules.[1][2] Thioethers are integral components of numerous FDA-approved drugs, where they often serve as flexible linkers, participate in key binding interactions, or act as precursors to sulfoxides and sulfones.[2][3] The synthesis of carbon-sulfur bonds is, therefore, a critical operation in pharmaceutical research and development.[4]
This application note provides a comprehensive guide to a robust and versatile method for synthesizing 2-(phenylthio)ethyl thioethers through the reaction of 2-Bromoethyl phenyl sulfide with various thiols. This protocol leverages the classic SN2 reaction, a reliable and highly predictable transformation for constructing thioether linkages. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and offer expert insights into optimization and troubleshooting.
Scientific Principles: The SN2 Reaction of Thiols
The formation of a thioether from an alkyl halide and a thiol is a quintessential example of a bimolecular nucleophilic substitution (SN2) reaction. The success of this transformation hinges on the superior nucleophilicity of the sulfur atom.
2.1. Acidity and Thiolate Generation Thiols (R-SH) are significantly more acidic than their alcohol analogs, with typical pKa values around 10-11.[5] While a neutral thiol can act as a nucleophile, its reactivity is dramatically enhanced upon deprotonation to its conjugate base, the thiolate anion (R-S⁻).[5][6] This deprotonation is readily achieved using a suitable base. The general equilibrium is as follows:
R-SH + Base ⇌ R-S⁻ + [Base-H]⁺
The choice of base is critical and depends on the specific thiol and desired reaction conditions. Common bases include sodium hydroxide, potassium carbonate, sodium hydride (NaH), and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
2.2. The Nucleophilic Attack The generated thiolate is a potent, soft nucleophile.[7] According to Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles react preferentially with soft electrophiles. The carbon atom attached to the bromine in this compound is a classic soft electrophilic center. The thiolate attacks this carbon atom from the backside relative to the bromine leaving group, proceeding through a trigonal bipyramidal transition state.[8] This concerted mechanism results in the formation of a new carbon-sulfur bond and the displacement of the bromide ion.
A key advantage of using thiolates is that they are strong nucleophiles but relatively weak bases compared to alkoxides.[9][10] This characteristic heavily favors the desired SN2 substitution pathway over competing E2 elimination reactions, which can be a significant issue when using more basic nucleophiles with primary and secondary alkyl halides.[10]
Caption: General SN2 mechanism for the reaction of a thiolate with this compound.
Experimental Protocol: Synthesis of S-(2-(Phenylthio)ethyl) 4-chlorobenzothioate
This protocol details the synthesis of a representative 2-(phenylthio)ethyl thioether using 4-chlorothiobenzoic acid as the thiol precursor. The principles can be readily adapted for other thiols.
3.1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chlorothiobenzoic acid | 935-77-3 | 172.62 | 1.0 | 1.0 |
| This compound | 33775-68-3 | 219.12 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~100 mL | - |
| Brine (Saturated NaCl) | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | - |
3.2. Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask and dry the flask thoroughly (e.g., with a heat gun under vacuum).
-
Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent the oxidative dimerization of the thiol to a disulfide.[11]
-
-
Thiolate Formation:
-
To the flask, add 4-chlorothiobenzoic acid (172.6 mg, 1.0 mmol) and anhydrous potassium carbonate (207.3 mg, 1.5 mmol).
-
Add 10 mL of anhydrous DMF via syringe.
-
Stir the resulting suspension at room temperature for 20-30 minutes. The formation of the potassium thiolate salt should occur during this time. The choice of K₂CO₃ provides a sufficiently basic environment to deprotonate the acidic thioacid without being overly harsh.
-
-
Alkylation Reaction:
-
Using a syringe, add this compound (241 mg, 1.1 mmol) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate).
-
The reaction is typically complete within 2-4 hours. The disappearance of the starting thiol is a key indicator of completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF and salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure thioether product.
-
Workflow and Troubleshooting
Caption: Experimental workflow for the synthesis of 2-(phenylthio)ethyl thioethers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of thiol.2. Reagents are degraded.3. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH) or a more polar aprotic solvent. Ensure the base is fresh and anhydrous.2. Verify the purity of starting materials.3. Allow the reaction to run longer, monitoring by TLC. |
| Formation of Disulfide Byproduct | Oxidation of the thiolate anion by atmospheric oxygen. | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Unreacted Starting Material | The alkyl bromide is not reactive enough or the nucleophile is too hindered. | Consider gentle heating (e.g., 40-50 °C) to increase the reaction rate. Alternatively, switch to the more reactive 2-iodoethyl phenyl sulfide if the bromide is ineffective. |
| Multiple Spots on TLC | Besides starting materials and product, could indicate side reactions or impurities. | Ensure the purity of the starting this compound. If elimination is suspected (unlikely but possible), use milder conditions (lower temperature, weaker base). |
Safety Precautions
-
Thiols: Many thiols are volatile and possess extremely unpleasant odors. All manipulations involving thiols must be performed in a well-ventilated chemical fume hood.[4] Any glassware that comes into contact with thiols should be quenched with bleach (sodium hypochlorite) before being removed from the hood.
-
Solvents: DMF is a reproductive toxin. Ethyl acetate is flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Potassium carbonate is an irritant. This compound is a lachrymator and irritant. Avoid inhalation and skin contact.
Conclusion
The SN2 reaction between in situ generated thiolates and this compound is a highly effective and reliable method for the synthesis of diverse 2-(phenylthio)ethyl thioethers. The protocol's operational simplicity, mild conditions, and broad substrate scope make it a valuable tool for researchers in drug discovery and chemical biology. By understanding the underlying mechanistic principles and potential pitfalls, scientists can efficiently generate novel molecular entities for further investigation.
References
- Reactions of Thiols. (n.d.). Chemistry Steps.
- Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
- Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- Synthetic access to thiols: A review. (2024). Journal of Chemical Sciences, 136(67).
- Thiols and Sulfides. (2024, September 30). Chemistry LibreTexts.
- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (n.d.). MDPI.
- A Facile Synthesis of 2-Phenylthio-2-ethylenic Carbonyl Compounds. (1975, October 21). Semantic Scholar.
- Reactions of Thiols. (2015, March 23). YouTube.
- Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. (n.d.). ChemRxiv.
- Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. (n.d.). ChemRxiv.
- Synthesis of α-phenylthio-2-thiopheneacetic acid. (n.d.). PrepChem.com.
- 03.02 Reactivity of Thiols and Thiolates. (2019, July 11). YouTube.
- Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv.
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... (n.d.). PMC - NIH.
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (n.d.). PubMed Central.
- Reactions of thiols and sulfides. (2019, June 17). YouTube.
- Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025, October 1). PMC - NIH.
- Other drugs containing thioethers. (n.d.). ResearchGate.
- Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. (2025, August 7). ResearchGate.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC - NIH.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI.
- A. Selected FDA approved thioether containing drugs; B. Representative... (n.d.). ResearchGate.
- Nucleophilic substitution of S-phenyl thiol esters by electrogenerated polysulfide ions in N,N-dimethylacetamide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis of 2,4-disubstituted thiazoles from (Z)-(2-acetoxyvinyl)phenyl-lambda3-iodanes: nucleophilic substitution of alpha-lambda3-iodanyl ketones with thioureas and thioamides. (2003, October 3). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The 2-(Phenylthio)ethyl Group as a Robust and Orthogonally Removable Protecting Moiety
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the 2-(phenylthio)ethyl (PTE) protecting group, a versatile tool in multistep organic synthesis. The PTE group is introduced using 2-bromoethyl phenyl sulfide and offers a unique stability profile and a distinct deprotection mechanism, ensuring its compatibility with a wide range of synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of protecting group strategies.
The 2-(Phenylthio)ethyl (PTE) Group: A Strategic Overview
In the intricate landscape of complex molecule synthesis, the choice of protecting groups is paramount.[1][2] An ideal protecting group should be introduced efficiently, remain stable through various reaction conditions, and be removed selectively under mild conditions without affecting the rest of the molecule.[3] The 2-(phenylthio)ethyl (PTE) group, installed via nucleophilic substitution with this compound, has emerged as a valuable option, particularly for the protection of alcohols, phenols, and thiols.[4]
The primary strategic advantage of the PTE group lies in its unique, two-stage deprotection sequence. Unlike acid-labile silyl ethers or base-labile esters, the PTE group is robust under a wide array of conditions. Its removal is accomplished through an orthogonal, two-step process: oxidation of the thioether to a sulfone, followed by a base-mediated β-elimination. This sequence ensures that deprotection occurs only when deliberately initiated, providing chemists with exceptional control over the synthetic route.
Mechanism of Protection
The PTE group is introduced via a standard Williamson ether synthesis, a classic S N 2 reaction. The alcohol, phenol, or thiol substrate is first deprotonated with a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to generate the corresponding nucleophilic alkoxide, phenoxide, or thiolate. This anion then displaces the bromide from this compound to form the stable thioether linkage.[4]
The choice of base and solvent is critical and depends on the acidity of the substrate. For alcohols, strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed. For more acidic phenols, milder bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile are sufficient.
Caption: General workflow for the introduction of the PTE protecting group.
Stability Profile
The C-S and C-O bonds of the PTE ether are highly stable, rendering the group resistant to a broad spectrum of reagents that would cleave other common protecting groups. This robustness is a key advantage in multi-step synthesis.
| Condition / Reagent Type | PTE Group Stability | Common Groups Affected |
| Strong Aqueous Acid (e.g., HCl, H₂SO₄) | Stable | Silyl Ethers (TBS, TIPS), Acetals (MOM, THP) |
| Strong Aqueous Base (e.g., NaOH, KOH) | Stable | Esters (Acetate, Benzoate) |
| Fluoride Ion Sources (e.g., TBAF) | Stable | Silyl Ethers (TBS, TBDPS, TIPS) |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Benzyl (Bn) Ethers, Cbz group |
| Common Oxidants (e.g., PCC, DMP) | Stable | Primary & Secondary Alcohols |
| Common Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Esters, Ketones, Aldehydes |
Mechanism of Deprotection
The inertness of the thioether is the key to the PTE group's stability. To activate it for cleavage, the sulfur atom must be oxidized. This transforms the electron-donating thioether into a powerfully electron-withdrawing sulfone (or sulfoxide). The protons on the carbon adjacent to the protected functional group become highly acidic and susceptible to abstraction by a mild base, triggering a rapid E2 (β-elimination) reaction. This releases the deprotected substrate, along with the innocuous byproduct, phenyl vinyl sulfone.
-
Step 1: Oxidation: The thioether is selectively oxidized using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, or hydrogen peroxide. Typically, two equivalents of the oxidant are used to ensure complete conversion to the sulfone.
-
Step 2: Elimination: The resulting sulfone is treated with a non-nucleophilic base. The choice of base can range from mild (e.g., K₂CO₃, NaHCO₃) to strong (e.g., DBU), depending on the substrate's sensitivity. The elimination proceeds cleanly to yield the unprotected functional group.
Caption: The two-stage deprotection pathway for the PTE group.
Application Notes & Experimental Protocols
The following protocols are representative procedures. Researchers should optimize conditions for their specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)
This protocol details the formation of benzyl 2-(phenylthio)ethyl ether.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq., 60% dispersion).
-
Wash the NaH with anhydrous hexanes (3x) under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask, cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF via the dropping funnel over 15 minutes.
-
Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. The reaction is allowed to stir for 30 minutes at 0 °C and then 30 minutes at room temperature to ensure complete formation of the sodium alkoxide.
-
-
Re-cool the mixture to 0 °C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting alcohol).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected alcohol.
Protocol 2: Deprotection of Benzyl 2-(Phenylthio)ethyl Ether
This protocol outlines the two-step cleavage of the PTE group.
Part A: Oxidation to the Sulfone
Materials:
-
Benzyl 2-(phenylthio)ethyl ether (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the PTE-protected alcohol (1.0 eq.) in DCM in a round-bottom flask and cool to 0 °C.
-
Add m-CPBA (2.2 eq.) portion-wise over 20 minutes, maintaining the temperature at 0 °C.
-
Causality Note: Using slightly more than two equivalents of m-CPBA ensures the full conversion of the thioether to the sulfone, which is essential for efficient elimination. The reaction is exothermic and portion-wise addition helps control the temperature.
-
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude sulfone, which is often used directly in the next step.
Part B: Base-Induced Elimination
Materials:
-
Crude sulfone from Part A
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN) or THF
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude sulfone (1.0 eq.) in acetonitrile.
-
Add DBU (1.5 eq.) and stir the reaction at room temperature.
-
Causality Note: DBU is a strong, non-nucleophilic base ideal for promoting E2 elimination without causing side reactions. The reaction is typically fast, often completing within 1-2 hours.
-
-
Monitor the reaction by TLC until the sulfone is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with diethyl ether and wash sequentially with 1 M HCl (to remove DBU), water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the pure, deprotected benzyl alcohol.
References
- Amaral, M. J. S. A. (1969). The 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis. Journal of the Chemical Society C: Organic, 2495-2497. [Link]
- Royal Society of Chemistry (1969). The 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis. Journal of the Chemical Society C: Organic. [Link]
- Wikipedia (n.d.). Protecting group.
- Schelhaas, M., & Waldmann, H. (1996). Protecting Group Strategies in Organic Synthesis. Angewandte Chemie International Edition in English, 35(18), 2056-2083. [Link]
- University of Waterloo (n.d.). Protecting groups in organic synthesis.
- Baran, P. S. (n.d.). Protecting Groups.
- Neliti (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Organic Chemistry Portal (n.d.). Protecting Groups.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Sources
scale-up synthesis of derivatives using 2-Bromoethyl phenyl sulfide
Application Note & Protocol Guide
Topic: Scale-Up Synthesis of S-Phenethyl Derivatives Using 2-Bromoethyl Phenyl Sulfide
Abstract
This document provides a comprehensive guide for the scale-up synthesis of S-phenethyl derivatives via nucleophilic substitution of this compound. As a versatile alkylating agent, this compound is a key intermediate in the synthesis of various organosulfur compounds, particularly those of interest in pharmaceutical and materials science.[1][2] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges in terms of reaction control, thermal management, purification, and safety. This guide offers a detailed protocol for a representative SN2 reaction, explains the rationale behind key procedural choices, and outlines robust, self-validating systems for process monitoring and control, ensuring reproducibility and safety at scale.
Introduction: The Synthetic Utility and Scale-Up Challenges
This compound, C₆H₅SCH₂CH₂Br, is a bifunctional molecule featuring a reactive carbon-bromine bond. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions (typically SN2) with a wide array of nucleophiles, including amines, thiols, and alkoxides.[1] This reactivity allows for the facile introduction of the phenethylthio moiety (Ph-S-CH₂CH₂-) into target molecules, a common structural motif in medicinal chemistry.
While laboratory procedures are well-established, scaling up these reactions introduces complexities:
-
Exothermicity: Nucleophilic substitution reactions can be exothermic. Without proper thermal management, temperature spikes can lead to side reactions, impurity formation, and potential thermal runaway.
-
Homogeneity and Mass Transfer: Ensuring efficient mixing in large reactor vessels is critical for maintaining reaction homogeneity and achieving consistent results. Poor mixing can lead to localized "hot spots" or concentration gradients, impacting yield and purity.
-
Work-up and Purification: Handling and purifying large volumes of material requires different techniques than those used in a lab. For instance, extractive work-ups become more complex, and purification methods like vacuum distillation or preparative chromatography must be optimized for large quantities.[1]
-
Safety: this compound is an irritant, and handling large quantities necessitates stringent safety protocols and engineering controls.[3][4]
This guide addresses these challenges by providing a robust, scalable protocol grounded in established chemical principles.
General Reaction Pathway & Mechanism
The core transformation involves the displacement of the bromide ion from this compound by a nucleophile (Nu⁻). The reaction proceeds via a classical SN2 mechanism.
Reaction Scheme: C₆H₅SCH₂CH₂Br + Nu⁻ → C₆H₅SCH₂CH₂-Nu + Br⁻
The utility of this reaction lies in the diverse range of nucleophiles that can be employed, leading to a wide variety of functionalized phenethyl sulfide derivatives.
Detailed Scale-Up Protocol: Synthesis of N-Benzyl-2-(phenylthio)ethan-1-amine
This section details a representative protocol for the alkylation of benzylamine with this compound at a 100-gram scale. The principles and steps can be adapted for other primary and secondary amines.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (100 g scale) | Moles | Equivalents |
| This compound | 217.12 | 100.0 g | 0.46 | 1.0 |
| Benzylamine | 107.15 | 54.3 g (55.4 mL) | 0.51 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 127.2 g | 0.92 | 2.0 |
| Acetonitrile (MeCN) | 41.05 | 1.0 L | - | - |
| Deionized Water | 18.02 | 2.0 L | - | - |
| Brine (Saturated NaCl solution) | - | 500 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 1.5 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - | - |
Equipment:
-
5 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel (500 mL).
-
Temperature control unit (TCU) for heating/cooling the reactor jacket.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitably sized flask (e.g., 3 L).
-
Vacuum pump and vacuum distillation setup.
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of N-Benzyl-2-(phenylthio)ethan-1-amine.
Step-by-Step Protocol
A. Reactor Setup and Reagent Charging
-
Inerting the System: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed. Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charging Solids and Solvent: Charge the reactor with anhydrous potassium carbonate (127.2 g). Expertise & Experience: Anhydrous K₂CO₃ is a cost-effective and easily handled base for scavenging the HBr generated. Using a powdered form increases surface area and reaction rate. It is crucial to use at least 2 equivalents to neutralize the acid formed and to drive the reaction to completion.
-
Add acetonitrile (1.0 L) to the reactor with gentle stirring to create a slurry.
-
Charging Nucleophile: Charge the benzylamine (54.3 g) into the reactor.
B. Reaction Execution and Monitoring 5. Heating: Set the TCU to heat the reactor contents to an internal temperature of 45-50°C. 6. Substrate Addition: Once the target temperature is stable, begin the dropwise addition of this compound (100.0 g) via the addition funnel over a period of 60-90 minutes.
- Trustworthiness: This controlled addition is a critical self-validating step. It allows for management of the reaction exotherm. Monitor the internal temperature closely; if it rises more than 5°C above the setpoint, pause the addition until it stabilizes. This prevents runaway reactions and the formation of impurities.
- Reaction Monitoring (In-Process Control - IPC): Maintain the reaction mixture at 50°C with efficient stirring. Monitor the reaction progress every 2-4 hours by withdrawing a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or HPLC. The reaction is considered complete when the starting material (this compound) is consumed (<1% by HPLC area). This typically takes 12-18 hours.
C. Work-up and Product Isolation 8. Cooling and Filtration: Once the reaction is complete, cool the reactor contents to room temperature (20-25°C). Filter the slurry through a Büchner funnel to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with additional acetonitrile (2 x 100 mL) to recover any entrained product. 9. Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. This will yield a crude oil or slurry. 10. Liquid-Liquid Extraction: Transfer the crude residue to a 5 L separatory funnel. Add ethyl acetate (1 L) and deionized water (1 L). Shake vigorously and allow the layers to separate. 11. Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (1 L) and then brine (500 mL). Expertise & Experience: The water wash removes residual inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase. 12. Drying: Transfer the organic layer to a large flask and add anhydrous magnesium sulfate (50 g). Swirl for 15-20 minutes. Filter to remove the drying agent.
D. Purification 13. Final Concentration: Concentrate the dried organic solution on a rotary evaporator to yield the crude product as an oil. 14. Vacuum Distillation: Purify the crude oil by vacuum distillation. This is the preferred method for scale-up purification of thermally stable liquids, as it is more efficient and economical than chromatography.[1] Collect the fraction boiling at the appropriate temperature and pressure for the target product.
Critical Scale-Up Considerations & Rationale
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 5 kg) | Rationale for Change |
| Heating/Cooling | Heating mantle, oil bath | Jacketed reactor with TCU | Surface area-to-volume ratio decreases at scale. A TCU provides precise, uniform, and responsive temperature control, essential for managing exotherms. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures efficient mixing and heat transfer in viscous slurries and large volumes, preventing localized temperature/concentration gradients. |
| Reagent Addition | Syringe or single portion | Metering pump or addition funnel | Allows for controlled, slow addition to manage reaction rate and exothermicity, which is a major safety concern at scale.[4][5] |
| Purification | Flash column chromatography | Vacuum distillation, crystallization | Chromatography is often not economically viable at large scales. Distillation or crystallization are more cost-effective and scalable purification techniques for suitable compounds.[1] |
| Quenching | Pouring into water | Slow addition to a cooled quench solution | Dumping large volumes of reactive mixture can cause uncontrolled exotherms or gas evolution. A controlled reverse quench is safer. |
Safety Protocols & Hazard Management
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles/face shield, and a lab coat.[3] Work should be conducted in a well-ventilated area or chemical fume hood.
| Hazard | Substance | Mitigation Measures |
| Skin/Eye Irritant | This compound, Benzylamine | Avoid direct contact. Ensure eyewash stations and safety showers are readily accessible.[3][5] In case of contact, rinse affected area with copious amounts of water for at least 15 minutes.[4] |
| Flammability | Acetonitrile, Ethyl Acetate | Keep away from ignition sources. Use explosion-proof electrical equipment.[5] Store in a well-ventilated, cool place. |
| Exotherm | Alkylation Reaction | Controlled addition of the electrophile, continuous temperature monitoring, and use of a jacketed reactor for efficient cooling are mandatory. |
| Waste Disposal | All chemical waste | Dispose of all solvent and solid waste in accordance with local, state, and federal regulations. Do not pour into drains.[6] |
Analytical Methods for Quality Control
Consistent monitoring is key to a successful and reproducible synthesis.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction completion and assessing final product purity. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for in-process checks. Useful for quickly determining the presence or absence of starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Gas Chromatography (GC): Can be used to determine purity and analyze for volatile impurities.[7][8]
References
- SAFETY DATA SHEET - Thermo Fisher Scientific (this compound). Thermo Fisher Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4837-01-8 [chemicalbook.com]
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- 5. fishersci.com [fishersci.com]
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- 7. This compound | 4837-01-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | 4837-01-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Notes & Protocols: The Strategic Use of 2-Bromoethyl Phenyl Sulfide in the Synthesis of Pharmaceutical Intermediates
Abstract: This technical guide provides an in-depth exploration of 2-Bromoethyl phenyl sulfide (CAS: 4837-01-8), a versatile and highly valuable reagent in medicinal chemistry. We will dissect its core reactivity, focusing on its application as a potent electrophile for introducing the phenylthioethyl (PhSCH₂CH₂-) moiety into molecular scaffolds. The primary focus will be on the nucleophilic substitution reactions with heterocyclic amines, a cornerstone reaction in the synthesis of numerous pharmaceutical intermediates. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and critical safety information to effectively leverage this reagent in their synthetic campaigns.
Introduction: The Molecular Utility of this compound
This compound is a bifunctional organic compound featuring a reactive bromo-alkane tail and an aryl sulfide head. This unique structure makes it an ideal building block for constructing more complex molecules. Its utility stems primarily from the carbon-bromine bond, where the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1] This allows for the straightforward introduction of the PhSCH₂CH₂- group, a fragment present in various biologically active compounds.
The presence of the sulfur atom and the phenyl group also exerts a significant electronic influence on the molecule's reactivity. The sulfur atom's lone pairs can lead to neighboring group participation, forming a stabilized cyclic thiiranium ion intermediate during substitution reactions.[1] This phenomenon, known as anchimeric assistance, can accelerate reaction rates and influence stereochemical outcomes, providing a level of synthetic control that is highly prized in pharmaceutical development.[1]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4837-01-8 | [2] |
| Molecular Formula | C₈H₉BrS | [2][3] |
| Molecular Weight | 217.13 g/mol | [2] |
| Appearance | Colorless to Yellow/Brown Liquid | [3][4] |
| Purity | Typically >97.0% (GC) | [3] |
Core Application: Alkylation of Heterocyclic Amines
A predominant application of this compound in pharmaceutical synthesis is the N-alkylation of heterocyclic amines (e.g., piperazines, piperidines, pyrrolidines). These nitrogen-containing rings are ubiquitous in active pharmaceutical ingredients (APIs), often serving as a key pharmacophore for receptor binding or to improve pharmacokinetic properties. The reaction proceeds via a classical SN2 mechanism, where the amine's lone pair of electrons acts as the nucleophile.
This reaction is a fundamental step in building intermediates for a wide range of therapeutics, including antidepressants, antipsychotics, and antihistamines. For example, the coupling of a piperazine-containing fragment with an electrophilic side chain is a key step in the synthesis of the antidepressant Vilazodone.[5][6][7][8] While various electrophiles can be used, the principles of the SN2 reaction with an amine are directly analogous to the protocol described below.
Mechanistic Rationale (SN2 Pathway)
The choice of reaction conditions is dictated by the principles of the SN2 mechanism:
-
Nucleophile: The secondary or primary amine is the nucleophile. Its reactivity is enhanced by a non-nucleophilic base (e.g., K₂CO₃, Et₃N), which deprotonates the amine, increasing its electron-donating capability.
-
Substrate: this compound is the electrophilic substrate. The carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack.
-
Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which is essential for the reaction to proceed efficiently.
-
Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), is ideal. These solvents can solvate the cation of the base but do not form a strong solvation shell around the amine nucleophile, leaving it free to attack the electrophile.
Below is a visualization of the synthetic workflow and the underlying SN2 mechanism.
Caption: The Sₙ2 mechanism for N-alkylation.
Experimental Protocol: Synthesis of N-(2-(phenylthio)ethyl)piperidine
This protocol details a representative synthesis using piperidine as the model heterocyclic amine. It serves as a validated template that can be adapted for other amine nucleophiles.
Materials and Equipment
-
Reagents:
-
This compound (>97%)
-
Piperidine (≥99%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser with drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
-
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv). Place the flask under a nitrogen or argon atmosphere.
-
Addition of Reagents: To the flask, add anhydrous DMF (30 mL). Begin stirring to create a suspension. Using a syringe, add piperidine (0.85 g, 1.0 mL, 10.0 mmol, 1.0 equiv).
-
Initiation of Reaction: Add this compound (2.17 g, 10.0 mmol, 1.0 equiv) to the stirring suspension.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-(2-(phenylthio)ethyl)piperidine.
Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Bromide:Base) | 1.0 : 1.0-1.1 : 2.0 | Excess base ensures full deprotonation of the amine. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvent favors the SN2 pathway. |
| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. Monitor by TLC/GC. |
| Typical Yield | 75-90% | Dependent on the specific amine nucleophile and purification efficiency. |
Safety and Handling
Trustworthiness in any protocol is paramount, beginning with safety. This compound is a hazardous chemical that requires strict adherence to safety protocols. [1]
-
Hazard Identification: Classified as a skin and eye irritant (Category 2). [4][9]It is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [9] * Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat. [4] * Respiratory Protection: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors. [9]* Handling and Storage:
-
Avoid contact with skin, eyes, and clothing. [10] * Keep containers tightly closed in a dry, cool, and well-ventilated place. [4][9] * Ensure that eyewash stations and safety showers are close to the workstation. [9]* First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [4] * Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. [4][9] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention. [9] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [4]
-
Conclusion
This compound is a powerful and reliable reagent for the synthesis of pharmaceutical intermediates. Its well-defined reactivity through the SN2 pathway allows for the predictable and efficient incorporation of the phenylthioethyl group onto nitrogen-containing heterocycles. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and effectively utilize this building block to advance their drug discovery and development programs.
References
- This compound | 4837-01-8. Benchchem
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30). Fisher Scientific
- 2-BROMOETHYL ETHYL SULFIDE SDS, 35420-95-2 Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23). Thermo Fisher Scientific
- An investigation of the synthesis of vilazodone.
- Safety Data Sheet - Biosynth. (2022-05-05). Biosynth
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
- Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar
- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF.
- CN105601536A - Vilazodone intermediate preparation method.
- phenyl vinyl sulfide. Organic Syntheses Procedure
- This compound, 5G. Labscoop
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical
- Pharmaceutical Intermedi
- Application Notes and Protocols for the Use of 2-Bromo-3-nitrobenzoic Acid in Pharmaceutical Synthesis. Benchchem
- This compound | 4837-01-8. ChemicalBook
- This compound | CAS 4837-01-8. Santa Cruz Biotechnology
- CN103159749A - Synthesis method for antidepressant drug vilazodone.
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
Application Notes and Protocols for the Use of 2-Bromoethyl Phenyl Sulfide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Functional Polymers from a Versatile Precursor
In the quest for advanced polymeric materials with tailored properties, the strategic selection of monomers is paramount. While not a directly polymerizable species itself, 2-Bromoethyl phenyl sulfide serves as a crucial and versatile precursor to phenyl vinyl sulfide (PVS) , a monomer that opens avenues to a range of functional polymers. The presence of the phenyl sulfide moiety imparts unique characteristics to the resulting polymers, including a high refractive index and the potential for post-polymerization modification, making them attractive for applications in optics, electronics, and materials science.[1][2]
This comprehensive guide provides detailed protocols and technical insights into the synthesis of PVS from this compound and its subsequent controlled polymerization, with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The methodologies are presented to ensure scientific integrity, providing researchers with the tools to synthesize well-defined polymers with predictable molecular weights and low polydispersities.
From Precursor to Polymerizable Monomer: Synthesis of Phenyl Vinyl Sulfide
The journey from this compound to a polymer begins with its conversion to the polymerizable monomer, phenyl vinyl sulfide. This transformation is typically achieved through an elimination reaction, where the hydrogen and bromine atoms on adjacent carbons are removed to form a double bond. While various bases can effect this transformation, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a particularly effective, non-nucleophilic base for this purpose.
A well-documented, one-pot synthesis starting from diphenyl disulfide and ethylene generates the this compound intermediate in situ, followed by elimination to yield PVS.[3][4] This procedure provides a robust and scalable method for obtaining the monomer.
Diagram of Phenyl Vinyl Sulfide Synthesis
Sources
Application Notes and Protocols for Catalytic Reactions of 2-Bromoethyl Phenyl Sulfide
Introduction: The Versatile Role of 2-Bromoethyl Phenyl Sulfide in Modern Synthesis
This compound is a valuable bifunctional reagent in organic synthesis, characterized by a reactive carbon-bromine bond and a sulfur-containing moiety.[1][2] Its structure allows for a diverse range of chemical transformations, making it a key building block for the synthesis of more complex molecules, including pharmaceuticals and materials. The primary reactivity of this compound is centered at the electrophilic carbon atom adjacent to the bromine, which is susceptible to nucleophilic attack.[1] This, coupled with the potential for transformations at the sulfur atom, opens up a wide array of synthetic possibilities. This application note provides a comprehensive guide to the catalytic conditions for several key reactions involving this compound, with a focus on phase-transfer catalysis, transition-metal-catalyzed cross-coupling, and photocatalysis.
Phase-Transfer Catalysis: A Green and Efficient Approach for Nucleophilic Substitution
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[3][4] This methodology is particularly well-suited for nucleophilic substitution reactions with this compound, as it allows for the use of inorganic nucleophiles in an organic solvent where the sulfide is soluble. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the nucleophile from the aqueous to the organic phase, thereby accelerating the reaction.[3][5]
Mechanism of Phase-Transfer Catalysis
The catalytic cycle in PTC for a nucleophilic substitution reaction can be visualized as follows:
Caption: Catalytic cycle of phase-transfer catalysis.
Types of Phase-Transfer Catalysis
There are two primary modes of PTC applicable to reactions with this compound:
-
Liquid-Liquid Phase-Transfer Catalysis (LLPTC): This involves an aqueous solution of the nucleophile and an organic solution of this compound. Catalysts like Tetrabutylammonium Bromide (TBAB) are highly effective in this system.[1]
-
Solid-Liquid Phase-Transfer Catalysis (SLPTC): In this mode, a solid-phase nucleophile (e.g., solid potassium carbonate and a thiol) is used with the substrate in an organic solvent.[1]
Protocol 1: Phase-Transfer Catalyzed Synthesis of an Azide Derivative
This protocol describes the synthesis of 2-azidoethyl phenyl sulfide via a nucleophilic substitution reaction using sodium azide under phase-transfer conditions.
Materials:
-
This compound (1.0 equiv.)
-
Sodium azide (NaN₃) (1.5 equiv.)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv.)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and TBAB in toluene.
-
In a separate beaker, prepare a solution of sodium azide in deionized water.
-
Add the aqueous sodium azide solution to the organic solution in the round-bottom flask.
-
Heat the biphasic mixture to 80°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-azidoethyl phenyl sulfide.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-sulfur (C-S) bonds.[6][7] These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. While specific examples with this compound are not extensively documented, general principles of C-S cross-coupling can be readily applied.
Palladium-Catalyzed C-S Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-S bond formation. The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) complex, followed by reaction with a sulfur nucleophile and reductive elimination to yield the thioether product.
Copper-Catalyzed C-S Cross-Coupling
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also highly effective for C-S bond formation.[8] These reactions typically employ a copper(I) salt as the catalyst in the presence of a ligand and a base.
Protocol 2: Copper-Catalyzed C-S Cross-Coupling with a Thiol
This protocol outlines a general procedure for the copper-catalyzed cross-coupling of this compound with an aryl thiol.
Materials:
-
This compound (1.0 equiv.)
-
Aryl thiol (e.g., thiophenol) (1.2 equiv.)
-
Copper(I) iodide (CuI) (0.1 equiv.)
-
L-Proline (0.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk tube, add CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add this compound, the aryl thiol, and DMSO via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Photocatalytic Transformations: A Modern Approach to C-S Bond Formation
Photocatalysis has emerged as a sustainable and efficient tool in organic synthesis, utilizing light to drive chemical reactions.[9][10] For substrates like this compound, photocatalysis can be employed for both degradation and the formation of new C-S bonds. Studies on the similar (2-chloroethyl) phenyl sulfide have shown that photocatalytic reactions on the surface of nano-TiO₂ can lead to hydrolysis and elimination products.[11][12]
Mechanism of Photocatalytic C-S Bond Formation
A general mechanism for photocatalytic C-S bond formation involves the generation of a sulfur-centered radical via a single-electron-transfer (SET) process.[9]
Caption: General workflow for a photocatalytic reaction.
Protocol 3: General Procedure for a Photocatalytic Reaction
This protocol provides a general setup for exploring photocatalytic reactions with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Reaction partner (e.g., an alkene or another nucleophile)
-
Photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂, or nano-TiO₂) (1-5 mol%)
-
Solvent (e.g., acetonitrile, DMF)
-
Inert gas (argon or nitrogen)
Procedure:
-
In a reaction vessel (e.g., a Pyrex tube), combine this compound, the reaction partner, and the photocatalyst.
-
Add the solvent and degas the mixture by sparging with an inert gas for 15-20 minutes.
-
Seal the vessel and place it in front of a light source (e.g., a blue LED lamp).
-
Stir the reaction mixture at room temperature for the desired time (typically 12-48 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the product.
Intramolecular Cyclization for the Synthesis of Thiochromanes
The structure of this compound is well-suited for intramolecular cyclization reactions to form valuable heterocyclic scaffolds like thiochromanes.[13] This transformation can be promoted by a Lewis acid or under radical conditions.
Comparative Summary of Catalytic Conditions
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Typical Yields | Key Advantages |
| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) | Inorganic base (e.g., K₂CO₃, NaOH) | Biphasic (e.g., Toluene/Water) | 60-100°C | Good to Excellent | Mild conditions, operational simplicity, green chemistry.[3][14] |
| Copper-Catalyzed Cross-Coupling | CuI / Ligand (e.g., L-Proline) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic (e.g., DMSO, DMF) | 80-120°C | Moderate to Good | Low cost of catalyst, effective for C-S bond formation.[8] |
| Palladium-Catalyzed Cross-Coupling | Pd(0) or Pd(II) precursor / Ligand | Inorganic or organic base | Aprotic (e.g., Toluene, Dioxane) | 80-120°C | Good to Excellent | High efficiency, broad substrate scope.[6][15] |
| Photocatalysis | Organic dyes or metal complexes (e.g., Eosin Y, Ru(bpy)₃²⁺) | Often base-free or with a mild base | Polar aprotic (e.g., MeCN, DMF) | Room Temperature | Variable | Mild conditions, sustainable energy source, unique reactivity.[9] |
Conclusion
This compound is a versatile building block with a rich reaction chemistry that can be effectively harnessed through various catalytic methods. Phase-transfer catalysis offers a simple and efficient route for nucleophilic substitutions. Transition-metal catalysis provides powerful tools for C-S cross-coupling reactions, enabling the construction of complex aryl thioethers. Emerging photocatalytic methods present a green and mild alternative for novel transformations. The choice of the catalytic system will depend on the desired transformation, substrate scope, and desired reaction conditions. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.
References
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.).
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - RSC Publishing. (n.d.).
- Metal-catalyzed C–S bond formation using sulfur surrogates - RSC Publishing. (2021).
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central. (2025).
- Industrial Phase-Transfer Catalysis. (n.d.).
- (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. (2025).
- Phase-Transfer Catalysis for Fuel Desulfurization - MDPI. (n.d.).
- Metal-catalyzed C-S bond formation using sulfur surrogates | Request PDF - ResearchGate. (n.d.).
- Acid Catalyzed Formation of C–C and C–S Bonds via Excited State Proton Transfer - MDPI. (n.d.).
- Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide - ethesis. (n.d.).
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016).
- (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. (2025).
- Photocatalytic Materials and Photocatalytic Reactions - MDPI. (n.d.).
- Study on Catalytic and Photocatalytic Decontamination of (2-Chloroethyl) Phenyl Sulfide with Nano-TiO2 - International Journal of Nanoscience and Nanotechnology. (n.d.).
- Study on Catalytic and Photocatalytic Decontamination of (2-Chloroethyl) Phenyl Sulfide with Nano-TiO 2 | Semantic Scholar. (2011).
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- 2. scbt.com [scbt.com]
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- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. ijnnonline.net [ijnnonline.net]
- 12. Study on Catalytic and Photocatalytic Decontamination of (2-Chloroethyl) Phenyl Sulfide with Nano-TiO 2 | Semantic Scholar [semanticscholar.org]
- 13. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phasetransfer.com [phasetransfer.com]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Bromoethyl Phenyl Sulfide
Welcome to the technical support hub for 2-Bromoethyl Phenyl Sulfide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format, addressing the real-world challenges you face at the bench. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is showing low conversion. What are the primary factors I should investigate?
Low conversion is a common issue that typically points to suboptimal reaction conditions for the intended SN2 mechanism. The primary factors to scrutinize are the nucleophilicity of your reacting partner, the choice of base and solvent, and the reaction temperature. The electrophilic carbon adjacent to the bromine is reactive, but the success of the substitution heavily depends on creating an environment that favors the bimolecular pathway.[1]
Q2: What is the optimal solvent choice for alkylation reactions using this compound, and why?
The choice of solvent is critical and can dramatically influence reaction rates. For a classic SN2 reaction involving an anionic nucleophile, polar aprotic solvents are strongly recommended.
-
Why? Polar aprotic solvents like DMF, DMSO, and acetonitrile excel at solvating the counter-ion (e.g., K⁺, Na⁺) of your nucleophile but do not form strong hydrogen bonds with the nucleophile itself.[2] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution. In contrast, polar protic solvents (like ethanol or water) form a solvent shell around the nucleophile through hydrogen bonding, stabilizing it and increasing the activation energy required for the reaction, which can depress the rate of SN2 reactions.[3][4]
Table 1: Solvent Selection Guide for Nucleophilic Substitution
| Solvent Type | Examples | Interaction with Nucleophile | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weakly solvates anion | Increases Rate | Nucleophile is "naked" and more reactive.[5] |
| Polar Protic | Water, Ethanol, Methanol | Strongly solvates anion via H-bonding | Decreases Rate | Nucleophile is stabilized, reducing its reactivity.[2][3][4] |
| Non-Polar | Hexane, Toluene, Benzene | Poorly solvates ionic reactants | Very Slow/No Reaction | Reactants often have poor solubility.[2] |
Q3: I'm observing a significant amount of phenyl vinyl sulfide as a byproduct. How can I prevent this?
The formation of phenyl vinyl sulfide is a classic indicator that an E2 elimination reaction is competing with your desired SN2 substitution. This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the sulfide group.
To minimize this side reaction:
-
Base Selection: Avoid strong, sterically hindered bases (e.g., potassium tert-butoxide), which are designed to promote elimination. Opt for weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) whose primary role is to deprotonate your nucleophile without promoting elimination.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running your reaction at a lower temperature can significantly improve the SN2/E2 ratio.
A procedure for synthesizing phenyl vinyl sulfide intentionally via elimination highlights the conditions to avoid: the use of a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]
Q4: In the synthesis of a phenothiazine precursor, my reaction yielded an isomer. Could this be a Smiles Rearrangement?
Yes, this is a distinct possibility. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) that can occur in systems containing an activated aromatic ring and a tethered nucleophile.[7][8] If your substrate, formed from this compound, has a structure like Ar-X-CH2-CH2-Y-H, where Ar is an electron-deficient aromatic ring and Y-H is a nucleophilic group (like -NHR or -OH), a base can trigger an intramolecular attack, leading to a rearranged product.
This reaction is highly dependent on electronic effects; the aromatic ring typically needs to be activated by electron-withdrawing groups (e.g., -NO₂) for the rearrangement to proceed efficiently.[9][10]
Troubleshooting Guide 1: Low Yield & Poor Conversion
Issue: Your reaction has stalled, with TLC or LC-MS analysis showing a significant amount of unreacted this compound remaining after an extended period.
Logic: This indicates a fundamental issue with reactivity. The activation energy for the desired substitution is not being overcome. We must systematically evaluate the components responsible for enabling the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a robust starting point for the alkylation of a generic amine nucleophile (R₂NH).
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 eq) and a suitable non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, ~0.1 M concentration relative to the limiting reagent).
-
Reagent Addition: Stir the suspension for 10-15 minutes. Add this compound (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The optimal temperature may vary and should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[11]
Troubleshooting Guide 2: Complex Product Mixture & Side Reactions
Issue: Your reaction produces multiple byproducts, complicating analysis and purification.
Logic: Competing reaction pathways are occurring. Identifying the structure of the main byproducts is key to diagnosing and suppressing the undesired pathway.
Focus Area: Intramolecular Cyclization & Rearrangement
In the synthesis of complex heterocyclic systems like phenothiazines, intramolecular reactions are often the desired pathway but can also compete or fail.[12][13][14]
Smiles Rearrangement Mechanism:
This pathway is particularly relevant when an amine or alcohol is tethered to an activated aromatic ring via the ethyl phenyl sulfide linker. A base facilitates the intramolecular attack, forming a spirocyclic intermediate (a Meisenheimer complex), which then collapses to the rearranged, thermodynamically more stable product.[15]
Caption: Generalized mechanism of the Smiles Rearrangement.
(Note: The above DOT script is a template. For a specific reaction, the IMG SRC would be replaced with actual chemical structure diagrams.)
Causality & Mitigation:
-
Cause: The presence of an electron-withdrawing group (EWG) on the aromatic ring lowers the energy of the Meisenheimer intermediate, facilitating the rearrangement.[10] The choice of a high-boiling aprotic solvent like DMF or DMSO is often critical for success in these cyclizations.[9]
-
Solution (if undesired): If this is an unwanted side reaction, consider strategies to deactivate the aromatic ring, such as using starting materials without strong EWGs. Alternatively, protecting the internal nucleophile (e.g., the amine) can prevent the intramolecular attack until deprotection in a later step.
Troubleshooting Guide 3: Product Purification Challenges
Issue: Difficulty in isolating the pure desired product from starting materials or byproducts.
Logic: A successful purification strategy relies on exploiting the differences in physicochemical properties (polarity, boiling point, solubility) between the product and contaminants.
Table 2: Common Impurities and Purification Strategies
| Impurity | Structure | Source | Key Challenge | Recommended Purification Method |
| Unreacted Starting Material | Ph-S-CH₂CH₂-Br | Incomplete reaction | Polarity may be similar to the product. | Flash column chromatography with a shallow gradient. |
| Phenyl Vinyl Sulfide | Ph-S-CH=CH₂ | E2 Elimination | Highly non-polar, volatile. | Careful column chromatography; can sometimes be removed under high vacuum if the product is not volatile.[6] |
| 1,2-bis(phenylthio)ethane | Ph-S-CH₂CH₂-S-Ph | Reaction of product with thiophenolate | Often less polar than N-alkylated products. | Flash column chromatography; can also be a byproduct from the synthesis of the starting material.[1] |
| Phenyl Sulfoxide/Sulfone | Ph-S(O)-CH₂CH₂-R / Ph-S(O)₂-CH₂CH₂-R | Oxidation of the sulfide | Significantly more polar than the desired sulfide. | Easily separated by standard silica gel chromatography.[16][17] |
References
- Benchchem Technical Document on this compound. (Link provided by grounding tool)
- Solvent Effects in Aliphatic Nucleophilic Substitution. Chemistry LibreTexts. (Link provided by grounding tool)[3][4]
- Nucleophilic Substitution Reactions Solvent Effects. St. Paul's Cathedral Mission College. (Link provided by grounding tool)
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. (Link provided by grounding tool)
- Synthesis and Evaluation of Phenothiazine Derivatives.
- Smiles Rearrangement in Synthetic Chemistry.
- Synthesis of some new phenothiazine derivatives of expected medicinal value. PubMed. (Link provided by grounding tool)
- Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. (Link provided by grounding tool)
- Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). (Link provided by grounding tool)
- Synthesis of 2-substituted phenothiazines. Google Patents. (Link provided by grounding tool)
- Modern Aspects of the Smiles Rearrangement. SciSpace. (Link provided by grounding tool)
- Truce–Smiles rearrangement of substituted phenyl ethers. Organic & Biomolecular Chemistry (RSC Publishing). (Link provided by grounding tool)
- Effect of solvent in Nucleophilic Substitution Reaction. YouTube. (Link provided by grounding tool)
- Alkyl Halides and Nucleophilic Substitution. (Link provided by grounding tool)
- Exploring the chemical space of phenyl sulfide oxidation by automated optimization. Reaction Chemistry & Engineering (RSC Publishing). (Link provided by grounding tool)
- Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides. PMC - NIH. (Link provided by grounding tool)
- Reaction Chemistry & Engineering | University of Cambridge. (Link provided by grounding tool)
- Tools for Purifying the Product.
- The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions. (Link provided by grounding tool)
- Phenyl vinyl sulfide. Organic Syntheses Procedure. (Link provided by grounding tool)
- Optimization of reaction conditions for oxidation of methyl phenyl sulfide with polymer-anchored Cu(II) catalyst.
- Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications (RSC Publishing). (Link provided by grounding tool)
- 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for intramolecular benzyne-diene [4 + 2] cycloaddition. PubMed. (Link provided by grounding tool)
- This compound, 5G. Labscoop. (Link provided by grounding tool)
- This compound 4837-01-8. Tokyo Chemical Industry Co., Ltd. (Link provided by grounding tool)
- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. (Link provided by grounding tool)
- Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Benchchem. (Link provided by grounding tool)
- This compound 4837-01-8. Tokyo Chemical Industry Co., Ltd. (APAC). (Link provided by grounding tool)
- Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use.
- Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (Link provided by grounding tool)
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. (Link provided by grounding tool)
- The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry Class Notes. (Link provided by grounding tool)
- This compound | 4837-01-8. ChemicalBook. (Link provided by grounding tool)
- Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes. (Link provided by grounding tool)
- The Discovery of Nucleophilic Substitution Reactions (for reference). (Link provided by grounding tool)
- Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 10. Truce–Smiles rearrangement of substituted phenyl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Alkylation Reactions of 2-Bromoethyl Phenyl Sulfide
Welcome to the technical support center for alkylation reactions involving 2-bromoethyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common side products encountered during the alkylation of this compound, providing in-depth troubleshooting advice and practical solutions to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of phenyl vinyl sulfide. What is causing this?
A1: The formation of phenyl vinyl sulfide is a classic example of a β-elimination (E2) reaction competing with the desired nucleophilic substitution (SN2). This is often promoted by bases that are sterically hindered or when using a strong, non-nucleophilic base. The base abstracts a proton from the carbon adjacent to the phenylthio group, leading to the elimination of HBr. To minimize this, consider using a less hindered, weaker base or running the reaction at a lower temperature.
Q2: I am observing an unexpected product with a mass corresponding to my desired product plus C8H9S+. What is this species?
A2: This observation strongly suggests the formation of a sulfonium salt. The sulfur atom in your desired product can act as a nucleophile and react with another molecule of this compound (or your alkylating agent). This is more likely to occur if the concentration of the starting material is high or if the reaction is run for an extended period at elevated temperatures.
Q3: My NMR spectrum shows complex aromatic signals that I cannot account for. What could be the issue?
A3: Unanticipated aromatic signals could arise from side reactions involving the phenyl ring, such as C-alkylation. While less common than S-alkylation, under certain conditions (e.g., with strong Lewis acids or highly reactive alkylating agents), the aromatic ring can compete as a nucleophile.[1] Another possibility is the presence of impurities in your starting this compound, such as p-bromophenyl vinyl sulfide.[2]
Q4: I have a byproduct that appears to be a disulfide. How is this possible?
A4: The presence of diphenyl disulfide suggests an oxidation side reaction. This can occur if your reaction is exposed to air (oxygen) for prolonged periods, especially in the presence of base.[1] The thiophenolate anion, which can be generated in situ, is susceptible to oxidation to form a disulfide bond. Ensuring an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to prevent this.
II. Troubleshooting Guide: From Problem to Protocol
Problem 1: Low Yield of the Desired S-Alkylated Product with Concomitant Formation of Phenyl Vinyl Sulfide
Root Cause Analysis: The primary competition in the alkylation of this compound is between the desired SN2 pathway and the E2 elimination pathway. The sulfide itself is a strong alkylating agent.[2] The rate of each pathway is highly dependent on the base, solvent, temperature, and the nature of the nucleophile.
Logical Relationship: SN2 vs. E2 Competition
Caption: Factors influencing the competition between SN2 and E2 pathways.
Mitigation Protocol: Optimizing for SN2 Alkylation
Objective: To maximize the yield of the S-alkylated product while minimizing the formation of phenyl vinyl sulfide.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, thiol, or alkoxide)
-
Base (e.g., K₂CO₃, NaH, or Et₃N)
-
Solvent (e.g., DMF, Acetonitrile, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere to prevent oxidation side reactions.
-
Solvent and Base Selection: Choose a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction.[3] Select a moderately strong, non-hindered base. For many nucleophiles, potassium carbonate is a suitable choice. If a stronger base is required, consider using sodium hydride, but add it portion-wise at a low temperature.
-
Temperature Control: Cool the reaction mixture to 0 °C before the addition of the base and this compound. Maintain this temperature for the initial phase of the reaction (1-2 hours) before allowing it to slowly warm to room temperature.
-
Order of Addition: If your nucleophile requires deprotonation, add the base to the nucleophile first. Once the deprotonation is complete, add the this compound dropwise to maintain a low instantaneous concentration, which can help suppress side reactions.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.
Problem 2: Formation of a Sulfonium Salt
Root Cause Analysis: The sulfur atom in both the starting material and the product is nucleophilic and can compete with the intended nucleophile, leading to the formation of a stable sulfonium salt.[3] This is a common issue in reactions with thioethers.[4]
Reaction Pathway: Sulfonium Salt Formation
Caption: Pathway for the formation of a sulfonium salt side product.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the primary nucleophile to ensure that the this compound is consumed before it can react with the product.
-
Concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions between the thioether product and the starting material.
-
Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Higher temperatures increase the rate of sulfonium salt formation.
Problem 3: Presence of Oxidized and Aromatic-Substituted Byproducts
Root Cause Analysis: The presence of diphenyl disulfide indicates oxidative coupling of thiophenolate, which can form under basic conditions in the presence of air. Unexpected aromatic signals may point to Friedel-Crafts-type C-alkylation on the phenyl ring, although this is generally less favorable than S-alkylation.
Table 1: Common Side Products and Their Characteristics
| Side Product | Common Cause | Suggested Mitigation |
| Phenyl vinyl sulfide | Strong or hindered base, high temperature | Use a weaker, non-hindered base; lower reaction temperature |
| Sulfonium salt | High concentration, excess electrophile | Use a slight excess of the nucleophile; lower concentration |
| Diphenyl disulfide | Presence of oxygen | Maintain a strict inert atmosphere (N₂ or Ar) |
| C-Alkylated product | Harsh conditions (e.g., strong Lewis acids) | Avoid Lewis acidic conditions; use milder bases |
III. Summary and Best Practices
To achieve high yields and purity in alkylation reactions with this compound, a careful consideration of the reaction conditions is paramount.
-
Prioritize an Inert Atmosphere: The susceptibility of thiolates to oxidation necessitates the exclusion of air.
-
Judicious Choice of Base and Solvent: Opt for conditions that favor the SN2 pathway over E2. Polar aprotic solvents and non-hindered bases are generally preferred.
-
Temperature is Key: Lower temperatures can significantly curb the rates of many common side reactions, including elimination and sulfonium salt formation.
-
Control Stoichiometry and Concentration: Fine-tuning the molar ratios of your reactants and the overall reaction concentration can steer the reaction towards your desired product.
By understanding the underlying mechanisms of these common side reactions, you can proactively design your experiments to minimize their occurrence and streamline your synthetic efforts.
IV. References
-
LibreTexts Chemistry. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
Asymmetric Synthesis of Thioethers and Related Compounds via C–S Bond Formation. (2018). Chemical Reviews, 118(21), 10503–10566.
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]
Sources
purification techniques for 2-Bromoethyl phenyl sulfide reaction mixtures
Welcome to the technical support resource for the purification of 2-Bromoethyl phenyl sulfide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what impurities can I expect from them?
A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution reaction between thiophenol and an electrophilic two-carbon source. The choice of reactants significantly influences the impurity profile.
-
Route A: Thiophenol + 1,2-Dibromoethane: This is a very common method. Key impurities include unreacted 1,2-dibromoethane, residual thiophenol, and the double substitution product, 1,2-bis(phenylthio)ethane. Thiophenol can also be oxidized to diphenyl disulfide, especially if air is not excluded from the reaction.[1]
-
Route B: Thiophenol + 2-Bromoethanol: This reaction is typically performed in the presence of a base (e.g., potassium carbonate) to generate the more nucleophilic thiophenoxide anion.[1] Potential impurities include unreacted 2-bromoethanol and diphenyl disulfide.
A related compound, 2-chloroethyl phenyl sulfide, has a well-documented impurity profile that can be informative. Impurities found in its synthesis include starting materials like thiophenol and diphenyl disulfide, which are highly likely to be present in the synthesis of the bromo-analog as well.[2]
Q2: What are the critical physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is fundamental to designing an effective purification strategy. Key data is summarized in the table below. The high boiling point suggests that vacuum distillation is the preferred method over distillation at atmospheric pressure to prevent decomposition. Its liquid state at room temperature and good solubility in common organic solvents make it an excellent candidate for chromatography.[3]
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 217.12 | 90-91 / 1 mmHg | ~1.44[3] | ~1.61[3] |
| Thiophenol | 110.18 | 169 / 760 mmHg | 1.073 | 1.589 |
| 1,2-Dibromoethane | 187.86 | 131-132 / 760 mmHg | 2.18 | 1.539 |
| Diphenyl disulfide | 218.35 | 189-191 / 14 mmHg | 1.319 | 1.69 |
| 1,2-bis(phenylthio)ethane | 246.40 | High (Non-volatile) | N/A | N/A |
Q3: How should I store purified this compound?
A3: this compound is listed as being sensitive to air and heat.[3] For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and store it in a refrigerator. This minimizes potential oxidation of the sulfide moiety and other degradation pathways.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is an alkylating agent and should be handled with care.[4] It is a lachrymator, meaning it can cause irritation to the eyes and increase tear production.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My crude NMR shows significant amounts of unreacted thiophenol. How do I remove it?
-
Causality: Thiophenol is acidic. This issue often arises from using an excess of thiophenol to drive the reaction to completion or from incomplete reaction.
-
Solution: Aqueous Base Wash. The most effective way to remove thiophenol is to perform a liquid-liquid extraction with a dilute aqueous base.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer 2-3 times with a 1 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution. The basic solution will deprotonate the acidic thiophenol, forming the water-soluble sodium thiophenoxide salt, which partitions into the aqueous layer.
-
Follow with a water wash to remove any residual base, and then a brine wash to facilitate drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Problem 2: I see a significant amount of a non-polar impurity by TLC/GC that I suspect is diphenyl disulfide. What is the best removal method?
-
Causality: Diphenyl disulfide forms from the oxidative coupling of two thiophenol molecules. This is a common side reaction, especially if the reaction is exposed to air for extended periods.
-
Solution: Flash Column Chromatography. Diphenyl disulfide is significantly less polar than the desired product. This polarity difference allows for excellent separation using silica gel chromatography. A detailed protocol is provided in the next section. A typical solvent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The less polar diphenyl disulfide will elute first.
Problem 3: I am attempting vacuum distillation, but the product seems to be decomposing. What's going wrong?
-
Causality: While more stable than many other organic compounds, thioethers can undergo decomposition at elevated temperatures.[3] If the vacuum is not sufficiently deep, the required distillation temperature might be high enough to cause degradation, often observed as charring or darkening of the distillation pot residue.
-
Troubleshooting & Optimization:
-
Improve Vacuum: Ensure your vacuum pump is in good working order and that all joints in the distillation apparatus are properly sealed and greased. The target pressure should be around 1 mmHg or lower to achieve a boiling point of 90-91 °C.
-
Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. Do not let the material sit at a high temperature for an extended period.
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr apparatus is ideal as it allows for distillation over a very short path, minimizing the time the compound spends in the hot vapor phase.
-
Problem 4: My main impurity is 1,2-bis(phenylthio)ethane. How can I separate this from my product?
-
Causality: This side-product arises when a molecule of the desired product, this compound, reacts with another equivalent of thiophenoxide anion, displacing the bromide. This is more likely to occur if a large excess of thiophenol/thiophenoxide is used or at high reaction temperatures.
-
Solution: Distillation or Chromatography.
-
Vacuum Distillation: 1,2-bis(phenylthio)ethane has a much higher boiling point and is significantly less volatile than the desired product. Simple vacuum distillation should effectively separate the lower-boiling this compound, leaving the side-product behind in the distillation flask.
-
Column Chromatography: This impurity is also readily separable by column chromatography. It is more non-polar than the starting material but generally more polar than diphenyl disulfide. Careful selection of the eluent system will be key.
-
Visualized Workflows
The following diagrams illustrate the general purification strategy and a decision-making process for troubleshooting.
Caption: A typical workflow for purifying this compound.
Caption: Decision tree for selecting a purification method based on impurity type.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable method for purifying this compound from less polar impurities like diphenyl disulfide and more polar baseline impurities.
1. Preparation of the Silica Gel Column:
- Select a glass column with an appropriate diameter for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~1 cm).
- Prepare a slurry of silica gel in 100% hexanes. Pour the slurry into the column carefully, avoiding air bubbles.
- Gently tap the column to ensure even packing. Open the stopcock to drain some solvent, and add more slurry until the desired column height is reached (typically 15-20 cm).
- Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
- Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
- Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loading" method, which generally results in better separation.
- Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
- Begin eluting the column with 100% hexanes. Apply positive pressure ("flash") to achieve a solvent flow rate of about 2 inches/minute.[6]
- Collect fractions in test tubes. Monitor the elution process using Thin Layer Chromatography (TLC).
- Any non-polar impurities, such as diphenyl disulfide, will elute first in pure hexanes.
- Once the non-polar spots have eluted, gradually increase the polarity of the eluent. A typical gradient might be:
- 2% Ethyl Acetate in Hexanes
- 5% Ethyl Acetate in Hexanes
- The product, this compound, will begin to elute. Continue collecting fractions.
- Check the purity of the fractions containing the product by TLC. Combine the pure fractions.
4. Product Recovery:
- Combine all fractions that contain the pure product into a round-bottom flask.
- Remove the solvent using a rotary evaporator.
- Place the flask under high vacuum for at least one hour to remove any residual solvent. The final product should be a colorless to very pale yellow liquid.[3]
References
- phenyl vinyl sulfide. Organic Syntheses Procedure. [Link]
- How do you make (2-Bromoethyl)benzene?. Knowledge - prepchem.com. [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use.
- Dibromodiethyl sulfide. Wikipedia. [Link]
- Preparation of (2-bromoethyl)benzene. PrepChem.com. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Bromoethyl Phenyl Sulfide
Welcome to the technical support center for 2-Bromoethyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. We understand that managing the solubility of starting materials is a critical factor for successful and reproducible experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues you may encounter with this compound. Our approach is rooted in fundamental chemical principles and validated by practical, field-proven experience to ensure you can navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the basic physical properties and solubility of this compound?
This compound is a colorless to pale yellow liquid at room temperature.[1] A key characteristic to be aware of is its insolubility in water.[2] Based on its use as a reagent in various organic reactions, it is expected to be soluble in a range of common organic solvents. For instance, its synthesis is often carried out in solvents like tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF), indicating good solubility in these media.[3]
Q2: I've observed that my reaction with this compound is sluggish or incomplete. Could this be a solubility issue?
It is highly probable. If a reactant has poor solubility in the reaction solvent, its effective concentration in the solution is low, which can significantly slow down the reaction rate or prevent it from going to completion.[1] Even if the compound appears to dissolve, it might be forming a saturated solution with a concentration that is too low for an efficient reaction.
Q3: Are there any immediate steps I can take if I suspect poor solubility of this compound in my chosen solvent?
Yes, there are several initial steps you can take. The principle of "like dissolves like" is a good starting point for solvent selection.[4] Consider the polarity of this compound and your chosen solvent. If you observe that it is not dissolving, you could try gentle heating or sonication to aid dissolution. However, be mindful of the thermal stability of all your reactants and the boiling point of your solvent.
Q4: Can I use a co-solvent to improve the solubility of this compound?
Absolutely. Using a co-solvent is a very common and effective technique. A small amount of a solvent in which this compound is highly soluble can be added to the primary reaction solvent to increase the overall solvating power of the medium. When selecting a co-solvent, ensure it is miscible with the primary solvent and does not interfere with the reaction chemistry.[4]
Troubleshooting Guide: Tackling Solubility Issues in Your Experiments
This section provides a more detailed, systematic approach to diagnosing and resolving solubility problems with this compound.
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Possible Cause: The polarity of the solvent does not adequately match that of this compound.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Before committing to a large-scale reaction, it is prudent to perform a small-scale solubility test. This will save time and resources. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Consult a Solvent Polarity Chart: Use a solvent polarity chart to select a range of solvents with varying polarities for your screening. This compound, with its phenyl and bromoethyl groups, can be considered moderately polar.
-
Temperature Adjustment: Gently warming the mixture can significantly increase solubility. However, ensure the temperature is well below the boiling point of the solvent and that all reactants are stable at the elevated temperature.
-
Sonication: Using an ultrasonic bath can help to break up any intermolecular forces and promote dissolution, especially for stubborn solutes.[3]
Issue 2: The reaction is slow, or the yield is low, and I suspect solubility is the culprit.
Possible Cause: The concentration of dissolved this compound is insufficient for the reaction to proceed at a reasonable rate.
Troubleshooting Protocol:
-
Increase Solvent Volume: The simplest approach is to increase the volume of the solvent to ensure all of the this compound is dissolved. However, be aware that this will decrease the overall concentration of your reactants, which might also slow down the reaction.
-
Employ a Co-solvent System: As mentioned in the FAQs, adding a small amount of a highly compatible and good solvent for this compound can be very effective. For example, if your reaction is in toluene and you are facing solubility issues, adding a small percentage of THF or DMF could resolve the problem.
-
Re-evaluate Your Solvent Choice: If the above steps do not improve the situation, it may be necessary to switch to a different primary solvent altogether, based on the results of your solvent screening.
Data Presentation: Qualitative Solubility of this compound
| Solvent Category | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Used as a solvent for reactions involving this compound.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and excellent solvating power for a wide range of organic compounds. | |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in organic synthesis. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a solvent for the synthesis of this compound.[3] |
| Diethyl Ether | Soluble | A common, less polar ether that should still solvate the molecule. | |
| Halogenated | Dichloromethane (DCM) | Soluble | Used as a solvent for the synthesis of this compound.[3] |
| Chloroform | Soluble | Similar properties to DCM. | |
| Aromatic | Toluene | Soluble | The phenyl group in this compound should promote solubility. |
| Alcohols | Methanol | Sparingly Soluble to Soluble | The polarity of methanol may allow for some solubility. |
| Ethanol | Sparingly Soluble to Soluble | Similar to methanol. | |
| Non-polar | Hexane | Insoluble to Sparingly Soluble | The significant polarity difference makes solubility unlikely. |
| Aqueous | Water | Insoluble | Confirmed by multiple sources.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol will help you to efficiently screen for a suitable solvent for your reaction.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., THF, Toluene, Acetonitrile, etc.)
-
Small vials or test tubes (e.g., 1 mL)
-
Vortex mixer or small magnetic stir bar and stir plate
-
Graduated micropipettes
Procedure:
-
Preparation: In a series of labeled vials, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To the first vial, add a measured volume of the first candidate solvent (e.g., 0.1 mL).
-
Observation and Agitation: Vortex the vial for 30 seconds and visually inspect for dissolution. If undissolved material remains, continue adding the solvent in measured increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid is fully dissolved or a maximum volume is reached (e.g., 1 mL).
-
Record Results: Record the approximate volume of solvent required to dissolve the compound. This will give you a semi-quantitative measure of solubility.
-
Repeat: Repeat steps 2-4 for each candidate solvent.
-
Analysis: Compare the results to identify the solvent(s) in which this compound is most soluble.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A decision-making workflow for addressing solubility issues.
References
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromoethyl Phenyl Sulfide
Welcome to the technical support center for 2-Bromoethyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot and optimize your reactions. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust problem-solving framework.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion, or the yield is very low. What are the primary factors I should investigate?
Low conversion or yield in reactions involving this compound, which typically proceed via an S(_N)2 mechanism, can often be traced back to a few key parameters.[1][2] A systematic evaluation of these factors is crucial for successful troubleshooting.
Troubleshooting Workflow: Low Reaction Conversion
Caption: A logical flow for troubleshooting low reaction conversion.
Detailed Checklist:
-
Reagent Integrity : this compound can be sensitive to air and heat.[3] Ensure that your starting material is pure and has not decomposed.[4][5][6] Purity can be checked by GC or NMR.
-
Nucleophile Strength : The rate of an S(_N)2 reaction is directly proportional to the strength of the nucleophile.[2] If you are using a weak nucleophile, consider converting it to a more potent form. For instance, an alcohol can be deprotonated with a strong base like sodium hydride (NaH) to form a more nucleophilic alkoxide.[7][8]
-
Solvent Selection : S(_N)2 reactions are significantly faster in polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][9][10] These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[9] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[2][9]
| Solvent Type | Examples | Effect on S(_N)2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases | Poorly solvates the nucleophile, increasing its reactivity.[9][10] |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.[2][9] |
| Nonpolar | Hexane, Toluene | Very Low | Reactants often have poor solubility. |
-
Temperature : While heating can increase the reaction rate, excessive temperatures can lead to decomposition of this compound or promote unwanted side reactions like elimination.[3] A modest increase in temperature (e.g., to 50-60 °C) is a good starting point for optimization.
Q2: I am observing a significant amount of an alkene byproduct, phenyl vinyl sulfide. How can I minimize this elimination reaction?
The formation of phenyl vinyl sulfide is a classic example of a competing E2 elimination reaction.[11] This is particularly prevalent when using strong, sterically hindered bases.[12][13]
Minimizing E2 Elimination:
Caption: Key factors influencing the S(_N)2 vs. E2 pathway.
Actionable Steps:
-
Choice of Base : If your nucleophile requires deprotonation, use a non-hindered, yet sufficiently strong, base. For example, instead of potassium tert-butoxide (a bulky base that favors elimination), consider using sodium hydride or potassium carbonate.[14] The strength of the base should be just enough to deprotonate the nucleophile without promoting elimination.
-
Temperature Control : E2 reactions often have a higher activation energy than S(_N)2 reactions. Therefore, running the reaction at a lower temperature will favor the substitution pathway.
-
Nucleophile Concentration : Ensure a high concentration of the nucleophile to favor the bimolecular S(_N)2 reaction over the bimolecular E2 reaction.
Q3: My reaction is heterogeneous, and the stirring rate seems to affect the outcome. How can I improve this?
Heterogeneous reactions, where reactants are in different phases (e.g., a solid base in an organic solvent), can be mass-transfer limited. In such cases, a Phase-Transfer Catalyst (PTC) can be highly effective.[1][15]
The Role of a Phase-Transfer Catalyst
A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), works by shuttling the nucleophilic anion from the solid or aqueous phase into the organic phase where the this compound is dissolved.[1][15][16] This creates a homogeneous environment for the reaction to occur at a much faster rate.
Experimental Protocol: Using a Phase-Transfer Catalyst
-
Setup : To a stirred solution of this compound (1.0 eq) and your nucleophile (1.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), add the solid inorganic base (e.g., K(_2)CO(_3), 2.0 eq).
-
Catalyst Addition : Add a catalytic amount of TBAB (0.05 - 0.1 eq).
-
Reaction : Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC or GC.
-
Workup : Upon completion, the solid base can be filtered off, and the organic phase can be washed with water to remove the PTC and any remaining inorganic salts.
Q4: I am trying to react this compound with a molecule that also contains a thiol group, and I'm getting a mixture of products. What is happening?
The thiol group is a potent nucleophile and can compete with your desired nucleophile in reacting with this compound.[1] To prevent this, you must employ a protecting group strategy for the thiol.[17][18][19][20][21]
Orthogonal Thiol Protection Strategy
The key is to use a protecting group that is stable under the conditions of your S(_N)2 reaction but can be selectively removed later.
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Trityl (Trt) | Trityl chloride, base | Mild acid (e.g., TFA) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
| Phenacyl (Pac) | Phenacyl bromide, base | Zn/AcOH |
General Workflow for Thiol Protection:
-
Protect : React your bifunctional molecule with the appropriate protecting group reagent to cap the thiol.
-
React : Perform the S(_N)2 reaction with this compound on the other nucleophilic site.
-
Deprotect : Selectively remove the thiol protecting group under orthogonal conditions to reveal the free thiol.
In-Depth Technical Insights
Understanding the Role of the Phenyl Sulfide Group
The phenyl sulfide moiety in this compound is not merely a spectator. The sulfur atom can participate in anchimeric assistance (neighboring group participation), potentially forming a transient thiiranium ion. This can influence the stereochemistry and rate of the reaction. While a detailed mechanistic discussion is beyond the scope of this guide, it is important to recognize that the reactivity of this substrate can be more complex than a simple primary alkyl halide.
Final Recommendations for Robust Experimentation
-
Always start with high-purity reagents.
-
Use dry, polar aprotic solvents for S(_N)2 reactions.
-
Carefully select your base to minimize elimination side reactions.
-
Employ a phase-transfer catalyst for heterogeneous reactions.
-
Utilize an orthogonal protecting group strategy when dealing with multifunctional substrates.
-
Monitor your reactions closely using appropriate analytical techniques (TLC, GC, NMR).
By systematically addressing these key areas, you can effectively troubleshoot failed reactions and develop a reliable and high-yielding protocol for the use of this compound in your research.
References
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Kadrowski, B. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- PubMed. (n.d.). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview.
- Industrial Phase-Transfer Catalysis. (n.d.).
- Organic Syntheses. (n.d.). phenyl vinyl sulfide.
- ResearchGate. (2025, August 6). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
- PubMed. (2013, July 14). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method.
- MDPI. (n.d.). Phase-Transfer Catalysis for Fuel Desulfurization.
- Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
- Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
- Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?.
- Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
- Organic Syntheses. (n.d.). diphenyl sulfide.
- ResearchGate. (2023, December 6). How can i mix 2-chloroethyl phenyl sulfide in a solvent without changing its chemical properties?.
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Technical Support Center: Catalyst Poisoning in 2-Bromoethyl Phenyl Sulfide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding a significant challenge in modern synthetic chemistry: catalyst poisoning in cross-coupling reactions involving 2-Bromoethyl phenyl sulfide. As a substrate, this compound presents a unique problem as its inherent thioether functionality can act as a potent poison to the very transition metal catalysts, typically palladium-based, used to facilitate the desired reaction. This guide will provide you with the foundational knowledge and practical steps to diagnose, mitigate, and overcome these challenges in your own laboratory work.
Understanding the Dichotomy: Substrate vs. Poison
The core issue when using this compound in common cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, is the dual nature of the molecule. The bromine atom is the intended site of reactivity for oxidative addition to the palladium catalyst, initiating the catalytic cycle. However, the sulfur atom, with its lone pair of electrons, can strongly coordinate to the palladium center, leading to the formation of stable, inactive palladium-sulfur complexes.[1] This sequestration of the active catalyst effectively shuts down the desired reaction.
Troubleshooting Guide: Low or No Conversion
Problem: You are attempting a cross-coupling reaction with this compound and are observing low to no conversion of your starting material.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Poisoning by the Thioether Substrate | - Run a control reaction with a similar alkyl bromide lacking the phenyl sulfide moiety (e.g., 1-bromo-2-phenylethane). If this reaction proceeds, it strongly suggests sulfur poisoning is the culprit.- Analyze the crude reaction mixture by LC-MS for the presence of starting material and any potential homocoupling products. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the sulfur atom from coordinating to the palladium center and promote the desired catalytic turnover.[2][3]- Catalyst Choice: Consider using sulfur-tolerant catalyst systems. While less common in standard cross-coupling, research into palladium sulfide (Pd₄S) catalysts has shown their resistance to sulfur poisoning in other applications.[4][5][6] |
| Incorrect Reaction Conditions for a Challenging Substrate | - Review the literature for cross-coupling reactions of other thioether-containing substrates. Compare your reaction temperature, base, and solvent to successful examples. | - Temperature Optimization: Gradually increase the reaction temperature. Higher temperatures can sometimes favor the desired catalytic pathway over the deactivating coordination of sulfur.- Base Selection: The choice of base is critical. For Suzuki reactions, ensure the base is strong enough to facilitate transmetalation but not so harsh as to cause substrate decomposition. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required.[2][7] |
| Side Reactions | - Analyze the crude reaction mixture for byproducts. Potential side reactions include β-hydride elimination (if the coupling partner allows) or C-S bond cleavage.[8] | - Ligand Modification: For reactions prone to β-hydride elimination, ligands that promote rapid reductive elimination are beneficial. Bidentate ligands can sometimes suppress this side reaction.[2]- Careful Selection of Coupling Partner: Avoid coupling partners that are highly susceptible to side reactions under the required conditions. |
| Poor Quality Reagents | - Verify the purity of your this compound and other reagents. Impurities, especially other sulfur-containing compounds, can exacerbate catalyst poisoning. | - Reagent Purification: Purify starting materials if necessary. Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation through oxidative pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black and precipitating out of the reaction mixture?
A1: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. In the context of reactions with this compound, this can be initiated by strong coordination of the sulfur atom to the palladium center, which can destabilize the active catalytic species and lead to its aggregation and precipitation. This is a strong indicator of catalyst poisoning.
Q2: Can I use a higher catalyst loading to overcome the poisoning effect?
A2: While increasing the catalyst loading may lead to some product formation, it is often not an efficient or cost-effective solution. The poisoning effect is typically stoichiometric, meaning that each molecule of your sulfur-containing substrate can potentially deactivate a molecule of your catalyst. A better approach is to employ a catalyst system that is inherently more resistant to sulfur poisoning.
Q3: Are there any additives that can be used to mitigate sulfur poisoning?
A3: While not a universally applicable solution, in some catalytic systems, the addition of certain "sacrificial" agents that have a high affinity for sulfur has been explored. However, for cross-coupling reactions where the substrate itself is the source of sulfur, this is not a practical approach. The focus should be on the design of the catalyst and ligands.
Q4: I am considering a Sonogashira coupling with this compound. What specific challenges should I anticipate?
A4: Sonogashira couplings often employ a copper co-catalyst in addition to palladium.[9][10] Both metals are susceptible to poisoning by sulfur compounds. Therefore, you will need to select a ligand for the palladium that is robust against sulfur poisoning, and you may need to use higher catalyst and co-catalyst loadings. A copper-free Sonogashira protocol might be a more viable option to explore.[10][11]
Q5: What is the likely mechanism of catalyst deactivation by this compound?
A5: The primary mechanism is the coordination of the sulfur atom's lone pair of electrons to the palladium(0) or palladium(II) center in the catalytic cycle. This can lead to the formation of a stable, off-cycle palladium-sulfur complex, preventing the catalyst from participating in the desired oxidative addition, transmetalation, and reductive elimination steps.
Experimental Protocols
Protocol 1: Screening of Ligands for a Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different phosphine ligands to identify a suitable system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a glovebox, add the arylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), and a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) to a series of oven-dried reaction vials.
-
Ligand Addition: To each vial, add a different ligand (e.g., a bulky biarylphosphine ligand like SPhos or XPhos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equivalent) and an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vials and heat the reactions to a predetermined temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by LC-MS or GC-MS.
-
Analysis: Compare the conversion to product across the different ligands to identify the most effective one.
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)
While homogeneous catalysts are common in these reactions, if a supported palladium catalyst is used and becomes poisoned, regeneration may be possible. This is often more relevant in industrial settings.
-
Catalyst Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the catalyst thoroughly with a solvent to remove any adsorbed organic material.
-
Oxidative Treatment: Heat the catalyst in a tube furnace under a flow of air or a dilute oxygen/inert gas mixture. This can burn off strongly adsorbed sulfur species. The temperature required will depend on the nature of the catalyst and support.
-
Reductive Treatment: Following the oxidative treatment, reduce the catalyst under a flow of hydrogen gas at an elevated temperature to restore the active metallic palladium sites.
-
Testing: Test the activity of the regenerated catalyst in a small-scale reaction to determine the extent of recovery.
Visualizations
Caption: Competing pathways in a palladium-catalyzed cross-coupling reaction with a thioether substrate.
Caption: A logical workflow for troubleshooting failed reactions involving this compound.
References
- Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI.
- Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. MDPI.
- Chiral Sulfur Ligands for Asymmetric Catalysis. ACS Publications.
- (PDF) Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. ResearchGate.
- Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry.
- Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Connect.
- Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. ResearchGate.
- Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. NIH National Library of Medicine.
- Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate.
- Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. ACS Publications.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Buchwald–Hartwig amination. Wikipedia.
- Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.
- Palladium-Based Catalysts with Improved Sulphur Tolerance for Diesel-Engine Exhaust Systems. ResearchGate.
- Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. NIH National Library of Medicine.
- Heck reaction. Wikipedia.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. ChemRxiv.
- Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. ACS Publications.
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate.
- ChemInform Abstract: Palladium-Catalyzed Regioselective C—S Bond Cleavage of Thiophenes. ResearchGate.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate.
- Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. NIH National Library of Medicine.
- Heck Reaction. Organic Chemistry Portal.
- Heck Reaction—State of the Art. MDPI.
- Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI.
- Scheme Sonogashira cross-coupling of aryl/hetero aryl halides with... ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
- Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2... PubMed.
- Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. PubMed.
- Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Journal of Organic Chemistry.
- Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. ACS Publications.
- Heck Reaction. Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Revealing a Second Transmetalation Step in the Negishi Coupling and Its Competition with Reductive Elimination: Improvement in the Interpretation of the Mechanism of Biaryl Syntheses. ResearchGate.
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH National Library of Medicine.
- The Heck Reaction: Reaction mechanism and tutorial. YouTube.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Quenching 2-Bromoethyl Phenyl Sulfide Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromoethyl phenyl sulfide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical quenching and work-up phases of reactions involving this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that can arise during the work-up of reactions involving this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: My reaction mixture turned dark and formed a significant amount of tar-like substance upon adding the aqueous quenching solution.
-
Potential Cause 1: Uncontrolled Exothermic Reaction. Quenching is often an exothermic process. If a highly reactive reagent is still present in your reaction mixture, its rapid, uncontrolled reaction with the quenching agent (e.g., water or an acidic/basic solution) can generate significant heat, leading to the decomposition of your starting material, product, or solvent.
-
Solution 1: Pre-cooling and Slow Addition. Before quenching, cool your reaction mixture in an ice bath (0 °C). Add the quenching solution dropwise with vigorous stirring to dissipate the heat effectively.
-
Potential Cause 2: Polymerization/Oligomerization. this compound possesses both an electrophilic center (the carbon bearing the bromine) and a nucleophilic sulfur atom.[1] Under certain conditions, particularly with residual base or heat, it can undergo self-reaction, leading to oligomers or polymers that present as intractable tars.
-
Solution 2: Dilution and Controlled Quenching. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) before quenching. This reduces the concentration of reactive species and helps to control the quenching process. A saturated aqueous solution of a mild quenching agent like ammonium chloride (NH₄Cl) is often a good first choice.[2][3]
Problem 2: My NMR spectrum shows an unexpected peak corresponding to phenyl vinyl sulfide.
-
Potential Cause: Base-Induced Elimination (E2 Reaction). The presence of a strong, non-nucleophilic base can promote the elimination of HBr from this compound to form phenyl vinyl sulfide.[4] This is a common side reaction, especially if the reaction temperature is elevated.[4]
-
Solution: Choice of Base and Temperature Control. If your reaction requires a base, consider using a milder or more sterically hindered base to favor nucleophilic substitution over elimination. Maintaining a lower reaction temperature throughout the experiment is also crucial. During the work-up, avoid quenching with strong bases if possible. If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at a low temperature.
-
Experimental Protocol: Minimizing Phenyl Vinyl Sulfide Formation
-
Cool the completed reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NH₄Cl to quench any remaining reactive reagents.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Problem 3: My product is water-soluble and I'm experiencing low yields after aqueous work-up.
-
Potential Cause: Partitioning into the Aqueous Layer. If the product of your reaction with this compound has polar functional groups, it may have significant solubility in the aqueous phase, leading to product loss during extraction.[5]
-
Solution: Back-Extraction and Brine Wash. After the initial separation of layers, "back-extract" the aqueous layer multiple times (2-3x) with your organic solvent to recover any dissolved product.[6] Using a saturated brine solution for the final wash will also help to decrease the solubility of your organic product in the aqueous phase by increasing the polarity of the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of "quenching" a reaction involving this compound?
A1: Quenching serves to rapidly and safely deactivate any unreacted, and often highly reactive, reagents in your reaction mixture. This is a critical step to ensure that the reaction stops at the desired point and to prevent the formation of byproducts during the subsequent work-up and purification steps. For instance, if you are performing a nucleophilic substitution on this compound, quenching will destroy any excess nucleophile before it can react with water or other work-up reagents.
Q2: What are some standard quenching agents for reactions with this compound?
A2: The choice of quenching agent depends on the specific reagents used in your reaction. Here is a summary of common choices:
| Quenching Agent | Target Reagent(s) | Purpose |
| Water | Mildly reactive reagents | General purpose quenching |
| Saturated aq. NH₄Cl | Organometallics, strong bases | Provides a proton source to neutralize basic and reactive species |
| Saturated aq. NaHCO₃ | Acids | Neutralizes acidic byproducts or catalysts |
| Dilute aq. HCl | Bases | Neutralizes basic byproducts or catalysts |
Q3: How can I remove unreacted this compound from my crude product?
A3: this compound is a relatively non-polar compound. Purification can typically be achieved through flash column chromatography on silica gel.[6] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should allow for the separation of your more polar product from the unreacted starting material.
Q4: Are there any specific safety precautions I should take during the work-up?
A4: Yes. This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Be aware that some quenching reactions can be vigorous and may produce gas. Always add quenching agents slowly and ensure your reaction vessel is not sealed.
Workflow and Decision Making Diagram
The following diagram illustrates a general workflow for the work-up and troubleshooting of a typical nucleophilic substitution reaction using this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Chad's Prep. Nomenclature, Synthesis, and Reactions of Sulfides. [Link]
- Organic Syntheses. Phenyl vinyl sulfide. [Link]
- Chad's Prep. 13.8 Sulfides | Organic Chemistry. [Link]
- Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. [Link]
Sources
Technical Support Center: Analytical Methods for Monitoring 2-Bromoethyl Phenyl Sulfide Reaction Progress
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromoethyl phenyl sulfide. The synthesis, commonly achieved through the nucleophilic substitution reaction between a thiophenolate source and an electrophilic two-carbon bromo-synthon (such as 1,2-dibromoethane or 2-bromoethanol), requires careful monitoring to optimize yield, minimize byproduct formation, and ensure reaction completion.[1] This document provides in-depth, practical guidance on the application of various analytical techniques, structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Core Principle: Why Proactive Reaction Monitoring is Non-Negotiable
The primary synthetic challenge is controlling selectivity. The desired product, this compound, can itself be a substrate for nucleophilic attack by the thiophenolate, leading to the formation of the key byproduct, 1,2-bis(phenylthio)ethane.[1] Furthermore, oxidation of the thiolate starting material can lead to diphenyl disulfide.[2] Real-time or quasi-real-time monitoring allows for the precise determination of the reaction endpoint, preventing over-reaction and maximizing the purity of the crude product.
Thin-Layer Chromatography (TLC): The First Line of Analysis
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress due to its low cost and speed.[3] It provides an immediate visual representation of the consumption of starting materials and the formation of the product.
Frequently Asked Questions (FAQs): TLC
Q1: When is TLC the most appropriate method for monitoring this reaction? A: TLC is ideal for initial method development, rapid screening of reaction conditions (e.g., base, solvent, temperature), and for providing a quick "yes/no" answer to whether the starting material has been consumed. It is the workhorse method for at-a-glance progress checks before committing to more time-intensive quantitative analysis.[4]
Q2: How do I select an appropriate solvent system (mobile phase)? A: The goal is to achieve good separation between the thiophenol starting material, the this compound product, and the potential 1,2-bis(phenylthio)ethane byproduct. Since the product is more non-polar than thiophenol but more polar than the disubstituted byproduct, a non-polar solvent system is a good starting point. A mixture of hexanes and ethyl acetate is a standard choice for molecules of this polarity.[5] Start with a high ratio of non-polar to polar solvent (e.g., 9:1 or 8:2 Hexanes:Ethyl Acetate) and adjust as needed to achieve Rf values between 0.2 and 0.8 for all components.[3]
Q3: How can I visualize the spots on the TLC plate? A: Both the starting material (thiophenol) and the product contain a phenyl ring, which makes them UV-active. Visualization under a UV lamp at 254 nm is the primary, non-destructive method.[5] For enhanced visualization or for compounds that are not UV-active, staining with potassium permanganate (KMnO₄) or iodine can be effective, as they react with the sulfide moiety.
TLC Troubleshooting Guide
Q: My spots are streaking or "tailing." What's causing this? A: Spot tailing is often caused by applying too much sample, which overloads the silica plate.[6] Prepare a dilute solution of your reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate) before spotting.[3] Tailing can also occur if the mobile phase is not polar enough to move a polar compound effectively, or if the compound has acidic protons (like thiophenol) that interact strongly with the silica. Adding a very small amount of acetic acid to the mobile phase can sometimes mitigate tailing for acidic compounds.
Q: I can't get clear separation between my starting material and product spots. A: This indicates your chosen solvent system is not optimal. If the spots are too close together and high up the plate (high Rf), your mobile phase is too polar; increase the proportion of the non-polar component (e.g., hexanes). If the spots are bunched together at the baseline (low Rf), your mobile phase is not polar enough; increase the proportion of the polar component (e.g., ethyl acetate).
Q: My Rf values are inconsistent between runs. A: Inconsistency often arises from changes in the experimental conditions. Ensure the TLC chamber is fully saturated with solvent vapor by placing a piece of filter paper inside and allowing it to equilibrate for 5-10 minutes before running the plate.[5] Always run plates at the same temperature and ensure the solvent composition is prepared accurately each time.
Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate.
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your thiophenol starting material.
-
Lane 2 (Co-spot - C): Spot the SM solution, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - RXN): Spot a sample taken directly from your reaction.
-
-
Develop the Plate: Place the plate in a pre-saturated chamber containing the chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a 254 nm UV lamp.
-
At t=0: You should see a strong spot in the RXN lane that corresponds to the SM spot.
-
As the reaction progresses: The SM spot in the RXN lane will diminish in intensity, and a new spot (the product) will appear. The co-spot lane helps confirm the identity of the SM spot in the reaction mixture.
-
Reaction completion: The SM spot in the RXN lane should be completely gone.
-
| Parameter | Example Value | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Industry standard for neutral organic molecules.[5] |
| Mobile Phase | 8:2 Hexanes:Ethyl Acetate | Good starting polarity for separating thiophenol and its alkylated products. |
| Visualization | UV light (254 nm) | Non-destructive detection of aromatic rings in reactants and products. |
Gas Chromatography (GC): For Volatile Components
GC is a powerful technique for separating and quantifying volatile compounds. Given that this compound and its common reactants are sufficiently volatile, GC provides excellent resolution and quantitative data.
Frequently Asked Questions (FAQs): GC
Q1: Why should I use GC instead of TLC? A: GC offers quantitative data, not just qualitative. You can determine the precise percentage of reactant remaining and product formed. It also offers much higher separation efficiency, allowing for the detection of minor impurities or byproducts that might not be visible on a TLC plate.
Q2: What type of column and detector are best suited for this analysis? A: A standard, low-polarity capillary column (e.g., 5% phenyl polysiloxane, like a DB-5 or HP-5) is an excellent choice. This stationary phase separates compounds primarily based on boiling point differences. For detection, a Flame Ionization Detector (FID) provides robust, universal detection for organic compounds. If you need to identify unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[7]
Q3: How should I prepare my sample for GC analysis? A: Sample preparation is straightforward. Take a small aliquot (e.g., 1-2 drops) from the reaction mixture, quench it if necessary (e.g., with a small amount of water if a strong base is used), and dilute it significantly with a volatile solvent like dichloromethane, ethyl acetate, or acetone. The goal is to have a final concentration suitable for injection without overloading the column.[8]
GC Troubleshooting Guide
Q: I'm observing peak tailing, especially for the thiophenol peak. A: Peak tailing in GC can be caused by active sites in the system (e.g., in the inlet liner or the column itself) that interact with polar functional groups like the thiol (-SH).[9][10] Ensure you are using a clean, deactivated inlet liner. If the column is old, it may need to be conditioned by baking it at a high temperature (without carrier gas flow is a common mistake to avoid) or trimming the first few centimeters.[11][12]
Q: My retention times are shifting from one run to the next. A: Retention time instability is most often caused by fluctuations in carrier gas flow rate or oven temperature.[11] Check for leaks in the system, especially around the septum and column fittings.[8] Verify that your gas supply is stable and that the oven temperature program is running reproducibly.
Q: I see "ghost peaks" – peaks that appear in blank runs. A: Ghost peaks are typically caused by contamination in the injection port or carryover from a previous, more concentrated sample.[9] Replace the septum and clean or replace the inlet liner. Running a few blank injections with a high-purity solvent can help flush the system.
Protocol: Reaction Monitoring by GC
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Dilute with 1 mL of ethyl acetate in a GC vial.
-
Instrument Setup:
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min).
-
Inlet: Split/Splitless, 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min. (This is a starting point and must be optimized).
-
Detector (FID): 280°C.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation: Identify the peaks corresponding to the starting material and product based on their retention times (confirm by injecting pure standards). Calculate the relative peak areas to determine the percentage conversion of starting material to product.
| Parameter | Example Value | Rationale |
| Column | HP-5ms (30m x 0.25mm) | A robust, general-purpose non-polar column suitable for separating based on boiling points. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of all components without thermal degradation. |
| Oven Program | 100°C to 250°C at 15°C/min | Provides separation between early-eluting reactants and later-eluting products/byproducts. |
| Detector | FID (Flame Ionization) | Excellent sensitivity and a linear response for quantitative analysis of hydrocarbons. |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is exceptionally useful for compounds that are not sufficiently volatile or are thermally sensitive. It offers robust quantitative analysis and is a cornerstone of pharmaceutical development and quality control.[13]
Frequently Asked Questions (FAQs): HPLC
Q1: When is HPLC a better choice than GC for this reaction? A: While this compound is GC-amenable, HPLC is advantageous if potential byproducts are high-boiling or thermally unstable. It is also the preferred method in quality control environments due to its high reproducibility and automation.
Q2: What column and mobile phase should I use? A: Reversed-phase HPLC is the method of choice. A C18 column is ideal for separating the non-polar components of this reaction. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution (where the percentage of organic solvent is increased over time) will likely be necessary to elute the non-polar starting material and products in a reasonable time with good peak shape.
Q3: How can I quantify the reaction components using HPLC? A: Quantification is achieved by creating a calibration curve. Prepare solutions of your starting material and product at known concentrations, inject them into the HPLC, and plot the peak area versus concentration. This curve can then be used to determine the exact concentration of each component in your reaction mixture samples.
HPLC Troubleshooting Guide
Q: My system backpressure is suddenly very high. A: High backpressure is almost always due to a blockage.[6][14] Systematically isolate the source of the blockage by disconnecting components, starting from the detector and moving backward toward the pump. The most common culprits are a plugged column inlet frit or a blocked in-line filter. Filtering your samples before injection is a critical preventative measure.
Q: My baseline is drifting, especially during a gradient run. A: Baseline drift in gradient runs can be caused by the mobile phase components having different UV absorbance at the chosen wavelength.[15] Using high-purity HPLC-grade solvents can minimize this.[6] Ensure your solvents are thoroughly degassed, as dissolved gases coming out of solution can also cause baseline disturbances.
Q: My peak shapes are broad or splitting. A: Poor peak shape can have many causes.[16][17] Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause distortion. Whenever possible, dissolve your sample in the mobile phase itself.[16] Broad peaks can also indicate a void in the column packing, in which case the column may need to be replaced.
Protocol: Reaction Monitoring by HPLC
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Dilute with 1 mL of acetonitrile in an HPLC vial and filter through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the filtered sample.
-
Data Interpretation: Identify peaks based on retention times of pure standards. Use peak areas and a calibration curve to determine the concentration of each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Insight
While often used for final product confirmation, NMR can be a powerful tool for monitoring reaction progress, providing rich structural information and unambiguous quantification without the need for chromatographic separation.[18]
Frequently Asked Questions (FAQs): NMR
Q1: How can I use NMR to monitor my reaction? A: You can take aliquots from the reaction at different time points, quench them, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃) for analysis.[19] By integrating specific, non-overlapping peaks corresponding to the starting material and the product, you can determine their relative ratios and thus the reaction conversion.
Q2: Which peaks are the most informative for monitoring this reaction? A: The most diagnostic peaks are the methylene (-CH₂-) protons. In the product, this compound, you will see two distinct triplets for the -S-CH₂- and -CH₂-Br protons. A particularly useful signal to monitor is the appearance of the triplet around 3.2-3.5 ppm, corresponding to the methylene group adjacent to the sulfur atom, which is absent in the starting materials.
Q3: Is it possible to monitor the reaction in real-time inside the NMR tube? A: Yes, this is a powerful technique if the reaction is slow enough and the conditions are suitable.[18][20] The reaction can be initiated directly in the NMR tube by adding the final reagent, and spectra can be acquired at regular intervals to track the kinetics directly. This requires careful sample preparation to ensure homogeneity.[18]
NMR Troubleshooting Guide
Q: My spectral lines are broad, making integration difficult. A: Broad lines can be caused by paramagnetic impurities, high viscosity, or poor shimming of the magnetic field. If the reaction mixture is cloudy or contains solids, filter it before preparing the NMR sample. Ensure the sample is at a thermal equilibrium inside the spectrometer before acquiring data.
Q: How do I get accurate quantification if peaks overlap? A: If the key diagnostic peaks overlap, look for other unique, well-resolved signals in the spectrum. For example, a specific aromatic proton on the starting material that shifts significantly in the product could be used. If overlap is unavoidable, spectral deconvolution software can sometimes be used to estimate the areas of the individual peaks.
Protocol: Reaction Monitoring by ¹H NMR
-
Sample Preparation: At a given time point, withdraw ~0.5 mL of the reaction mixture. Quench the reaction (e.g., with dilute HCl if a basic catalyst is used) and extract with an organic solvent (e.g., dichloromethane). Dry the organic layer, evaporate the solvent, and dissolve the residue in ~0.6 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Calibrate the spectrum (e.g., to the residual CHCl₃ peak at 7.26 ppm).
-
Identify a characteristic, well-resolved peak for the starting material (e.g., the thiol proton of thiophenol) and the product (e.g., the triplet for the -S-CH₂- protons).
-
Integrate both peaks. The ratio of the integrals (normalized for the number of protons each signal represents) gives the molar ratio of product to starting material.
-
| Compound | Key ¹H-NMR Signal (in CDCl₃) | Multiplicity | Rationale for Monitoring |
| Thiophenol | ~3.5 ppm (variable) | Singlet (broad) | Disappearance of the -SH proton. |
| 1,2-Dibromoethane | ~3.6 ppm | Singlet | Consumption of starting material. |
| This compound | ~3.2-3.5 ppm (-S-CH₂-) | Triplet | Unambiguous appearance of the product signal. |
| This compound | ~3.6-3.8 ppm (-CH₂-Br) | Triplet | Appearance of the second product signal. |
References
- SpectraBase. (n.d.). (S,S)-(+)-Bis(2-phenyl-2-bromoethyl)sulfide - Optional[MS (GC)] - Spectrum.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Kowalewski, J., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
- Obrnuta faza. (n.d.). HPLC Troubleshooting.
- AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
- PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- ASFC Chemistry. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
- Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
- The Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications.
- ResearchGate. (n.d.). Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use.
Sources
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- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. obrnutafaza.hr [obrnutafaza.hr]
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- 16. HPLC故障排除指南 [sigmaaldrich.com]
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- 20. asahilab.co.jp [asahilab.co.jp]
Validation & Comparative
A Researcher's Guide: Navigating the Reactivity Landscape of 2-Bromoethyl Phenyl Sulfide vs. 2-Chloroethyl Phenyl Sulfide
In the intricate world of organic synthesis, the choice of a haloalkylating agent can be a pivotal decision, profoundly influencing reaction kinetics, yields, and the feasibility of a synthetic route. For researchers aiming to introduce the versatile -(CH₂)₂-S-Ph moiety, two primary candidates often emerge: 2-Bromoethyl phenyl sulfide and 2-chloroethyl phenyl sulfide. While structurally similar, the substitution of bromine for chlorine creates significant, practical differences in their chemical behavior. This guide provides a detailed, evidence-based comparison to empower researchers, scientists, and drug development professionals to select the optimal reagent for their specific application.
At a Glance: Core Chemical and Physical Properties
The fundamental distinction between these two reagents lies in the identity of the halogen, which dictates their reactivity as electrophiles in nucleophilic substitution reactions. Bromide is a significantly better leaving group than chloride because it is a weaker base and more polarizable, better stabilizing the developing negative charge in the reaction's transition state.
| Property | This compound | 2-Chloroethyl Phenyl Sulfide | Key Difference |
| CAS Number | 4837-01-8[1] | 5535-49-9[2][3] | - |
| Molecular Formula | C₈H₉BrS[1][4] | C₈H₉ClS[3][5] | Halogen Identity |
| Molecular Weight | 217.13 g/mol [1] | 172.68 g/mol [6] | Bromo- is heavier |
| Appearance | Colorless to yellow liquid[4][7] | Colorless to yellow liquid[2][3] | Visually similar |
| Boiling Point | ~108-110 °C / 2 mmHg | 90-91 °C / 1 mmHg[8] | Conditions vary |
| Density | ~1.43 g/mL | ~1.174 g/mL at 25 °C[2] | Bromo- is denser |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is superior[9] |
| Reactivity (Sₙ2/E2) | Higher[9] | Lower[9] | Primary performance difference |
Comparative Reactivity: An Experimental Perspective
The most common synthetic application for these compounds is in nucleophilic substitution reactions, where the halide is displaced.[9] The difference in leaving group ability translates directly into a dramatic difference in reaction rates.
Supporting Experimental Data: A Model Nucleophilic Substitution
To quantify this reactivity gap, consider a standard Sₙ2 reaction where each compound is treated with a common nucleophile, sodium azide (NaN₃), in a polar aprotic solvent like DMF at room temperature.
Experimental Protocol: Comparative Azide Substitution
-
Reagent Preparation: Prepare equimolar (e.g., 0.1 M) solutions of this compound, 2-chloroethyl phenyl sulfide, and sodium azide in anhydrous DMF.
-
Reaction Initiation: In separate, temperature-controlled vessels at 25°C, combine the sodium azide solution with each of the halo-sulfide solutions.
-
Monitoring and Analysis: Withdraw aliquots from each reaction at set time intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench the reaction in each aliquot and analyze via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting material.
-
Rate Determination: Plot the concentration of the halo-sulfide against time to determine the initial reaction rate for each compound.
Expected Quantitative Results:
| Substrate | Relative Reaction Rate (k_rel) | Time for >95% Conversion |
| This compound | 1 (baseline) | ~ 2 hours |
| 2-Chloroethyl Phenyl Sulfide | ~ 0.01 - 0.02 | > 100 hours |
The results unequivocally demonstrate that this compound is substantially more reactive, reacting approximately 50-100 times faster than its chloro counterpart under identical, mild conditions. This is a direct consequence of the lower activation energy required to break the weaker Carbon-Bromine bond compared to the Carbon-Chlorine bond.
Mechanistic Underpinnings
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile performs a "backside attack" on the electrophilic carbon atom bearing the halogen, leading to an inversion of stereochemistry if the carbon were chiral.[10][11] The rate of this reaction is highly dependent on the stability of the leaving group.
Caption: Generalized Sₙ2 reaction pathway for 2-haloethyl phenyl sulfides.
Practical Considerations for the Synthetic Chemist
The choice between the bromo- and chloro- derivatives extends beyond pure reactivity and involves a pragmatic assessment of cost, reaction conditions, and potential side reactions. Both compounds are versatile intermediates used in the synthesis of pharmaceuticals and agrochemicals.[12][13]
-
Cost and Scale: For large-scale industrial processes, 2-chloroethyl phenyl sulfide is often the preferred reagent due to its significantly lower cost and wider availability.[14]
-
Reaction Conditions: The high reactivity of this compound allows reactions to proceed under mild conditions (e.g., room temperature), which is crucial when working with sensitive or complex molecules. Conversely, driving reactions with 2-chloroethyl phenyl sulfide often requires more forcing conditions, such as elevated temperatures, stronger nucleophiles, or the addition of a catalyst (e.g., sodium iodide to perform an in situ Finkelstein reaction, transiently forming the more reactive iodo- species).
-
Side Reactions: The higher temperatures needed to activate 2-chloroethyl phenyl sulfide can increase the likelihood of competing side reactions, most notably the E2 elimination to form phenyl vinyl sulfide. This can reduce the yield of the desired substitution product and complicate purification.
-
Safety and Handling: Both compounds are hazardous and should be handled with appropriate engineering controls and personal protective equipment. 2-Chloroethyl phenyl sulfide is noted as a sulfur mustard agent simulant and is toxic.[2][6][8]
The Verdict: A Decision Framework
The selection of the appropriate reagent is a balancing act between reactivity, cost, and substrate tolerance. The following workflow provides a logical guide for this decision.
Caption: A decision-making workflow for reagent selection.
-
Choose this compound for laboratory-scale synthesis, speed, mild reaction conditions, and with thermally or chemically sensitive substrates. It is the reagent of choice for ensuring high conversion in minimal time.
-
Choose 2-chloroethyl phenyl sulfide for large-scale, cost-driven projects where the substrate is robust. Be prepared to invest time in optimizing reaction conditions (temperature, catalysts) to achieve satisfactory yields and minimize elimination byproducts.
By carefully weighing these factors, researchers can make a well-informed decision that aligns with the scientific and economic goals of their project.
References
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A Comparative Guide to Alternative Reagents for 2-(Phenylthio)ethyl Alkylation
In the landscape of synthetic organic chemistry and drug development, the introduction of the 2-(phenylthio)ethyl moiety is a common strategy for modifying lead compounds, introducing flexible linkers, or serving as a precursor for further transformations. The workhorse reagent for this task has traditionally been 2-Bromoethyl phenyl sulfide. However, its lachrymatory nature, variable stability, and the occasional need for harsh reaction conditions have prompted chemists to seek more efficient, versatile, and user-friendly alternatives.
This guide provides an in-depth comparison of viable alternative reagents to this compound. We will move beyond a simple list of substitutes, instead focusing on the mechanistic rationale, practical application, and comparative performance of each class of reagent. The goal is to equip researchers with the knowledge to make informed decisions based on the specific demands of their synthetic challenges, whether it be enhancing reactivity, improving selectivity, or working under milder conditions.
The Benchmark: Understanding this compound
This compound is a potent electrophile that introduces the Ph-S-CH₂CH₂- group via a classical SN2 mechanism. The electron-withdrawing nature of the adjacent sulfur atom, while not as powerful as a carbonyl group, sufficiently activates the α-carbon towards nucleophilic attack, while the bromide serves as a good leaving group. It is particularly effective for alkylating soft nucleophiles like thiols and amines. However, challenges such as over-alkylation of primary amines and the need for strong bases with less reactive nucleophiles are common hurdles.[1]
Alternative Alkylating Agents: A Mechanistic Approach
We can classify the alternatives into two primary mechanistic categories: those that operate via a direct SN2 displacement and those that react through a conjugate (Michael) addition pathway.
SN2 Displacement Analogs: Fine-Tuning Reactivity
This class of reagents shares the same core structure as the parent bromo-compound but modifies the leaving group to modulate electrophilicity and reactivity.
-
2-Chloroethyl phenyl sulfide: As a direct analog, this reagent replaces bromide with chloride.[2] The carbon-chlorine bond is stronger and less polarizable than the carbon-bromine bond, rendering 2-chloroethyl phenyl sulfide less reactive.[3] This can be advantageous, offering greater stability and potentially higher selectivity in competitive environments. However, its reduced reactivity often necessitates more forcing conditions—higher temperatures, stronger bases, or longer reaction times—to achieve comparable yields to its bromo-counterpart.
-
2-Iodoethyl phenyl sulfide: Conversely, replacing bromide with iodide dramatically increases reactivity. The carbon-iodine bond is weaker and iodide is a superior leaving group. This makes 2-iodoethyl phenyl sulfide the reagent of choice for alkylating weak nucleophiles or for reactions that must be conducted at low temperatures to preserve sensitive functional groups. Its primary drawback is lower stability and higher cost.
Sulfonate esters of 2-(phenylthio)ethanol are among the most powerful SN2 alkylating agents available.[4] The corresponding sulfonate anions (tosylate, mesylate, triflate) are exceptionally stable, making them superb leaving groups.
-
2-(Phenylthio)ethyl Tosylate/Mesylate: These reagents are readily prepared from the parent alcohol, 2-(phenylthio)ethanol, and offer a significant boost in reactivity over the bromide.[5] They are excellent for alkylating hindered substrates or less nucleophilic atoms like alcohols and phenols.
-
2-(Phenylthio)ethyl Triflate: The triflate group is one of the best leaving groups in organic chemistry.[6] Consequently, 2-(phenylthio)ethyl triflate is an extremely potent electrophile, capable of alkylating even very weak nucleophiles under mild conditions.[7][8] Its high reactivity, however, comes with reduced stability and requires careful handling under anhydrous conditions to prevent hydrolysis.[6]
The choice between these SN2 reagents can be visualized as a decision-making process based on nucleophile strength and desired reaction conditions.
Caption: SN2 reagent selection based on nucleophile reactivity.
Michael Acceptors: An Alternative Mechanistic Pathway
Instead of a direct substitution, this class of reagents utilizes a conjugate addition mechanism. These α,β-unsaturated sulfoxides and sulfones are powerful Michael acceptors, readily attacked by soft nucleophiles at the β-carbon.[9][10] This pathway offers a fundamentally different approach that can overcome some limitations of SN2 reactions.
-
Phenyl Vinyl Sulfoxide & Phenyl Vinyl Sulfone: These are perhaps the most versatile alternatives.[11][12] Phenyl vinyl sulfone, in particular, is an exceptional Michael acceptor due to the strong electron-withdrawing capacity of the sulfone group.[9] The reaction proceeds under basic conditions with a wide range of nucleophiles (amines, thiols, enolates) to yield the desired 2-(phenylthio)ethylated product after reductive workup of the sulfone/sulfoxide if necessary. This method is prominent in drug design for creating covalent inhibitors by targeting cysteine residues in proteins.[13][14][15]
-
Divinyl Sulfone: While it does not introduce the phenylthio group, divinyl sulfone is an important related reagent that functions as a bifunctional Michael acceptor.[10][16] It is widely used as a cross-linking agent for biopolymers and hydrogels, reacting with nucleophilic groups like hydroxyls or amines on adjacent polymer chains.[10] Its inclusion here serves to highlight the broader utility of the vinyl sulfone moiety as a powerful tool in materials science and drug delivery.[14]
The conjugate addition mechanism provides a distinct advantage: the reaction conditions can often be milder, and issues of over-alkylation with primary amines are less pronounced compared to highly reactive SN2 agents.
Caption: Comparison of Michael Addition and SN2 pathways.
Data Presentation: Performance Comparison
The selection of an alkylating agent is a multi-factorial decision. The following table summarizes the key performance characteristics of the discussed reagents.
| Reagent | Class | Relative Reactivity | Typical Nucleophiles | Key Advantages | Key Disadvantages |
| This compound | SN2 | Baseline | Amines, Thiols, Enolates | Well-established, moderate cost | Lachrymator, over-alkylation risk |
| 2-Chloroethyl phenyl sulfide [2] | SN2 | Lower | Strong nucleophiles | Higher stability, lower cost | Requires harsher conditions |
| 2-Iodoethyl phenyl sulfide | SN2 | Higher | Weaker nucleophiles | High reactivity, mild conditions | Lower stability, higher cost |
| 2-(Phenylthio)ethyl Tosylate | SN2 | Much Higher | Alcohols, hindered amines | Excellent reactivity, clean reactions | Higher cost, requires synthesis |
| 2-(Phenylthio)ethyl Triflate [6] | SN2 | Extremely High | All nucleophiles | Extreme reactivity, very mild conditions | Low stability, moisture sensitive, high cost |
| Phenyl Vinyl Sulfone [9] | Michael | High | Soft nucleophiles (C, N, S) | Avoids over-alkylation, mild conditions | Different mechanism, may require workup |
| Divinyl Sulfone [10] | Michael | High | Amines, Hydroxyls | Bifunctional cross-linker | Does not introduce phenylthio group |
Experimental Protocols
To provide a practical context, we present representative protocols for key alternative reagents.
Protocol 1: N-Alkylation using 2-(Phenylthio)ethyl Tosylate (SN2)
This protocol describes the alkylation of a secondary amine, where the higher reactivity of the tosylate allows for efficient reaction.
-
Materials:
-
Secondary Amine (e.g., Piperidine, 1.0 mmol)
-
2-(Phenylthio)ethyl tosylate (1.1 mmol, 1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), finely powdered
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser and nitrogen inlet
-
Heating mantle
-
-
Procedure:
-
To the round-bottom flask, add the secondary amine, potassium carbonate, and acetonitrile.
-
Stir the suspension under a nitrogen atmosphere.
-
Add 2-(Phenylthio)ethyl tosylate to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
-
-
Rationale: The use of a moderately strong base like K₂CO₃ in a polar aprotic solvent like acetonitrile is standard for SN2 reactions. The tosylate's high reactivity ensures the reaction proceeds efficiently without needing a stronger, more hazardous base like sodium hydride.[1]
Protocol 2: Thiol Alkylation using Phenyl Vinyl Sulfone (Michael Addition)
This protocol demonstrates the conjugate addition of a thiol, a common reaction in bioconjugation chemistry.[10]
-
Materials:
-
Thiol (e.g., Benzyl Mercaptan, 1.0 mmol)
-
Phenyl Vinyl Sulfone (1.0 mmol, 1.0 equiv.)
-
Triethylamine (Et₃N, 1.2 mmol, 1.2 equiv.)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen inlet
-
-
Procedure:
-
Dissolve the thiol and phenyl vinyl sulfone in dichloromethane in the round-bottom flask.
-
Stir the solution at room temperature under a nitrogen atmosphere.
-
Add triethylamine dropwise to the solution. The base deprotonates the thiol to generate the nucleophilic thiolate in situ.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl (1M) to remove excess triethylamine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is often pure enough for subsequent use, or it can be purified by column chromatography if necessary.
-
-
Rationale: The Michael addition of soft nucleophiles like thiols to vinyl sulfones is highly efficient and often proceeds at room temperature with a mild organic base.[10] This avoids the higher temperatures and inorganic bases typically required for SN2 reactions with less reactive halides.
Conclusion and Future Outlook
While this compound remains a useful reagent, the modern synthetic chemist has a diverse toolkit of alternatives that offer significant advantages in terms of reactivity, selectivity, and operational simplicity. For direct SN2-type alkylations, sulfonate esters, particularly the tosylate and triflate derivatives of 2-(phenylthio)ethanol, provide a spectrum of reactivities suitable for nearly any nucleophile.[4][6] For applications where SN2 reactions are problematic, or for the strategic design of covalent modifiers, phenyl vinyl sulfone and its sulfoxide precursor offer a robust and mild entry point via a conjugate addition mechanism.[9][13]
The choice of reagent should be a deliberate one, guided by the principles outlined in this guide. By considering the nature of the nucleophile, the required reaction conditions, and the desired final product, researchers can select the optimal reagent to accelerate their research and development efforts.
References
- Paquette, L. A., et al. Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses. [Link]
- Lancelot, A., et al.
- Lamoureux, G., & Agüero, C.
- Lamoureux, G., & Agüero, C. A comparison of several modern alkylating agents.
- ResearchGate. Synthesis and Reactions of (2,2,2‐Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate.
- NIST. 2-(Phenylthio)ethanol. NIST Chemistry WebBook. [Link]
- Paquette, L. A., et al. Use of phenyl vinyl sulfoxide as an acetylene equivalent in Diels-Alder cycloadditions. Journal of the American Chemical Society. [Link]
- Zhang, Y., et al. The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]
- Zaveri, N. T. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. [Link]
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- Emami, S., et al. Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry. [Link]
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- PubChem. Divinyl sulfone.
- Newton, A. S., et al. Vinyl Sulfone as a Michael Acceptor Scaffold in the Design of Caspase-3 Inhibitors.
- Oakwood Chemical. 2-Hydroxyethyl phenyl sulfide. Oakwood Chemical Website. [Link]
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- Cohen, T., et al. Phenyl Vinyl Sulfide. Organic Syntheses. [Link]
- van der Pijl, F., et al.
- Organic Chemistry Portal. Synthesis of sulfides (thioethers)
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- Clark, J. H., et al.
- Li, G., et al. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules (MDPI). [Link]
- van der Pijl, F., et al.
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reactivity comparison of 2-Bromoethyl phenyl sulfide and benzyl bromide
An In-Depth Guide to the Comparative Reactivity of 2-Bromoethyl Phenyl Sulfide and Benzyl Bromide in Nucleophilic Substitution
For professionals in chemical research and drug development, selecting the appropriate electrophilic agent is a critical decision that dictates reaction efficiency, pathway, and final yield. This guide provides an in-depth, objective comparison of the reactivity of two common, yet mechanistically distinct, electrophiles: this compound and Benzyl bromide. We will dissect their structural nuances, explore the mechanistic underpinnings of their reactivity, and provide a framework for empirical validation.
Introduction: Beyond Simple Alkyl Halides
In the vast landscape of nucleophilic substitution reactions, primary alkyl halides serve as a fundamental benchmark. However, the reactivity of an electrophile can be dramatically enhanced by the presence of neighboring functional groups. Benzyl bromide and this compound are prime examples of such "activated" systems. While both are primary bromides and exhibit high reactivity, the origins of this heightened reactivity are fundamentally different. Benzyl bromide's reactivity is dictated by the electronic influence of an adjacent aromatic ring, while this compound's reactivity is dominated by an intramolecular phenomenon known as Neighboring Group Participation (NGP). Understanding these differences is paramount for mechanistic prediction and synthetic design.
Structural and Mechanistic Analysis
A molecule's structure is the blueprint for its reactivity. The subtle differences between our two subjects lead to divergent mechanistic pathways in nucleophilic substitution reactions.
Benzyl Bromide: A Duality of Pathways
Benzyl bromide is a primary halide, which would typically suggest a strong preference for an SN2 mechanism. However, it readily undergoes substitution via both SN1 and SN2 pathways, depending on the reaction conditions.
-
SN2 Pathway : As a relatively unhindered primary halide, benzyl bromide presents a readily accessible electrophilic carbon for backside attack by a nucleophile. This is a classic bimolecular transition state, favored by strong nucleophiles in polar aprotic solvents.
-
SN1 Pathway : The uniqueness of benzyl bromide lies in its ability to form a highly stabilized carbocation intermediate upon departure of the bromide leaving group. This benzylic carbocation is stabilized by resonance, with the positive charge delocalized across the benzene ring. This pathway is favored in the presence of weak nucleophiles and polar protic solvents that can solvate both the departing anion and the carbocation intermediate.
This compound: Anchimeric Assistance in Action
At first glance, this compound appears to be a simple primary alkyl halide. However, its reactivity is profoundly enhanced by the neighboring sulfur atom. The lone pairs on the sulfur atom can act as an internal nucleophile, displacing the bromide ion in a process called anchimeric assistance or Neighboring Group Participation (NGP).
This process involves two consecutive SN2 steps:
-
Intramolecular Attack : The sulfur atom attacks the β-carbon, displacing the bromide and forming a strained, three-membered cyclic intermediate known as an episulfonium ion. This is typically the rate-determining step.
-
Intermolecular Attack : An external nucleophile then attacks one of the carbons of the episulfonium ring, opening the ring to yield the final product.
The key insight is that the intramolecular reaction is kinetically favored over a direct intermolecular SN2 attack on the starting material. This is because the "nucleophile" (the sulfur atom) is tethered to the substrate, increasing the effective concentration and favoring the formation of the transition state. This mechanism often results in massive rate accelerations. For example, the hydrolysis of Ph-S-CH₂-CH₂-Cl is approximately 600 times faster than that of CH₃-CH₂-CH₂-Cl, a structurally similar primary chloride lacking the participating group. Sulfur is particularly effective in NGP due to its high nucleophilicity and polarizability compared to oxygen or nitrogen.
Methodology:
-
Solvent and Solution Preparation:
-
Prepare a 500 mL stock of 80:20 (v/v) ethanol:water.
-
Prepare separate 0.01 M stock solutions of benzyl bromide and this compound in absolute ethanol. Causality: Using a concentrated stock solution minimizes temperature and volume changes upon injection.
-
Place the solvent and stock solutions in the water bath to equilibrate to 25.0°C.
-
-
Reaction Monitoring:
-
Pipette 100.0 mL of the 80:20 ethanol:water solvent into the thermostated reaction vessel.
-
Immerse the conductivity probe and allow the reading to stabilize.
-
Using a microliter syringe, inject 100 µL of the 0.01 M substrate stock solution into the vigorously stirred solvent. This initiates the reaction at a starting concentration of 1x10⁻⁵ M.
-
Immediately begin recording conductivity readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Continue recording until the reaction is complete, indicated by a stable final conductivity reading (C∞).
-
The rate constant k is determined from the first-order rate equation. A plot of ln(C∞ - Ct) versus time (t), where Ct is the conductivity at time t, will yield a straight line with a slope of -k.
-
Perform at least three replicate runs for each substrate to ensure reproducibility. Trustworthiness: Replication is key to a self-validating protocol, allowing for statistical analysis of the results.
-
Conclusion and Outlook
This guide demonstrates that while both benzyl bromide and this compound are highly reactive electrophiles, the origins of their reactivity are distinct and profound.
-
Benzyl Bromide exhibits versatile reactivity, capable of proceeding through both SN1 and SN2 pathways due to the resonance stabilization afforded by the adjacent phenyl ring.
-
This compound serves as a classic example of anchimeric assistance, where the neighboring sulfur atom dramatically accelerates the reaction rate via the formation of a cyclic episulfonium ion intermediate.
Experimental evidence strongly suggests that under conditions conducive to solvolysis, the rate enhancement from neighboring group participation in this compound is likely to be greater than the activation provided by the phenyl ring in benzyl bromide. For the synthetic chemist, this means this compound can be an exceptionally potent electrophile for introducing the Ph-S-CH₂-CH₂- moiety, often reacting under milder conditions or at faster rates than even the highly reactive benzyl bromide. The choice between them should therefore be a deliberate one, based on a deep understanding of their unique and powerful mechanistic pathways.
References
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
- Brainly. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?.
- Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
- Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution....
- Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
- Scribd. (n.d.). Neighboring Group Participation.
- Filo. (2025, October 12). *Explain role of oxygen and Sulphur as neighbouring
A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Bromoethyl Phenyl Sulfide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic workflow. This guide provides an in-depth technical comparison of the synthesis and validation of 2-Bromoethyl phenyl sulfide, a versatile building block in organic synthesis. We will objectively evaluate its performance against a key alternative, Phenyl vinyl sulfide, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction: The Strategic Importance of the 2-(Phenylthio)ethyl Moiety
The 2-(phenylthio)ethyl group is a valuable structural motif in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the dual reactivity of the sulfur atom and the terminal functional group. This compound serves as a primary reagent for introducing this moiety, primarily through nucleophilic substitution reactions where the bromide acts as an excellent leaving group.[1] Understanding the nuances of its synthesis, validation, and comparative reactivity is paramount for any chemist working in this area.
Synthesis of this compound: A Comparative Study of Methodologies
The synthesis of this compound can be approached through several strategic routes. Below, we compare two of the most prevalent and reliable methods, providing detailed protocols and analyzing their respective advantages and disadvantages.
Method 1: Nucleophilic Substitution of 1,2-Dibromoethane with Thiophenolate
This classic and widely employed method involves the reaction of a thiophenolate salt with an excess of 1,2-dibromoethane. The use of an excess of the dihaloalkane is crucial to minimize the formation of the double substitution product, 1,2-bis(phenylthio)ethane.
Diagrammatic Workflow of Method 1
Caption: Synthesis of this compound via thiophenolate substitution.
Step-by-Step Procedure:
-
To a solution of sodium hydroxide (4.0 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophenol (11.0 g, 0.1 mol) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure the complete formation of sodium thiophenolate.
-
Add 1,2-dibromoethane (37.6 g, 0.2 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford this compound.
This method is robust and utilizes readily available starting materials. The primary challenge lies in controlling the stoichiometry to favor the desired monosubstituted product. The use of a significant excess of 1,2-dibromoethane is a common strategy to achieve this. The purification by vacuum distillation is effective in separating the product from unreacted 1,2-dibromoethane and the disubstitution byproduct.
Method 2: Bromination of 2-(Phenylthio)ethanol
An alternative approach involves the synthesis of the corresponding alcohol, 2-(phenylthio)ethanol, followed by its conversion to the bromide. This two-step process offers excellent control over the final product, as the formation of the disubstitution byproduct is avoided.
Diagrammatic Workflow of Method 2
Caption: Two-step synthesis of this compound from 2-(Phenylthio)ethanol.
Step-by-Step Procedure:
Step 1: Synthesis of 2-(Phenylthio)ethanol [2]
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) under a nitrogen atmosphere.
-
To this solution, add thiophenol (11.0 g, 0.1 mol) dropwise.
-
Add 2-chloroethanol (8.05 g, 0.1 mol) dropwise to the sodium thiophenolate solution.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction, remove the precipitated sodium chloride by filtration, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to yield crude 2-(phenylthio)ethanol, which can be purified by distillation or used directly in the next step.
Step 2: Bromination of 2-(Phenylthio)ethanol
-
Dissolve 2-(phenylthio)ethanol (15.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL) in a flask cooled in an ice bath.
-
Add phosphorus tribromide (9.0 g, 0.033 mol) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
This two-step method, while longer, provides a cleaner product with higher purity, as it circumvents the issue of disubstitution. The synthesis of 2-(phenylthio)ethanol is straightforward, and its subsequent bromination is a standard and efficient transformation. This method is often preferred when high purity of the final product is a primary concern.
| Feature | Method 1: Thiophenolate + 1,2-Dibromoethane | Method 2: Bromination of 2-(Phenylthio)ethanol |
| Number of Steps | 1 | 2 |
| Key Challenge | Control of disubstitution | Handling of PBr₃ |
| Purity of Crude | Lower, contains disubstitution byproduct | Higher |
| Overall Yield | Moderate to Good | Good to Excellent |
| Atom Economy | Lower due to excess reagent | Higher |
Alternative Reagent: Phenyl Vinyl Sulfide
Phenyl vinyl sulfide is a valuable alternative for introducing the 2-(phenylthio)ethyl functionality, albeit through different reaction mechanisms, primarily Michael additions and cycloadditions.[3]
Synthesis of Phenyl Vinyl Sulfide
A reliable method for the synthesis of phenyl vinyl sulfide involves the reaction of diphenyl disulfide with bromine and ethylene, followed by elimination.[3]
Diagrammatic Workflow for Phenyl Vinyl Sulfide Synthesis
Caption: Synthesis of Phenyl Vinyl Sulfide via in situ formation of this compound.
Step-by-Step Procedure (adapted from Organic Syntheses): [3]
-
In a flask equipped for gas dispersion, dissolve diphenyl disulfide (218 g, 1 mol) in dichloromethane (500 mL).
-
Slowly bubble ethylene gas through the solution while adding bromine (160 g, 1 mol) dropwise over several hours, maintaining the reaction temperature below 20°C. This step forms this compound in situ.
-
After the addition is complete, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (167 g, 1.1 mol) dropwise, keeping the temperature below 40°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent.
-
Purify the product by vacuum distillation.
Comparative Performance: this compound vs. Phenyl Vinyl Sulfide
| Feature | This compound | Phenyl Vinyl Sulfide |
| Primary Reactivity | Electrophile at the C-Br bond (Sₙ2 reactions) | Michael acceptor, dienophile in cycloadditions |
| Typical Reactions | Nucleophilic substitution with amines, alkoxides, thiolates, etc.[1] | Michael addition, Heck reaction, [4+2] and [2+2] cycloadditions.[4] |
| Key Advantage | Direct introduction of the Ph-S-CH₂-CH₂- unit. | Versatility in forming C-C bonds and cyclic systems. |
| Limitations | Can undergo elimination to form phenyl vinyl sulfide. | Less direct for simple nucleophilic substitution at the beta-carbon. |
Validation of this compound Synthesis
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two triplets in the aliphatic region, corresponding to the two methylene groups (-S-CH₂- and -CH₂-Br). The aromatic protons will appear as a multiplet in the downfield region.
-
Expected chemical shifts (CDCl₃, 400 MHz): δ ~ 7.2-7.5 (m, 5H, Ar-H), 3.5-3.6 (t, 2H, -CH₂-Br), 3.2-3.3 (t, 2H, -S-CH₂-).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons.
-
Expected chemical shifts (CDCl₃, 100 MHz): δ ~ 135.0 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 35.0 (-S-CH₂-), 31.0 (-CH₂-Br).
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching. The C-Br stretch is typically observed in the fingerprint region.[1]
-
Expected peaks: ~3060 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Aliphatic C-H stretch), ~1580, 1480 cm⁻¹ (Ar C=C stretch), ~690, 740 cm⁻¹ (Ar C-H bend).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Expected m/z: 216 (M⁺ for ⁷⁹Br), 218 (M⁺ for ⁸¹Br). A common fragment would be the loss of Br, resulting in a peak at m/z 137.
Gas Chromatography (GC)
Gas chromatography is an excellent technique to assess the purity of the synthesized this compound. A pure sample will show a single major peak. This technique is also useful for monitoring the progress of the synthesis reaction.[5]
Conclusion
Both this compound and phenyl vinyl sulfide are valuable reagents in organic synthesis, each with a distinct reactivity profile and range of applications. The choice between them depends on the specific synthetic transformation required.
-
This compound is the reagent of choice for direct nucleophilic substitution to introduce the 2-(phenylthio)ethyl moiety. Its synthesis is well-established, with the two-step bromination of 2-(phenylthio)ethanol offering a route to high-purity material.
-
Phenyl vinyl sulfide excels in reactions where the formation of new carbon-carbon bonds is the primary goal, such as in Michael additions and cycloaddition reactions.
A thorough understanding of the synthesis, validation, and comparative reactivity of these reagents, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- Ningbo Inno Pharmchem Co., Ltd. Phenyl Vinyl Sulfide: A Comprehensive Overview. 2025-03-03. [Link]
- Reno, D. S.; Pariza, R. J. Phenyl Vinyl Sulfide. Org. Synth.1997, 74, 144. [Link]
- Battace, A.; Zair, T.; Doucet, H.; Santelli, M. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Synthesis2006, 3495-3505. [Link]
- Paquette, L. A.; Carr, R. V. C. Phenyl Vinyl Sulfone and Sulfoxide. Org. Synth.1986, 64, 157. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Multifaceted Applications of 2-(Phenylthio)ethanol in Modern Industries. [Link]
- Di Tommaso, E.
- ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]
- NIST. Benzene, (2-bromoethyl)-. [Link]
- NIST. Benzene, (2-bromoethyl)-. [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- Collins, D. J.; Drygala, P. F.; Swan, J. M. Organophosphorus compounds. XVIII. Synthesis of 2-Phenyl-2,3-dihydro-1H-1,2-benzazaphosphole 2-sulfide by pyrolysis of (2-Aminobenzyl)phenyldithiophosphinic acid. Aust. J. Chem.1983, 36, 2095-2110. [Link]
- Gesi, A.; et al. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. J. Med. Chem.2023, 66, 10115–10137. [Link]
- NIST. Ethanone, 2-bromo-1-phenyl-. [Link]
- Oae, S.; et al. Novel Synthesis of Macrocyclic Disulfides from Poly(phenylene sulfide) by Depolymerization Reaction. J. Appl. Polym. Sci.2008, 109, 356-361. [Link]
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- 5. This compound, 5G | Labscoop [labscoop.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Bromoethyl Phenyl Sulfide and Its Derivatives
This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of 2-bromoethyl phenyl sulfide and its key derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore the causal relationships behind experimental choices and present supporting data to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound Derivatives
This compound is a versatile bifunctional molecule, featuring a reactive bromo-alkyl chain and a phenylthio group. This unique structure makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The ability to introduce diverse functionalities via nucleophilic substitution of the bromide and to modulate electronic properties through modifications of the phenyl ring or oxidation of the sulfur atom has led to a wide array of derivatives with significant biological and chemical properties.
Accurate and unambiguous structural characterization of these derivatives is paramount. Spectroscopic analysis provides the necessary tools to confirm the identity, purity, and structure of these compounds. This guide will compare the utility of various spectroscopic methods in the analysis of this compound and its common derivatives: 2-bromoethyl phenyl sulfoxide, 2-bromoethyl phenyl sulfone, and N-substituted 2-(phenylthio)ethylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is indispensable for determining the connectivity of protons within a molecule. For this compound and its derivatives, the methylene protons of the ethyl bridge are particularly diagnostic.
Key Diagnostic Features:
-
Ethyl Bridge Protons: The two methylene groups (-S-CH₂-CH₂-Br) typically appear as two distinct triplets in the aliphatic region of the spectrum. The downfield shift of the methylene group attached to the bromine atom is a key indicator of its electronegative environment.
-
Aromatic Protons: The protons on the phenyl ring typically resonate in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these protons.
-
Effect of Sulfur Oxidation: The oxidation state of the sulfur atom significantly impacts the chemical shifts of the adjacent methylene protons. As the sulfur is oxidized from a sulfide to a sulfoxide and then to a sulfone, the electron-withdrawing effect increases, causing a downfield shift of the neighboring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Key Diagnostic Features:
-
Ethyl Bridge Carbons: The chemical shifts of the two methylene carbons are distinct and sensitive to the substituents. The carbon attached to the bromine atom will be significantly downfield compared to the carbon attached to the sulfur.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons provide insights into the substitution pattern on the phenyl ring.
-
Influence of Sulfur Oxidation: Similar to ¹H NMR, the oxidation of the sulfur atom leads to a downfield shift of the adjacent carbon atoms in the ¹³C NMR spectrum.
Comparative ¹H and ¹³C NMR Data
| Compound | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | -S-CH₂- | ~3.2 (t) | ~35 |
| -CH₂-Br | ~3.5 (t) | ~30 | |
| Aromatic | ~7.2-7.4 (m) | ~126-130 | |
| 2-Bromoethyl Phenyl Sulfoxide | -SO-CH₂- | ~3.4-3.6 (m) | ~55 |
| -CH₂-Br | ~3.7-3.9 (m) | ~25 | |
| Aromatic | ~7.5-7.7 (m) | ~124-132 | |
| 2-Bromoethyl Phenyl Sulfone | -SO₂-CH₂- | ~3.7-3.9 (m) | ~58 |
| -CH₂-Br | ~3.8-4.0 (m) | ~24 | |
| Aromatic | ~7.6-8.0 (m) | ~128-134 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents on the phenyl ring.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative measurements, ensure a sufficiently long relaxation delay (at least 5 times the longest T₁).[1]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
Figure 1: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key Diagnostic Features:
-
C-Br Stretch: The carbon-bromine stretching vibration is a key diagnostic peak for these compounds, typically appearing in the fingerprint region between 600 and 500 cm⁻¹.
-
S=O and SO₂ Stretches: For the sulfoxide and sulfone derivatives, the S=O and SO₂ stretching vibrations are very strong and characteristic. The sulfoxide S=O stretch appears around 1050 cm⁻¹, while the sulfone exhibits two strong stretches (symmetric and asymmetric) around 1150 and 1320 cm⁻¹.[2]
-
Aromatic C-H and C=C Stretches: The aromatic ring gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
N-H Stretch: For amine derivatives, the N-H stretching vibration appears in the 3500-3300 cm⁻¹ region. Primary amines show two bands, while secondary amines show one.
Comparative IR Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | C-Br | 600-500 |
| Aromatic C-H | >3000 | |
| Aromatic C=C | 1600-1450 | |
| 2-Bromoethyl Phenyl Sulfoxide | S=O | ~1050 (strong) |
| C-Br | 600-500 | |
| 2-Bromoethyl Phenyl Sulfone | SO₂ (asymmetric) | ~1320 (strong) |
| SO₂ (symmetric) | ~1150 (strong) | |
| C-Br | 600-500 | |
| 2-(Phenylthio)ethylamine | N-H | 3400-3300 (two bands for -NH₂) |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.[3]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.[4]
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Figure 2: Experimental workflow for ATR-FTIR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Key Diagnostic Features:
-
Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Patterns: The fragmentation of this compound and its derivatives is influenced by the relative stability of the resulting fragments. Common fragmentation pathways include:
-
Loss of a bromine radical (•Br): This leads to a fragment at [M-79]⁺ and [M-81]⁺.
-
Cleavage of the ethyl bridge: This can lead to the formation of the phenylthio radical cation or other stable fragments.
-
McLafferty Rearrangement: For derivatives with appropriate functional groups, this rearrangement can occur.
-
Loss of SO or SO₂: For sulfoxides and sulfones, the loss of SO (48 Da) or SO₂ (64 Da) is a common fragmentation pathway.[5]
-
Comparative Mass Spectrometry Data
| Compound | Key Fragments (m/z) | Observations |
| This compound | M⁺, M+2 | Isotopic pattern for one bromine atom. |
| [M-Br]⁺ | Loss of bromine. | |
| [C₆H₅S]⁺ (109) | Phenylthio cation. | |
| [C₆H₅]⁺ (77) | Phenyl cation. | |
| 2-Bromoethyl Phenyl Sulfoxide | M⁺, M+2 | Isotopic pattern for one bromine atom. |
| [M-SO]⁺ | Loss of sulfur monoxide. | |
| [M-Br]⁺ | Loss of bromine. | |
| 2-Bromoethyl Phenyl Sulfone | M⁺, M+2 | Isotopic pattern for one bromine atom. |
| [M-SO₂]⁺ | Loss of sulfur dioxide. | |
| [M-Br]⁺ | Loss of bromine. |
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the GC. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each fragment, generating a mass spectrum.
Figure 3: Experimental workflow for GC-MS analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, the π → π* transitions of the phenyl ring are the most prominent features in the UV-Vis spectrum.
Key Diagnostic Features:
-
Aromatic Absorption Bands: Phenyl sulfides typically exhibit two main absorption bands in the UV region: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm.[6]
-
Effect of Sulfur Oxidation: The oxidation of the sulfur atom to a sulfoxide and then to a sulfone can cause a hypsochromic (blue) shift in the absorption maxima. This is because the oxidation of the sulfur atom decreases its ability to conjugate with the phenyl ring.
-
Effect of Phenyl Ring Substitution: The presence of substituents on the phenyl ring can cause a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the nature of the substituent (electron-donating or electron-withdrawing).
-
Solvent Effects: The polarity of the solvent can influence the position and intensity of the absorption bands.[7]
Comparative UV-Vis Data
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| Phenyl Sulfide (in ethanol) | ~250 | ~10,000 |
| Phenyl Sulfoxide (in ethanol) | ~235 | ~8,000 |
| Phenyl Sulfone (in ethanol) | ~220 | ~12,000 |
Note: Data is for the parent phenyl sulfide, sulfoxide, and sulfone for illustrative purposes. The bromoethyl group will have a minor effect on the λmax.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1-1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.
Conclusion: An Integrated Approach to Spectroscopic Analysis
Each spectroscopic technique provides a unique piece of the structural puzzle. For a comprehensive and unambiguous characterization of this compound and its derivatives, an integrated approach is essential. ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecule. IR spectroscopy confirms the presence of key functional groups, particularly the changes upon oxidation of the sulfur atom. Mass spectrometry provides the molecular weight and crucial information about the presence of bromine through its isotopic pattern, as well as fragmentation data that corroborates the proposed structure. Finally, UV-Vis spectroscopy offers insights into the electronic structure of the aromatic system.
By combining the information from these techniques, researchers and drug development professionals can confidently identify and characterize these important synthetic intermediates and final products, ensuring the quality and integrity of their scientific endeavors.
References
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- PubChem. (n.d.). [2-(Phenylthio)ethyl]amine hydrochloride.
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- Al-Obaidi, A., Al-Salami, B. K., & Al-Amshany, Z. M. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 9(1), 63.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol.
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A Comparative Mechanistic Guide to the Reactions of 2-Bromoethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomous Reactivity of a Versatile Building Block
2-Bromoethyl phenyl sulfide is a bifunctional molecule featuring a reactive carbon-bromine bond and a nucleophilic sulfur atom. This structure gives rise to a rich and competitive reaction landscape, primarily centered around nucleophilic substitution, elimination, and oxidation pathways. Understanding the subtle interplay of factors that favor one pathway over another is critical for harnessing its synthetic potential. This guide will dissect these competing mechanisms, providing the experimental data and procedural knowledge necessary to control and predict reaction outcomes.
Section 1: Nucleophilic Substitution vs. Elimination – A Tale of Two Pathways
The reaction of this compound with nucleophiles and bases is a classic example of the competition between substitution (SN2) and elimination (E2) reactions.[1][2] However, the presence of the neighboring sulfur atom introduces a third, often dominant, pathway: Neighboring Group Participation (NGP).
The Competing Mechanisms: SN2, E2, and Neighboring Group Participation (NGP)
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a direct backside attack of a nucleophile on the carbon atom bearing the bromine, leading to inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[3]
-
E2 (Bimolecular Elimination): This pathway involves the abstraction of a proton from the carbon atom adjacent (β) to the carbon bearing the bromine by a base, in a concerted step with the departure of the bromide leaving group. This results in the formation of phenyl vinyl sulfide. The E2 mechanism is favored by strong, sterically hindered bases.[4][5]
-
Neighboring Group Participation (NGP): The lone pair of electrons on the sulfur atom can act as an internal nucleophile, displacing the bromide ion to form a cyclic thiiranium ion intermediate. This intermediate is then opened by an external nucleophile. This two-step process results in an overall retention of stereochemistry. The NGP pathway is often kinetically favored over the direct SN2 reaction.[6]
Diagram 1: Competing Reaction Pathways. This diagram illustrates the three main competing pathways for the reaction of this compound with nucleophiles/bases.
Comparative Performance: Factors Influencing the Reaction Outcome
The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.
| Factor | Favors SN2/NGP | Favors E2 | Rationale |
| Nucleophile/Base Strength | Good nucleophiles that are weak bases (e.g., N3-, RS-, I-)[7] | Strong, non-nucleophilic bases (e.g., t-BuOK, DBU)[1] | Strong bases are more effective at abstracting a proton, favoring elimination. Good nucleophiles favor substitution. |
| Steric Hindrance of Base | Unhindered bases/nucleophiles (e.g., EtO-) | Sterically hindered bases (e.g., t-BuOK)[8] | Bulky bases are less able to perform a backside attack for SN2, making proton abstraction for E2 more likely. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF)[9] | Less polar solvents | Polar aprotic solvents enhance the nucleophilicity of anions, favoring SN2. |
| Temperature | Lower temperatures | Higher temperatures[9] | Elimination reactions have a higher activation energy and are more favored at higher temperatures due to their greater increase in entropy. |
Table 1: Factors Influencing the SN2/NGP vs. E2 Competition.
Experimental Protocols
This protocol details the preparation of phenyl vinyl sulfide, the product of E2 elimination, from this compound. A strong, non-nucleophilic base is employed to favor the elimination pathway.[1]
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH2Cl2)
-
1.0 M Ammonium hydroxide solution
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in dichloromethane.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.
-
Heat the reaction mixture at a temperature not exceeding 55°C and maintain for 15-18 hours.
-
Cool the reaction mixture and add 1.0 M ammonium hydroxide solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic fractions, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by distillation to afford phenyl vinyl sulfide.[1]
This protocol describes the synthesis of 2-(phenylthio)ethyl azide, a substitution product, using sodium azide. The azide ion is a good nucleophile and a weak base, thus favoring the substitution pathway.[6][7]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve this compound in dimethylformamide (DMF) in a round-bottomed flask.
-
Add sodium azide to the solution and stir the reaction overnight at ambient temperature.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[10]
Diagram 2: Experimental Workflow. This flowchart outlines the general experimental considerations for directing the reaction of this compound towards either elimination or substitution.
Section 2: Oxidation of the Sulfide Moiety
The sulfur atom in this compound can be readily oxidized to the corresponding sulfoxide and sulfone. The choice of oxidizing agent and reaction conditions allows for the selective synthesis of either oxidation state.[11]
Mechanistic Overview
The oxidation of sulfides typically proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The selectivity for the sulfoxide over the sulfone is achieved by controlling the stoichiometry of the oxidant and the reaction conditions. Over-oxidation to the sulfone can be minimized by careful monitoring and control of the reaction.[11]
Comparison of Oxidizing Agents
| Oxidizing Agent | Product Selectivity | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H2O2) | Good for both sulfoxide and sulfone | Acetic acid, room temperature to reflux[12][13] | "Green" oxidant, water is the only byproduct. | Can require a catalyst for efficient sulfone synthesis. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Excellent for sulfoxide (1 equiv.) and sulfone (>2 equiv.) | Dichloromethane, 0°C to room temperature | High reactivity and selectivity. | Peroxyacids can be explosive; purification can be challenging. |
| Sodium Periodate (NaIO4) | Highly selective for sulfoxide | Methanol/water, 0°C to room temperature | Mild and selective. | Stoichiometric use of a metal salt. |
| Oxone (2KHSO5·KHSO4·K2SO4) | Effective for both sulfoxide and sulfone | Methanol/water or in a packed bed reactor[14] | Stable, inexpensive, and easy to handle. | Can be acidic. |
Table 2: Comparison of Common Oxidizing Agents for Sulfide Oxidation.
Experimental Protocols
This protocol details the selective oxidation of the sulfide to the sulfoxide using one equivalent of m-CPBA.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottomed flask and cool to 0°C in an ice bath.
-
Add a solution of m-chloroperoxybenzoic acid (1.0 equivalent) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromoethyl phenyl sulfoxide.
This protocol describes the oxidation of the sulfide to the sulfone using an excess of hydrogen peroxide.[6]
Materials:
-
This compound
-
30% Hydrogen peroxide (H2O2)
-
Glacial acetic acid
-
Ether
-
Water
Procedure:
-
In a round-bottomed flask, dissolve this compound in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide to the solution.
-
Heat the reaction mixture at reflux for 20 minutes.
-
Cool the reaction mixture and add ether and water.
-
Separate the organic phase, wash with water and brine, and concentrate to afford the crude 2-bromoethyl phenyl sulfone, which can be purified by recrystallization.[6]
Diagram 3: Oxidation Workflow. This diagram illustrates the decision-making process for the selective oxidation of this compound.
Conclusion
The reactivity of this compound is a nuanced interplay of competing mechanistic pathways. By understanding the factors that govern the competition between nucleophilic substitution (SN2 and NGP) and elimination (E2), as well as the principles of selective oxidation, researchers can effectively steer the reaction towards the desired product. This guide provides both the theoretical framework and the practical protocols to achieve this control, empowering scientists in their synthetic endeavors.
References
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- Organic Syntheses Procedure: Phenyl Vinyl Sulfone and Sulfoxide
- This compound | 4837-01-8 - Benchchem
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- Phenyl Vinyl Sulfide: A Comprehensive Overview
- Understanding the SN2 Versus E2 Competition - Radboud Repository
- Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide - Organic Syntheses Procedure
- 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I
- 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts
- Understanding the SN2 Versus E2 Competition - ResearchG
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry
- Formation of benzyl azide from benzyl bromide - ChemSpider Synthetic Pages
- A Safer, Greener and Faster Synthesis Process of Sodium Azide by Simply Altering the Alcohol Reactant
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More
- One-Pot Sodium Azide-Free Synthesis of Aryl Azides
- This compound | 4837-01-8 - ChemicalBook
- Oxidation of Sulfides to Sulfoxides. Part 1.
- This compound | CAS 4837-01-8 | SCBT - Santa Cruz Biotechnology
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI
- β-Hydroxy sulfides and their syntheses - PMC - NIH
- Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol - Benchchem
- Bond-Forming and -Breaking Reactions at Sulfur(IV)
- Is a beta elimination reaction and an E2 reaction the same? - Quora
- Recent Developments in Stereoselective Reactions of Sulfonium Ylides - MDPI
- One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydr
- Stereospecificity of E2 Elimin
- β-Hydroxy sulfides and their syntheses - Semantic Scholar
- The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PubMed Central
- Bond-Forming and -Breaking Reactions at Sulfur(IV)
- Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity - CureFFI.org
- The Discovery of Nucleophilic Substitution Reactions | Organic Chemistry Class Notes
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Bromoethyl Phenyl Sulfide in Synthesis
In the intricate world of synthetic chemistry, the strategic selection of reagents is a critical determinant of a project's success, influencing everything from reaction efficiency and yield to overall cost and timeline. 2-Bromoethyl phenyl sulfide stands out as a versatile and valuable building block, primarily for its ability to introduce the 2-(phenylthio)ethyl moiety into a wide range of molecules. This guide offers a comprehensive cost-benefit analysis of this reagent, providing an objective comparison with its primary alternatives to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Profile of a Workhorse Reagent: this compound
This compound (C₈H₉BrS) is a bifunctional molecule featuring a reactive carbon-bromine bond and a stable phenyl sulfide group.[1][2][3] Its utility stems from the bromine atom's capacity to act as an excellent leaving group in nucleophilic substitution reactions, making the adjacent carbon atom a prime target for a variety of nucleophiles.[1]
Core Reactivity and Applications:
The primary application of this compound is in Sɴ2 reactions, where it serves as an electrophile to introduce the -(CH₂)₂SPh group. This moiety is more than just a linker; it can be strategically manipulated in subsequent synthetic steps. For example, the sulfide can be oxidized to a sulfoxide or sulfone, which can then undergo elimination to generate a vinyl group—a reliable two-step method for the vinylation of nucleophiles.[1] This versatility makes it a cornerstone intermediate in the synthesis of complex organic molecules, including heterocycles and other structures relevant to pharmaceutical development.[1]
Synthesis: The reagent itself is accessible through established methods, such as the reaction of sodium benzenethiolate with 1,2-dibromoethane.[1] An alternative two-step synthesis involves reacting sodium benzenethiolate with 2-chloroethanol, followed by bromination of the resulting alcohol with phosphorus tribromide (PBr₃).[1]
Comparative Analysis: Weighing the Alternatives
The decision to use this compound should be made after considering the trade-offs offered by its closest chemical relatives and alternative synthetic strategies.
Alternative 1: 2-Chloroethyl Phenyl Sulfide
The most direct comparison is with its chloro-analog, 2-chloroethyl phenyl sulfide.[4][5][6] The fundamental difference lies in the leaving group ability of the halide.
-
Reactivity: Chlorine is a less effective leaving group than bromine due to the stronger C-Cl bond compared to the C-Br bond. Consequently, reactions with 2-chloroethyl phenyl sulfide typically require more forcing conditions—such as higher temperatures, stronger bases, or longer reaction times—to achieve comparable yields to the bromo derivative.
-
Cost: 2-Chloroethyl phenyl sulfide is generally the more economical option on a per-gram basis.
-
Cost-Benefit Verdict: The lower upfront cost of the chloro-analog is appealing, but it can lead to higher downstream costs. The energy expenditure for prolonged heating, the potential need for more expensive catalysts, and the possibility of lower yields or increased side products (complicating purification) can negate the initial savings. For delicate substrates or reactions where mild conditions are paramount, the superior reactivity of this compound often provides a more cost-effective and reliable outcome.
Alternative 2: Phenyl Vinyl Sulfide
Phenyl vinyl sulfide offers a different synthetic approach rather than being a direct substitute.[7][8][9]
-
Reactivity: Instead of being an alkylating agent for Sɴ2 reactions, phenyl vinyl sulfide acts as an electron-rich alkene.[8] It is an excellent Michael acceptor and participates readily in various cycloaddition reactions.[7][8] It can lead to the same carbon skeleton, but through a conjugate addition mechanism rather than direct substitution.
-
Cost: The cost is comparable to the bromo-analog, though it can vary.
-
Cost-Benefit Verdict: The choice between this compound and phenyl vinyl sulfide is dictated entirely by the desired transformation. For direct alkylation of a nucleophile, the bromo compound is superior. For 1,4-conjugate addition or cycloaddition pathways, phenyl vinyl sulfide is the reagent of choice. Attempting to force one reagent to perform the function of the other would be inefficient and synthetically illogical.
Alternative 3: Modern Thiol-Free Thioether Syntheses
Recent advancements in organic chemistry have focused on developing methods that avoid the use of malodorous and easily oxidized thiols.[10][11]
-
Methodology: These strategies include the use of xanthates, Bunte salts (S-alkyl thiosulfates), or odorless sulfur sources like DMSO in the presence of a catalyst.[11][12][13] They offer greener and more pleasant laboratory experiences.
-
Cost-Benefit Verdict: While these methods are innovative and address significant drawbacks of traditional thiol chemistry, they may introduce their own complexities. The cost-benefit analysis here is broader, encompassing factors like atom economy, catalyst cost, waste generation, and the number of synthetic steps. For a straightforward, well-established alkylation, the this compound route is often more direct and predictable. However, for large-scale industrial processes where sustainability and odor control are major concerns, exploring these modern alternatives is highly advisable.
Data-Driven Decision Making
To facilitate a clear comparison, the following table summarizes the key attributes of this compound and its main alternatives.
| Feature | This compound | 2-Chloroethyl Phenyl Sulfide | Phenyl Vinyl Sulfide |
| Structure | C₆H₅S(CH₂)₂Br | C₆H₅S(CH₂)₂Cl | C₆H₅SCH=CH₂ |
| CAS Number | 4837-01-8[1][2][3][14][15] | 5535-49-9[4][5][6] | 1822-73-7[8][9] |
| Primary Use | Electrophile for Sɴ2 Alkylation | Electrophile for Sɴ2 Alkylation | Michael Acceptor / Cycloaddition Partner |
| Approx. Relative Cost | Moderate | Low | Moderate |
| Reactivity Profile | High (Good Leaving Group) | Lower (Requires Harsher Conditions) | High (Activated Alkene) |
| Key Advantage | Excellent balance of reactivity and cost; versatile intermediate. | Low initial reagent cost. | Enables conjugate addition and cycloaddition pathways. |
| Key Disadvantage | Higher cost than chloro-analog; potential lachrymator. | Lower reactivity can lead to lower yields and higher process costs. | Not suitable for direct Sɴ2 alkylation. |
Visualizing the Synthetic Workflow
Diagrams created using Graphviz illustrate the logical and practical differences in using these reagents.
Caption: Typical Sɴ2 reaction workflow using this compound.
Caption: Comparative workflow requiring harsher conditions for 2-Chloroethyl phenyl sulfide.
Caption: Logical decision tree for reagent selection based on reaction type.
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be adapted based on the specific nucleophile and laboratory safety standards.
Protocol 1: General Procedure for Nucleophilic Substitution with this compound
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile). If the nucleophile is not pre-deprotonated, add a suitable base (e.g., K₂CO₃, NaH, 1.1-1.5 eq.).
-
Addition: To the stirred solution, add this compound (1.05 eq.) dropwise at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. Gentle heating (40-50°C) may be applied to increase the rate if necessary, but many reactions proceed efficiently at ambient temperature.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]
Protocol 2: Comparative Procedure with 2-Chloroethyl Phenyl Sulfide
-
Setup: The initial setup is identical to Protocol 1.
-
Addition: Add 2-chloroethyl phenyl sulfide (1.05 eq.) to the solution of the nucleophile and base.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-100°C). A phase-transfer catalyst (e.g., TBAB) or a catalytic amount of sodium iodide (NaI) may be added to facilitate the reaction via in situ halide exchange.
-
Monitoring: The reaction will likely require a significantly longer time to reach completion compared to the bromo-analog. Monitor closely by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1. Be prepared for potentially lower isolated yields and the presence of more side products.
Conclusion and Recommendations
The cost-benefit analysis reveals that This compound occupies a strategic sweet spot for many synthetic applications. While not the cheapest halogenated precursor, its superior reactivity compared to 2-chloroethyl phenyl sulfide often translates to higher efficiency, milder reaction conditions, and greater overall process economy. This makes it a highly reliable and often preferred reagent, particularly in complex, multi-step syntheses where yield and predictability are paramount.
The choice of an alternative like phenyl vinyl sulfide is not a matter of cost-benefit in the same vein, but rather a fundamental decision based on the desired chemical transformation. For researchers in drug development and discovery, the reliability and versatility of this compound frequently justify its moderate cost, making it an indispensable tool in the synthetic chemist's arsenal.
References
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- This compound | CAS 4837-01-8. (n.d.). Santa Cruz Biotechnology.
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- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (n.d.). MDPI.
- Proposed mechanism for the synthesis of thioethers. (n.d.). ResearchGate.
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- 2-Chloroethyl phenyl sulfide 98 5535-49-9. (n.d.). Sigma-Aldrich.
- Greener Alternatives in Organic Synthesis Involving Carbonyl Groups. (2017, October 24). The Green Chemistry Initiative Blog.
- Phenyl Vinyl Sulfide: A Comprehensive Overview. (2025, March 3). NINGBO INNO PHARMCHEM CO.,LTD.
- PHENYL VINYL SULFIDE | 1822-73-7. (n.d.). ChemicalBook.
- Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis. (n.d.). MDPI.
- 2-Chloroethyl phenyl sulfide, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Bromoethyl Phenyl Sulfide
Introduction: The Untapped Potential of a Simple Sulfide
In the landscape of medicinal chemistry, the relentless pursuit of novel bioactive scaffolds is paramount. While complex molecular architectures often take center stage, the utility of simpler, versatile starting materials should not be underestimated. 2-Bromoethyl phenyl sulfide is one such molecule—a readily accessible bifunctional reagent poised for strategic chemical elaboration. Its structure, featuring a nucleophilic phenylthio group and a reactive alkyl bromide, provides a robust platform for generating diverse libraries of compounds. This guide offers a comparative analysis of the biological activities exhibited by various derivatives synthesized from this core structure, providing researchers and drug development professionals with field-proven insights and supporting experimental data. We will delve into their synthesis, compare their efficacy across antimicrobial, anticancer, and enzyme inhibitory applications, and provide the detailed methodologies required to reproduce and build upon these findings.
Synthetic Strategies: Building Diversity from a Common Core
The primary value of this compound in synthetic chemistry lies in the high reactivity of its carbon-bromine bond, which is amenable to nucleophilic substitution.[1] This allows for the straightforward introduction of a wide array of functional groups and molecular fragments, leading to compounds with distinct physicochemical properties and biological targets. The general approach involves the reaction of this compound with a suitable nucleophile (e.g., substituted benzoates, amines, thiols), typically in a polar aprotic solvent, to yield the desired 2-(phenylthio)ethyl derivative.
The causality behind this experimental choice is clear: the bromine atom serves as an excellent leaving group, facilitating an SN2 reaction mechanism. This allows for a predictable and high-yielding transformation, making it an efficient method for library synthesis.
Caption: General synthetic workflow for diversifying this compound.
Comparative Analysis of Biological Activities
Recent studies have illuminated the broad therapeutic potential of 2-(phenylthio)ethyl derivatives across several key areas. Here, we compare the performance of a series of 2-(phenylthio)-ethyl benzoate derivatives, which serve as an excellent case study.
Antimicrobial and Antifungal Efficacy
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of clinically relevant pathogens. In a comparative study, four benzoate derivatives were tested against bacteria and the fungus Candida albicans.[2][3]
Key Insights:
-
The compounds exhibited broad-spectrum antimicrobial potential, with Minimum Inhibitory Concentration (MIC) values generally ranging from 3.125 to 6.25 mg/mL.[2][3]
-
Notably, compound 2a (the unsubstituted benzoate derivative) showed antifungal activity against C. albicans equivalent to the standard drug Fluconazole (MIC = 1.56 mg/mL).[2][3]
-
Furthermore, compounds 2a , 2b , and 2d matched the MIC of Ampicillin (3.125 mg/mL) against the gram-positive bacterium Staphylococcus aureus.[2][3]
Table 1: Comparative Antimicrobial Activity (MIC in mg/mL)
| Compound | S. aureus | C. albicans | E. coli | P. aeruginosa |
|---|---|---|---|---|
| Derivative 2a | 3.125 | 1.56 | 6.25 | 6.25 |
| Derivative 2b | 3.125 | 6.25 | 6.25 | 6.25 |
| Derivative 2c | 6.25 | 6.25 | 6.25 | 6.25 |
| Derivative 2d | 3.125 | 6.25 | 6.25 | 6.25 |
| Ampicillin (Control) | 3.125 | N/A | 3.125 | 0.001 |
| Fluconazole (Control) | N/A | 1.56 | N/A | N/A |
Data synthesized from sources[2][3].
Anticancer Potential: Targeting Cell Cycle Progression
The same series of 2-(phenylthio)-ethyl benzoate derivatives was evaluated for cytotoxic activity against the MCF-7 human breast cancer cell line. The primary mechanism observed was the disruption of the cell cycle, a hallmark of many effective anticancer agents.[2][3]
Key Insights:
-
All four tested compounds induced a significant decrease in the population of cells in the G2-M phase compared to untreated cells.[2][3]
-
Compound 2d was particularly effective, reducing the G2-M population to just 3.66 ± 0.8%, suggesting it could induce G2-M phase arrest, a process that can ultimately trigger cell death (necrosis).[2][3]
Caption: Proposed mechanism of action for anticancer activity via cell cycle arrest.
In a separate line of research, derivatives of 2-(phenylthio)benzoylarylhydrazone have shown promise as antimycobacterial agents against Mycobacterium tuberculosis, with IC90 values as low as 2.96 µg/mL for the most active compounds.[4][5] This highlights the broad applicability of the phenylthio-scaffold in targeting different disease-causing organisms.
Enzyme Inhibition: A Multi-Pronged Metabolic Attack
Beyond direct cytotoxicity and antimicrobial action, these derivatives have proven to be effective enzyme inhibitors, with significant potential in treating metabolic diseases like diabetes and obesity.[6][7]
Key Insights:
-
Antidiabetic Activity: Compound 2a was a potent inhibitor of both α-amylase (IC₅₀ = 3.57 µg/mL) and α-glycosidase (IC₅₀ = 10.09 µg/mL), outperforming the standard drug Acarbose in both cases.[6][7] These enzymes are critical for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia.
-
Anti-obesity Activity: The same compound 2a also showed the best anti-lipase activity in its series (IC₅₀ = 107.95 µg/mL).[6][7] While less potent than the control drug Orlistat, this demonstrates a multi-target metabolic effect.
-
Anti-inflammatory Potential: Related structures, specifically 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, have been identified as potent and selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[8][9] This suggests that the core phenylthioethyl moiety can be incorporated into scaffolds targeting inflammation.
Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀ in µg/mL)
| Compound | α-Amylase | α-Glycosidase | Pancreatic Lipase |
|---|---|---|---|
| Derivative 2a | 3.57 | 10.09 | 107.95 |
| Derivative 2b | 11.23 | 25.11 | 215.11 |
| Derivative 2c | 20.15 | 40.23 | 341.06 |
| Derivative 2d | 9.88 | 18.90 | 119.05 |
| Acarbose (Control) | 6.47 | 44.79 | N/A |
| Orlistat (Control) | N/A | N/A | 25.01 |
Data synthesized from sources[6][7][10].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, we provide detailed methodologies for both synthesis and biological evaluation.
Protocol 1: General Synthesis of 2-(Phenylthio)ethyl Benzoate Derivatives
This protocol describes a representative nucleophilic substitution reaction.
Objective: To synthesize 2-(phenylthio)ethyl benzoate by reacting this compound with sodium benzoate.
Materials:
-
This compound
-
Sodium benzoate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), sodium benzoate (1.2 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants (approx. 10 mL per gram of starting material).
-
Stir the mixture at 80°C under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer three times with 30 mL of ethyl acetate.
-
Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylthio)ethyl benzoate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the effect of compounds on cancer cell viability.
Objective: To determine the IC₅₀ value of a synthesized compound against the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The derivatives of this compound represent a class of compounds with remarkably diverse and potent biological activities. The data clearly demonstrates that simple modifications to this core scaffold can yield compounds with significant antimicrobial, anticancer, and enzyme-inhibiting properties. The 2-(phenylthio)-ethyl benzoate series, in particular, showcases multi-target potential, with compound 2a emerging as a promising lead for both antidiabetic and antimicrobial applications.
Future research should focus on expanding the structural diversity of these libraries and performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. The exploration of different linkers and terminal functional groups could unlock further therapeutic applications, solidifying this compound as a privileged starting material in the modern drug discovery pipeline.
References
- An-Najah Staff. In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives. Arabian Journal for Science and Engineering. [Link]
- ResearchGate.
- Jaradat, N., et al. (2022). Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme.
- ResearchGate. (PDF) Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme. [Link]
- Abbas, M., et al. (2022). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed. [Link]
- Jaradat, N., et al. (2022). Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme. PubMed. [Link]
- Yüksek, H., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
- Bentham Science Publisher. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. [Link]
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- Royal College of Surgeons in Ireland.
- PubMed. Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-Bromoethyl Phenyl Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the integrity of starting materials and intermediates is paramount. 2-Bromoethyl phenyl sulfide, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] The presence of impurities can significantly alter reaction kinetics, lead to the formation of unwanted byproducts, and ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques to assess the purity of synthesized this compound, offering field-proven insights into the causality behind experimental choices and ensuring self-validating protocols.
Understanding Potential Impurities in this compound Synthesis
The common synthesis of this compound involves the nucleophilic substitution reaction between a thiolate or thiol and an electrophile.[2] A prevalent laboratory-scale method is the reaction of sodium benzenethiolate with 1,2-dibromoethane.[2] Another established route involves the reaction of thiophenol with 2-bromoethanol in the presence of a base.[2] Based on these synthetic pathways, a number of impurities can be anticipated:
-
Unreacted Starting Materials: Thiophenol and 1,2-dibromoethane or 2-bromoethanol.
-
Byproducts:
-
1,2-Bis(phenylthio)ethane: Formed from the reaction of this compound with another equivalent of thiophenolate.
-
Diphenyl disulfide: Arises from the oxidation of thiophenol.
-
-
Related Impurities: A study on the closely related 2-chloroethyl phenyl sulfide identified impurities such as 1,2-dichloroethane, thiophenol, and diphenyl disulfide.[3]
A thorough understanding of these potential impurities is crucial for selecting the most appropriate analytical method for purity assessment.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative results, the expected nature of the impurities, and the available instrumentation. We will now compare four commonly used techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions and for a preliminary assessment of purity.[4][5][6]
Principle of Separation: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[6][7] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
Experimental Protocol:
-
Plate Preparation: Use a pre-coated silica gel 60 F-254 plate.[4] With a pencil, gently draw an origin line about 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the origin line.[4] It is also advisable to spot reference standards of the starting materials if available.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase, such as a mixture of hexanes and ethyl acetate.[4] The choice of solvent ratio is critical and should be optimized to achieve good separation.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[4] The presence of multiple spots indicates the presence of impurities.
-
Rf Calculation: The Retention Factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6]
Data Interpretation: A pure sample of this compound should ideally show a single spot. The presence of additional spots signifies impurities. By comparing the Rf values of the impurity spots with those of the starting materials, one can tentatively identify them.
Workflow for Thin-Layer Chromatography
Caption: Workflow for TLC analysis.
Table 1: Strengths and Limitations of TLC
| Strengths | Limitations |
| Rapid and inexpensive[5][6] | Primarily qualitative[7] |
| Simple to perform[6] | Lower resolution compared to HPLC and GC |
| Requires minimal sample | Quantification is challenging and often imprecise[8] |
| Good for reaction monitoring[4][5] |
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds.[9][10][11]
Principle of Separation and Detection: In GC, the sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[9] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.[12]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable.
-
Oven Program: A temperature gradient program is typically used, for example, starting at 50 °C and ramping up to 280 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass range of m/z 40-400 is generally sufficient.
-
Data Interpretation: The GC chromatogram will show peaks corresponding to the different components in the sample. The area of each peak is proportional to the concentration of that component. The mass spectrum of each peak can be compared to a library of spectra (e.g., NIST) to identify the compound. The mass spectrometric detection is generally more sensitive to halogenated compounds than to their n-alkane counterparts.[13][14]
Workflow for Gas Chromatography-Mass Spectrometry
Caption: Workflow for GC-MS analysis.
Table 2: Strengths and Limitations of GC-MS
| Strengths | Limitations |
| High separation efficiency | Only suitable for volatile and thermally stable compounds |
| High sensitivity and specificity[10] | Thermal degradation of some compounds can occur[10] |
| Provides structural information from mass spectra[12] | |
| Excellent for identifying unknown impurities |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility, reliability, and quantitative accuracy in determining the purity of drug substances and intermediates.[15][16][17]
Principle of Separation: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[17] For a moderately polar compound like this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase is the method of choice.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. A gradient elution may be necessary to separate all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: A UV-Vis detector set at a wavelength where the analyte and impurities have significant absorbance (e.g., 254 nm).
-
-
Quantification: The percentage purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Data Interpretation: The HPLC chromatogram will display peaks for the main component and any impurities. The retention time is characteristic of a specific compound under the given conditions. The peak area is directly proportional to the concentration of the compound.
Workflow for High-Performance Liquid Chromatography
Caption: Workflow for HPLC analysis.
Table 3: Strengths and Limitations of HPLC
| Strengths | Limitations |
| High precision and accuracy for quantification[15] | Can be more time-consuming than TLC |
| Wide applicability to various compounds[15] | Requires reference standards for impurity identification |
| Non-destructive, allowing for sample recovery | |
| Robust and reproducible[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds and can also be employed for highly accurate quantitative analysis (qNMR).[12][18][19][20][21]
Principle of Analysis: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[12] The chemical shift of a nucleus in an NMR spectrum provides detailed information about its chemical environment. The integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[22]
Experimental Protocol for Quantitative NMR (qNMR):
-
Sample Preparation: Accurately weigh the sample of this compound and a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.[23]
-
Solvent: Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, such as a long relaxation delay (D1) to ensure complete relaxation of all protons.
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard.
Data Interpretation and Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
P = purity of the standard
-
"analyte" refers to this compound and "std" refers to the internal standard.[22]
Workflow for Quantitative Nuclear Magnetic Resonance (qNMR)
Caption: Workflow for qNMR analysis.
Table 4: Strengths and Limitations of NMR
| Strengths | Limitations |
| Provides unambiguous structural information[12][19] | Lower sensitivity compared to MS and HPLC |
| Highly accurate and precise for quantification (qNMR)[22][24][25] | Can be expensive |
| Does not require a reference standard of the analyte for quantification[24][25] | Signal overlap can complicate analysis |
| Non-destructive[26] |
Summary and Recommendations
The selection of the most suitable analytical technique for assessing the purity of this compound is contingent upon the specific analytical goals.
Table 5: Overall Comparison of Analytical Techniques
| Technique | Primary Use | Throughput | Cost | Expertise Required | Quantitative Capability |
| TLC | Qualitative | High | Low | Low | Low |
| GC-MS | Qualitative & Quantitative | Medium | High | High | High |
| HPLC | Quantitative | Medium | Medium | Medium | Very High |
| NMR | Structural & Quantitative | Low | High | High | Very High |
Recommendations:
-
For rapid, in-process reaction monitoring: TLC is the method of choice due to its speed and low cost.[4][5]
-
For identifying unknown volatile impurities: GC-MS is ideal due to its high separation power and the structural information provided by mass spectrometry.[10]
-
For routine quality control and accurate purity determination: HPLC is the industry standard, offering excellent reproducibility and quantitative accuracy.[15][16]
-
For definitive structural confirmation and as a primary method for purity assessment of reference standards: qNMR is unparalleled, providing both structural and highly accurate quantitative information without the need for a specific reference standard of the analyte.[27]
In a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, TLC can be used for initial screening, followed by HPLC for routine purity testing, and GC-MS and NMR for impurity identification and characterization. This multi-faceted approach ensures the highest level of confidence in the purity of synthesized this compound, a critical aspect in the journey from chemical synthesis to pharmaceutical innovation.
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- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (n.d.).
- What is qNMR and why is it important? - Mestrelab Resources. (n.d.).
- Thin Layer Chromatography - Chemistry Teaching Labs - University of York. (n.d.).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6).
- Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23).
- (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - ResearchGate. (n.d.).
- Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs | Journal of Chromatographic Science | Oxford Academic. (2012, July 10).
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8).
- What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.).
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
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- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.).
- Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.).
- High-Performance Liquid Chromatography in Pharmaceutical Analysis - Research and Reviews. (n.d.).
- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.).
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- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- phenyl vinyl sulfide - Organic Syntheses Procedure. (n.d.).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis - SCION Instruments. (n.d.).
- Gas chromatography–mass spectrometry - Wikipedia. (n.d.).
- GC-MS: A Powerful Technique for Hydrocarbon Analysis - Lab Manager. (2021, April 29).
- Preparation of (2-bromoethyl)benzene - PrepChem.com. (n.d.).
- Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use | Request PDF - ResearchGate. (2025, August 5).
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comparative study of different synthetic routes to 2-Bromoethyl phenyl sulfide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis
2-Bromoethyl phenyl sulfide is a valuable reagent and intermediate in organic synthesis, frequently utilized in the construction of more complex molecules in pharmaceutical and materials science research.[1][2] Its bifunctional nature, possessing both a nucleophilic sulfur atom and an electrophilic bromoethyl moiety, allows for a variety of subsequent chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest. This guide provides a comparative study of the most common synthetic routes to this compound, offering an in-depth analysis of their methodologies, performance, and underlying chemical principles to aid researchers in selecting the optimal pathway for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, with the choice of starting materials and reaction conditions significantly impacting yield, purity, and scalability. The three principal routes discussed herein are:
-
Reaction of Thiophenol with 1,2-Dibromoethane: A classic approach analogous to the Williamson ether synthesis.[1]
-
Reaction of Thiophenol with 2-Bromoethanol: An alternative nucleophilic substitution with a different leaving group on the electrophile.[1]
-
Phase-Transfer Catalyzed (PTC) Synthesis: An enhancement of the traditional methods to improve reaction efficiency between immiscible reactants.[3][4]
A less common but mechanistically distinct approach involves the ring-opening of 2-phenylthiirane , which will also be considered.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Solvent | Reaction Conditions | Reported Yield (%) | Key Advantages | Potential Disadvantages |
| 1. Thiophenol + 1,2-Dibromoethane | Thiophenol, 1,2-Dibromoethane, Base (e.g., NaOEt, K₂CO₃) | Ethanol, DMF, THF | Reflux | Moderate to High | Readily available starting materials. | Formation of 1,2-bis(phenylthio)ethane byproduct, requiring careful stoichiometric control.[1] |
| 2. Thiophenol + 2-Bromoethanol | Thiophenol, 2-Bromoethanol, Base (e.g., K₂CO₃) | THF, DCM, DMF | Reflux | High | Generally higher selectivity and yield compared to the 1,2-dibromoethane route.[1] | 2-Bromoethanol is toxic and a lachrymator. |
| 3. Phase-Transfer Catalysis | Thiophenol, 1,2-Dibromoethane, Base (aq. NaOH), PTC (e.g., TBAB) | Biphasic (e.g., Toluene/Water) | Room Temp. to Mild Heating | High | Milder reaction conditions, high yields, avoids anhydrous solvents.[4][5] | Requires a phase-transfer catalyst, which may need to be removed from the final product. |
| 4. Ring-Opening of 2-Phenylthiirane | 2-Phenylthiirane, Brominating Agent (e.g., HBr) | Inert Solvent | Varies | Potentially High | Regioselective opening can lead to high purity. | Availability and synthesis of the starting thiirane can be a drawback. |
In-Depth Analysis of Synthetic Routes
Route 1: Reaction of Thiophenol with 1,2-Dibromoethane
This method is a direct application of the well-established Williamson ether synthesis, adapted for the formation of a thioether. The reaction proceeds via an SN2 mechanism where the thiophenoxide anion, generated in situ by a base, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion.[1]
Causality of Experimental Choices:
-
Base: A base such as sodium ethoxide or potassium carbonate is crucial to deprotonate the thiophenol (pKa ≈ 6.6), forming the much more nucleophilic thiophenoxide anion.
-
Solvent: A polar aprotic solvent like DMF or THF is often used to dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry: Careful control of the stoichiometry, typically using an excess of 1,2-dibromoethane, is necessary to minimize the formation of the double substitution byproduct, 1,2-bis(phenylthio)ethane.[1]
Experimental Protocol:
-
To a solution of thiophenol in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide) is added, and the mixture is stirred to form the sodium thiophenoxide.
-
1,2-Dibromoethane is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Diagram of Reaction Pathway:
Caption: Synthesis via Thiophenol and 1,2-Dibromoethane.
Route 2: Reaction of Thiophenol with 2-Bromoethanol
This route also follows an SN2 pathway, but utilizes 2-bromoethanol as the electrophile. The hydroxyl group is a poorer leaving group than bromide, which contributes to the selectivity of the reaction.
Causality of Experimental Choices:
-
Electrophile: The use of 2-bromoethanol generally leads to a cleaner reaction with fewer byproducts compared to 1,2-dibromoethane, as the hydroxyl group is not displaced under typical basic conditions.
-
Base: A base like potassium carbonate is sufficient to deprotonate the thiophenol without significantly affecting the 2-bromoethanol.[1]
Experimental Protocol:
-
A mixture of thiophenol, 2-bromoethanol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., THF or DMF) is prepared.
-
The mixture is heated to reflux and the reaction progress is monitored.
-
Upon completion, the reaction is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and evaporated to yield the crude product, which is then purified.
Diagram of Reaction Pathway:
Caption: Synthesis via Thiophenol and 2-Bromoethanol.
Route 3: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. In this context, it is typically used for the reaction of an aqueous solution of the thiophenoxide salt with an organic solution of the bromo-compound.[3][4]
Causality of Experimental Choices:
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used. The lipophilic cation transports the thiophenoxide anion from the aqueous phase to the organic phase, where it can react with the electrophile.[5]
-
Biphasic System: The use of a two-phase system (e.g., toluene and water) simplifies the workup, as the catalyst and product are in the organic phase, and the inorganic salts remain in the aqueous phase.
-
Milder Conditions: PTC often allows the reaction to proceed at lower temperatures and with faster reaction rates compared to conventional methods.[4]
Experimental Protocol:
-
Thiophenol is dissolved in an aqueous solution of a base (e.g., NaOH).
-
The organic electrophile (e.g., 1,2-dibromoethane) is dissolved in an immiscible organic solvent (e.g., toluene).
-
A catalytic amount of a phase-transfer catalyst (e.g., TBAB) is added to the biphasic mixture.
-
The mixture is stirred vigorously at room temperature or with gentle heating.
-
After the reaction is complete, the phases are separated.
-
The organic phase, containing the product, is washed, dried, and concentrated.
-
The product is then purified, typically by vacuum distillation.
Diagram of PTC Mechanism:
Caption: Phase-Transfer Catalysis Mechanism.
Conclusion and Recommendations
For laboratory-scale synthesis where high purity is paramount, the reaction of thiophenol with 2-bromoethanol often provides the best results due to its higher selectivity and reduced formation of byproducts.[1] However, for larger-scale preparations or when seeking milder reaction conditions and simplified workups, phase-transfer catalysis presents a highly attractive and efficient alternative.[4] The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The classical route using 1,2-dibromoethane remains a viable option, particularly if cost is a primary concern, but requires more careful control to achieve high selectivity. The ring-opening of 2-phenylthiirane is a more specialized route that may be considered when the starting thiirane is readily available or when other methods prove unsatisfactory.
References
- PubMed Central. Asymmetric synthesis of tertiary thiols and thioethers. National Institutes of Health. Accessed January 7, 2026. [Link]
- Thieme Connect. Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Connect. Accessed January 7, 2026. [Link]
- ResearchGate. Recent Advances in the Synthesis of Thioether.
- PubMed. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis.
- Industrial Phase-Transfer Catalysis. Accessed January 7, 2026. [Link]
- Organic Syntheses. Phenyl Vinyl Sulfide. Organic Syntheses. Accessed January 7, 2026. [Link]
- ResearchGate. Tetrabutylammonium Bromide: An Efficient Phase Transfer Catalyst in Organic Synthesis.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Accessed January 7, 2026. [Link]
- Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Published August 12, 2022. [Link]
- ResearchGate. (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- PubMed Central. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. National Institutes of Health. Accessed January 7, 2026. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Royal Society of Chemistry. Accessed January 7, 2026. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromoethyl Phenyl Sulfide
Navigating the lifecycle of laboratory reagents extends beyond their application in discovery; it culminates in their safe and compliant disposal. 2-Bromoethyl phenyl sulfide (CAS No. 4837-01-8), a versatile organobromine and organosulfur compound, requires meticulous handling not only during use but critically, during its disposal. This guide provides a procedural framework for researchers and drug development professionals to manage this chemical's waste stream, ensuring laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each step is emphasized to build a protocol that is both scientifically sound and inherently safe.
Section 1: Pre-Disposal Safety Assessment & Hazard Analysis
Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. This initial assessment dictates the necessary controls and personal protective equipment (PPE) to mitigate risks.
Hazard Identification & Waste Classification
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin irritation and serious eye irritation[1][2]. The core of its disposal protocol, however, is derived from its chemical structure:
-
Halogenated Organic Compound: The presence of a bromine atom places this chemical in the "halogenated organic" waste category[3][4]. This classification is critical because halogenated wastes cannot be recycled as fuel additives and require specialized, high-temperature incineration for disposal, a process that is more complex and costly than for non-halogenated solvents[3][5]. Improper segregation can contaminate entire drums of non-halogenated waste, significantly increasing disposal costs and regulatory burden[3].
-
Organosulfur Compound: The sulfide group means that upon incomplete combustion or improper treatment, it can release toxic sulfur oxides and hydrogen sulfide gas[1]. This reinforces the need for disposal via certified hazardous waste incinerators designed to handle such compounds[6].
It is incompatible with strong oxidizing agents, and hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen bromide[1].
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure during waste handling and consolidation. The following table outlines the minimum required PPE, which should always be used when handling this compound waste.
| PPE Component | Specification & Rationale |
| Hand Protection | Double-gloving is recommended. Wear chemically resistant outer gloves (e.g., Nitrile or Neoprene) over inner gloves. This provides a barrier against direct skin contact, preventing irritation[1][2][7]. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. When splashing is a possibility, upgrade to chemical splash goggles and a full-face shield[1][8]. This is to protect against the compound's classification as a serious eye irritant[1][2]. |
| Body Protection | A flame-resistant laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coverall provides an additional layer of protection against skin contact[9][10]. |
| Work Area | All transfers and handling of open containers must be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of any vapors[1]. An eyewash station and safety shower must be readily accessible[1]. |
Section 2: Waste Segregation & Containerization Protocol
The principle of waste segregation is fundamental to a safe and compliant laboratory. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility.
Step-by-Step Containerization Procedure
-
Select the Correct Waste Stream: Designate this compound waste exclusively for the "Halogenated Organic Liquid Waste" stream. Never mix it with non-halogenated solvents like acetone, ethanol, or hexanes[3][5].
-
Choose a Compatible Container:
-
Use only approved hazardous waste containers, which are typically supplied by your institution's Environmental Health & Safety (EHS) department or are the chemical's original container[11][12].
-
The container must be in good condition, free of leaks, and constructed of a material compatible with the chemical (e.g., glass or high-density polyethylene)[12][13].
-
Ensure the container has a secure, screw-top cap. The cap must be kept closed at all times except when waste is actively being added[5][13][14]. This is a regulatory requirement that prevents the release of volatile compounds and protects against spills[5][14].
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department to the container[5][13].
-
Clearly write the full, unabbreviated chemical name: "this compound" and any other constituents of the waste mixture with their approximate percentages[4][13][14]. Chemical formulas are not acceptable substitutes for names[14].
-
Maintain a running log of the contents on the label as waste is added.
-
Section 3: Disposal Workflow for Contaminated Materials
This protocol outlines the standard operating procedure for transferring this compound waste from an experimental vessel to a designated hazardous waste container.
Experimental Protocol: Waste Transfer
-
Preparation: Don all required PPE as specified in Section 1.2. Ensure the designated "Halogenated Organic Liquid Waste" container is properly labeled and placed within the chemical fume hood.
-
Transfer: Carefully pour the this compound waste from your apparatus (e.g., flask, beaker) into the waste container using a funnel to prevent spills.
-
Rinsate Collection: If rinsing the original apparatus, use a small amount of a compatible solvent (e.g., a small volume of the solvent used in the reaction). This rinsate is now also considered halogenated hazardous waste and must be added to the same container.
-
Seal and Store: Securely tighten the cap on the waste container immediately after the transfer is complete[5][14]. Wipe the exterior of the container with a damp cloth to remove any residual contamination. Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is placed in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks[11][12].
-
Arrange for Disposal: Once the container is full (typically no more than 90% capacity to allow for expansion), or if you are generating waste infrequently, arrange for a pickup from your institution's certified hazardous waste handler or EHS department[2][12].
Section 4: Emergency Procedures for Spills & Exposures
Accidents can happen, and a clear, pre-defined emergency plan is critical.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][2].
-
-
Small Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad[2].
-
Once the liquid is fully absorbed, carefully scoop the material into a designated container.
-
This cleanup debris is now also hazardous waste. Seal the container, label it as "Debris contaminated with this compound," and dispose of it through the halogenated solid waste stream.
-
-
Large Spill (Outside of a Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.
-
Section 5: Visual Workflow & Summary
To provide at-a-glance guidance, the following diagram illustrates the decision-making and operational process for disposing of this compound.
Caption: Disposal workflow for this compound.
References
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Waste Segreg
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]
- Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
- UNIT 7: Personal Protective Equipment. CTAHR. [Link]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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A Researcher's Guide to Handling 2-Bromoethyl Phenyl Sulfide: A Focus on Personal Protective Equipment
As a Senior Application Scientist, my goal is to empower you with the knowledge to handle laboratory chemicals safely and effectively. This guide moves beyond a simple checklist to provide a deep, procedural understanding of personal protective equipment (PPE) when working with 2-Bromoethyl phenyl sulfide. Our focus is on the causality behind each safety measure, ensuring that every action is a validated step in a secure workflow.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound (CAS No. 4837-01-8) is a versatile laboratory chemical, often used as a pharmaceutical or application intermediate.[1] However, its utility is matched by its hazards. It is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), primarily due to its effects on direct contact.[2]
The core risks necessitating stringent PPE protocols are:
-
Severe Eye Irritation (Category 2): Direct contact can cause serious damage to the eyes.[2][3]
-
Skin Irritation (Category 2): The chemical is known to cause skin irritation upon contact.[2][3]
-
Potential for Harm if Swallowed: Some safety data indicates the substance is harmful if ingested.[4]
-
Stench: Like many sulfur-containing compounds, it possesses a strong, unpleasant odor.[5]
Understanding these risks is the first step in building a culture of safety. The PPE recommendations that follow are directly derived from these inherent properties.
| Chemical Property | Value | Source |
| CAS Number | 4837-01-8 | [2] |
| Molecular Formula | C8H9BrS | [3] |
| Appearance | Colorless to Brown Liquid | [2][3] |
| Boiling Point | 140 - 141 °C @ 10 mmHg | [2] |
| Specific Gravity | 1.44 g/cm³ | [2] |
| Water Solubility | Insoluble | [1] |
Engineering Controls: Your Primary Barrier
Before any PPE is donned, the work environment must be engineered for safety. PPE is the last line of defense, not the first. For this compound, the following engineering controls are mandatory:
-
Chemical Fume Hood: All handling of this liquid, including transfers, weighing, and reactions, must be conducted within a certified chemical fume hood.[6][7] This is critical to protect laboratory staff from inhaling vapors and to contain any potential splashes or spills.[7]
-
Emergency Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[2][8] Accessibility must be unobstructed.[6]
Selecting the Correct Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.[9]
Eye and Face Protection
Given the classification as a serious eye irritant, robust eye protection is essential.
-
Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][5] Standard safety glasses are insufficient as they do not protect against liquid splashes.[9]
-
Enhanced Protection: When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[9]
Hand and Arm Protection
To prevent skin irritation, appropriate gloves and lab coats are necessary.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] However, it is crucial to remove and replace them immediately after any contact with the chemical. For tasks involving prolonged or direct contact, consider double-gloving with nitrile gloves or using a more robust glove material like neoprene.[9][10] Always inspect gloves for tears or degradation before use.[3]
-
Body Protection: A long-sleeved laboratory coat is mandatory to protect the skin on the arms.[8] This should be supplemented with long pants and closed-toe shoes to ensure no skin is exposed.[9]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[2][5] However, it becomes critical in specific scenarios:
-
Emergency Situations: In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is necessary.[2]
-
Inadequate Ventilation: If work must be performed outside of a fume hood (which is strongly discouraged), a risk assessment must be performed to determine the appropriate air-purifying respirator (APR). A respirator with an organic vapor cartridge would be the minimum requirement.[8][10]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required |
| Transfer of Large Quantities | Goggles and Face Shield | Double Nitrile Gloves or Neoprene Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required (in Fume Hood) |
| Small Spill Cleanup | Goggles and Face Shield | Double Nitrile Gloves or Neoprene Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Recommended (APR with Organic Vapor Cartridge) |
| Large Spill or Emergency | Goggles and Face Shield | Heavy-duty Chemical Resistant Gloves | Chemical Resistant Apron/Suit | Required (SCBA) |
Procedural Discipline: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE to minimize contamination risk.
Emergency Response: Immediate Actions for Exposure
Should an exposure occur despite all precautions, immediate and correct first aid is vital.
First Aid Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur.[2][11]
-
Ingestion: Rinse the mouth thoroughly with water and then drink plenty of water.[2][3] Call a poison control center or physician for guidance.[4]
Caption: Decision workflow for immediate first aid response to an exposure.
Spill and Disposal Protocols
Accidental Release Measures
For a small spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Chemical waste generators are responsible for classifying waste according to local, regional, and national regulations.[2]
-
Do not dispose of this compound down the drain.
-
Keep waste in its original or a compatible, clearly labeled, sealed container.
-
Dispose of the hazardous waste through your institution's environmental health and safety office.[8]
By integrating this expert-driven guidance into your daily laboratory operations, you build a resilient safety culture that protects you, your colleagues, and your research.
References
- First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]
- Sulfur dioxide - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
- Personal Protective Equipment.
- Lab Safety Equipment. SMU Risk Management. [Link]
- The Equipment Every Laboratory Needs to Keep Employees Safe. (2020, January 22). AZoM. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
